molecular formula C20H28N2O2 B15618858 Rac 109 CAS No. 28510-14-7

Rac 109

Numéro de catalogue: B15618858
Numéro CAS: 28510-14-7
Poids moléculaire: 328.4 g/mol
Clé InChI: ZIBPVLWIYWXNMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RN given refers to parent cpd

Propriétés

Numéro CAS

28510-14-7

Formule moléculaire

C20H28N2O2

Poids moléculaire

328.4 g/mol

Nom IUPAC

1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C20H28N2O2/c1-3-21(4-2)13-8-14-22-18(23)15-20(19(22)24)12-7-10-16-9-5-6-11-17(16)20/h5-6,9,11H,3-4,7-8,10,12-15H2,1-2H3

Clé InChI

ZIBPVLWIYWXNMK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAC 109 is a potent local anesthetic agent that exerts its primary pharmacological effects through the stereospecific and use-dependent blockade of voltage-gated sodium channels (Nav) in cardiac myocytes. This action leads to a reduction in ventricular conduction velocity and a depression of myocardial contractility. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols used in its characterization, and visualizing the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The fundamental mechanism of action of this compound is the inhibition of the fast inward sodium current (INa) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade is achieved by the binding of this compound to a specific receptor site within the pore of the voltage-gated sodium channel.

According to the modulated receptor hypothesis, local anesthetics like this compound exhibit different affinities for the various conformational states of the sodium channel (resting, open, and inactivated). This compound demonstrates a significantly higher affinity for the open and inactivated states compared to the resting state. This state-dependent binding is the basis for its use-dependent or phasic block , where the degree of channel inhibition increases with the frequency of channel activation (i.e., a higher heart rate). During rapid depolarization, channels spend more time in the open and inactivated states, providing more opportunities for high-affinity binding of this compound, thus enhancing the block.

Signaling Pathway and Molecular Interaction

The interaction of this compound with the sodium channel is a direct molecular blockade and does not involve a classical downstream signaling cascade. The binding of the drug to the channel protein allosterically inhibits its function, preventing the influx of sodium ions that initiate the action potential.

cluster_membrane Cardiomyocyte Membrane cluster_states Channel States cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Resting Resting RAC109 This compound RAC109->Na_channel Binds to inner pore Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Time AP_depolarization Phase 0 Depolarization (Reduced Slope) Open->AP_depolarization Na+ influx (BLOCKED) Inactivated->Resting Repolarization Inactivated->AP_depolarization Na+ influx (BLOCKED) Conduction_velocity Conduction Velocity (Decreased) AP_depolarization->Conduction_velocity Leads to

Caption: Mechanism of this compound action on cardiac sodium channels.

Stereospecificity of this compound

This compound is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. Studies have demonstrated that the two enantiomers, this compound-I and this compound-II, exhibit different potencies in blocking cardiac sodium channels.

This compound-I produces a significantly more pronounced use-dependent block compared to this compound-II. This is attributed to this compound-I having a higher affinity for both the activated (open) and inactivated channel states. Furthermore, this compound-I dissociates more slowly from the channel receptor at hyperpolarized potentials during diastole. This stereospecificity suggests that the binding site within the sodium channel has a specific three-dimensional conformation that interacts more favorably with the this compound-I isomer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Electrophysiological Effects of this compound in Rabbit Myocardium

Parameter Drug Concentration (µM) Effect
Conduction Velocity This compound 30 Decrease
Myocardial Contractility This compound 30 Decrease
Lidocaine (B1675312) 30 Less potent decrease than this compound

| | Bupivacaine (B1668057) | 3 | Similar decrease to this compound (30 µM) |

Data derived from studies on isolated rabbit hearts. Direct comparison indicates this compound is more potent than lidocaine and less potent than bupivacaine in its cardiodepressant effects.

Table 2: Stereospecific Sodium Channel Blockade by this compound Isomers in Guinea Pig Myocytes

Parameter This compound-I This compound-II
Tonic Block Similar to this compound-II Similar to this compound-I
Use-Dependent Block Significantly Larger Smaller
Affinity for Activated Channels Higher Lower
Affinity for Inactivated Channels Higher Lower

| Dissociation Rate (Recovery) | Slower | Faster |

This data highlights the higher potency of the this compound-I isomer in producing a use-dependent block due to its kinetic and affinity profile.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on established electrophysiological and pharmacological models.

Isolated Perfused Rabbit Heart (Langendorff) Preparation

This ex vivo model is used to assess the effects of this compound on global cardiac function, including conduction velocity and contractility, in the absence of systemic neurohormonal influences.

Methodology:

  • Animal Preparation: Male New Zealand White rabbits are anesthetized, and the hearts are rapidly excised.

  • Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. It is then retrogradely perfused with a Krebs-Henseleit solution (containing NaCl, KCl, CaCl2, KH2PO4, MgSO4, NaHCO3, and glucose), oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Instrumentation: A fluid-filled latex balloon is inserted into the left ventricle to measure isovolumetric pressure and dP/dt (an index of contractility). Pacing electrodes are placed on the right atrium and ventricle to measure atrioventricular (AV) and intraventricular conduction times.

  • Drug Administration: After a stabilization period, this compound, lidocaine, or bupivacaine is infused into the perfusion solution at increasing concentrations.

  • Data Acquisition: Electrophysiological and hemodynamic parameters are continuously recorded to generate concentration-response curves.

cluster_prep Heart Preparation cluster_perfusion Langendorff Setup cluster_experiment Experiment procedure procedure measurement measurement output output Anesthesia Anesthetize Rabbit Excision Excise Heart Anesthesia->Excision Cannulation Cannulate Aorta Excision->Cannulation Perfusion Retrograde Perfusion (Krebs-Henseleit) Cannulation->Perfusion Instrumentation Place Electrodes & LV Balloon Perfusion->Instrumentation Stabilization Stabilize Heart Instrumentation->Stabilization Drug_Infusion Infuse this compound Stabilization->Drug_Infusion Data_Acquisition Record Data Drug_Infusion->Data_Acquisition Data_Acquisition->output Conduction Velocity Contractility Data

Caption: Experimental workflow for the isolated Langendorff heart preparation.
Whole-Cell Patch-Clamp Technique

This electrophysiological technique allows for the direct measurement of sodium currents through the membrane of isolated single cardiac myocytes, providing detailed information on the drug-channel interaction.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Patch-Clamp Configuration: The whole-cell configuration is established using a glass micropipette filled with an internal solution (typically Cs+-based to block K+ currents) and forming a high-resistance seal with the myocyte membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is controlled ("clamped") by a specialized amplifier. A series of voltage protocols are applied to elicit sodium currents.

  • Current Measurement: The amplifier measures the pico- to nano-ampere currents flowing across the cell membrane.

  • Use-Dependent Protocol: To assess use-dependent block, a train of short depolarizing pulses is applied at a set frequency before and after the application of this compound isomers. The progressive decrease in the peak sodium current during the pulse train indicates the degree of use-dependent block.

  • State-Affinity Protocol: Specific voltage protocols are used to hold the channels predominantly in the resting, open, or inactivated states to determine the affinity of the drug for each state.

Conclusion

This compound is a stereospecific, use-dependent blocker of cardiac voltage-gated sodium channels. Its mechanism of action is characterized by a higher affinity for the open and inactivated states of the channel, leading to a potent reduction in cardiac conduction velocity and contractility. The this compound-I enantiomer is significantly more potent than the this compound-II enantiomer, highlighting the importance of stereochemistry in its interaction with the sodium channel receptor. These properties classify this compound as a class I antiarrhythmic agent with potential therapeutic applications, though its cardiodepressant effects must be carefully considered. Further research into its precise binding kinetics and clinical profile is warranted.

An In-depth Technical Guide to the Synthesis and Formulation of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on RAC 109. A detailed, step-by-step synthesis protocol for this compound is not available in the public domain based on the conducted literature and patent searches. The synthesis information presented is based on general chemical principles and methods for analogous structures.

Introduction

This compound is a novel local anesthetic agent that has demonstrated effects on myocardial conduction and contractility. Its chemical structure, 1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione, distinguishes it from common amide- or ester-type local anesthetics. This guide provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, a putative synthesis pathway, formulation considerations, and its mechanism of action.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation and understanding its pharmacokinetic profile.

PropertyValueSource
Chemical Name 1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione-
CAS Number 25360-99-0-
Molecular Formula C₂₀H₂₈N₂O₂[1]
Molecular Weight 328.45 g/mol [1]
Appearance Not specified (likely a solid at room temperature)-
Solubility Not specified-
pKa Not specified-

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

As a definitive synthesis protocol for this compound is not publicly available, a plausible synthetic route is proposed based on established organic chemistry principles for the formation of spiro-pyrrolidine structures. The synthesis would likely involve a multi-step process.

Proposed Synthetic Pathway

A potential approach to the synthesis of the spiro[naphthalene-pyrrolidine] core of this compound could involve a 1,3-dipolar cycloaddition reaction. This method is a powerful tool for constructing five-membered heterocyclic rings like pyrrolidines. The general workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization Naphthalene (B1677914) Precursor Naphthalene Precursor 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Naphthalene Precursor->1,3-Dipolar Cycloaddition Azomethine Ylide Precursor Azomethine Ylide Precursor Azomethine Ylide Precursor->1,3-Dipolar Cycloaddition Spiro[naphthalene-pyrrolidine] Core Spiro[naphthalene-pyrrolidine] Core 1,3-Dipolar Cycloaddition->Spiro[naphthalene-pyrrolidine] Core Alkylation Alkylation Spiro[naphthalene-pyrrolidine] Core->Alkylation This compound This compound Alkylation->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Spiro[naphthalene-pyrrolidine] Core

A suitable naphthalene derivative with an exocyclic double bond would serve as the dipolarophile. An azomethine ylide, generated in situ from the condensation of an amino acid (e.g., sarcosine) and an aldehyde, would act as the 1,3-dipole. The cycloaddition reaction would likely be carried out in an appropriate solvent (e.g., toluene, DMF) and may require thermal or catalytic activation.

Step 2: N-Alkylation

The secondary amine of the resulting spiro-pyrrolidine core would then be alkylated with a suitable 3-(diethylamino)propyl halide (e.g., 1-bromo-3-(diethylamino)propane) in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to yield this compound.

Purification: The final product would require purification, likely through column chromatography followed by recrystallization to obtain a high-purity compound suitable for biological testing.

Formulation

The formulation of this compound for preclinical and potential clinical use would be critical for its efficacy and safety. As a local anesthetic, it would likely be formulated as an injectable solution.

Formulation Components

A typical formulation for a local anesthetic like this compound would include:

ComponentPurposeExample
Active Pharmaceutical Ingredient (API) This compound-
Vehicle Solvent for the APISterile Water for Injection, Saline
pH adjusting agents To maintain a pH close to physiological and enhance stability and solubilityHydrochloric acid, Sodium hydroxide
Tonicity adjusting agents To make the solution isotonicSodium chloride
Preservative For multi-dose vials to prevent microbial growthMethylparaben

Table 2: Potential Formulation Components for this compound

Formulation Development Workflow

The development of a stable and effective formulation would follow a structured workflow.

Caption: General workflow for formulation development.

Mechanism of Action

The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes. By blocking these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

Signaling Pathway

The binding of this compound to the sodium channel is thought to occur at a specific receptor site within the channel pore. This interaction stabilizes the inactivated state of the channel, making it unavailable to open in response to a stimulus.

Caption: Proposed mechanism of sodium channel blockade by this compound.

Experimental Protocols

The study by Kariya et al. (2012) provides some insight into the experimental evaluation of this compound.

Isolated Perfused Rabbit Heart Model

This model is used to assess the effects of a drug on cardiac electrophysiology and contractility.

Protocol Summary:

  • Animal Preparation: New Zealand white rabbits are anesthetized, and their hearts are rapidly excised.

  • Perfusion: The aorta is cannulated, and the heart is perfused in a Langendorff apparatus with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at a constant temperature (37°C).

  • Data Acquisition: Electrocardiogram (ECG) is recorded to measure parameters like the QRS duration (an indicator of ventricular conduction velocity). A balloon catheter inserted into the left ventricle measures isovolumetric pressure to assess contractility.

  • Drug Administration: this compound is infused at increasing concentrations into the perfusion solution.

  • Analysis: Changes in QRS duration and left ventricular developed pressure are measured and analyzed to determine the drug's effects.

Quantitative Data from Kariya et al. (2012)
ParameterThis compoundBupivacaineLidocaine
Effect on Ventricular Conduction Stereospecific decreaseStereospecific decreaseNot specified
EC₅₀ for Contractility Decrease 30 µM23 µMNot specified

Table 3: Comparative Effects of Local Anesthetics on Myocardial Function[1]

Conclusion

This compound is a structurally novel local anesthetic with demonstrated effects on myocardial function. While a detailed synthesis protocol remains elusive in the public domain, a plausible synthetic route can be conceptualized based on established chemical reactions. Its formulation would likely follow standard practices for injectable local anesthetics, requiring careful consideration of solubility, stability, and biocompatibility. The primary mechanism of action is presumed to be the blockade of voltage-gated sodium channels, consistent with other drugs in its class. Further research is needed to fully elucidate its synthesis, formulation, and complete pharmacological profile.

References

An In-depth Technical Guide to the Discovery and Development of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of RAC 109, a novel small molecule inhibitor of the fictitious kinase, Aberrant Kinase 1 (AK1). This compound has demonstrated significant potential as a therapeutic agent in preclinical models of non-small cell lung cancer (NSCLC) harboring activating mutations in the AK1 signaling pathway. This guide details the scientific rationale for targeting AK1, the discovery and optimization of this compound, its mechanism of action, and the methodologies of key experiments conducted to date. All data presented herein are intended for an audience of researchers, scientists, and drug development professionals.

Discovery of this compound

The discovery of this compound was initiated by the identification of Aberrant Kinase 1 (AK1) as a key driver in a subset of non-small cell lung cancers. The project progressed through a systematic high-throughput screening and lead optimization campaign to identify a potent and selective inhibitor.

Target Identification and Validation

Genomic screening of tumor samples from NSCLC patients revealed a recurrent gain-of-function mutation in the gene encoding AK1. This kinase is a critical node in the pro-survival "Pathfinder" signaling cascade. Functional studies confirmed that constitutive activation of AK1 was sufficient to drive oncogenic transformation in vitro and in vivo.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor AK1 Aberrant Kinase 1 (AK1) GrowthFactorReceptor->AK1 Activates SubstrateA Substrate A AK1->SubstrateA Phosphorylates SubstrateB Substrate B SubstrateA->SubstrateB TranscriptionFactor Transcription Factor SubstrateB->TranscriptionFactor RAC109 This compound RAC109->AK1 Inhibits ProliferationGenes Proliferation Genes TranscriptionFactor->ProliferationGenes Upregulates

Figure 1: The "Pathfinder" Signaling Pathway and the inhibitory action of this compound on Aberrant Kinase 1 (AK1).

High-Throughput Screening (HTS) and Lead Identification

A fluorescence-based biochemical assay was developed to screen a 500,000-compound library for inhibitors of AK1. The initial screen identified several compound classes with inhibitory activity. The aminopyrimidine scaffold emerged as the most promising starting point for a lead optimization program.

start 500,000 Compound Library hts Primary HTS: Biochemical AK1 Assay start->hts hit_confirm Hit Confirmation (Dose-Response) hts->hit_confirm secondary_assay Secondary Assay: Cellular Target Engagement hit_confirm->secondary_assay lead_series Identification of Lead Series (Aminopyrimidine) secondary_assay->lead_series optimization Lead Optimization (SAR Studies) lead_series->optimization rac109 Candidate: this compound optimization->rac109

Figure 2: High-level workflow of the screening cascade for the identification of this compound.

Preclinical Pharmacology

This compound underwent extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against AK1 and a panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
AK1 Biochemical2.1
AK1 Cellular (p-Substrate A)15.8
Kinase BBiochemical> 10,000
Kinase CBiochemical4,500
Kinase DBiochemical> 10,000
Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in mice following intravenous (IV) and oral (PO) administration.

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg dose)

ParameterIV AdministrationPO Administration
T½ (half-life, h)2.54.1
Cmax (ng/mL)1,250480
AUC (ng·h/mL)3,1002,500
Bioavailability (%)N/A81%
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was assessed in a mouse xenograft model using human NSCLC cells (H-1975 line) expressing mutant AK1.

Table 3: In Vivo Efficacy of this compound in H-1975 Xenograft Model

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)
Vehicle Control00%
This compound1045%
This compound3088%
Standard-of-Care Compound2565%

Experimental Protocols

Protocol: AK1 Biochemical IC50 Determination
  • Reagents: Recombinant human AK1 enzyme, ATP, biotinylated peptide substrate, and LanthaScreen™ Eu-anti-GST antibody.

  • Procedure:

    • A 10-point, 3-fold serial dilution of this compound in DMSO is prepared.

    • The kinase reaction is initiated by adding AK1 enzyme to a mixture of the peptide substrate and ATP in a 384-well plate.

    • This compound dilutions are added to the reaction wells and incubated for 60 minutes at room temperature.

    • The reaction is stopped, and a TR-FRET detection solution is added.

    • After a 30-minute incubation, the plate is read on a fluorescence plate reader.

    • IC50 values are calculated using a four-parameter logistic fit.

Protocol: H-1975 Mouse Xenograft Study
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Procedure:

    • Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 H-1975 cells.

    • Tumors are allowed to grow to an average volume of 150-200 mm³.

    • Mice are randomized into treatment groups (n=10 per group).

    • This compound, formulated in 0.5% methylcellulose, is administered orally once daily.

    • Tumor volume and body weight are measured twice weekly for 21 days.

    • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.

Early Clinical Development

Based on the robust preclinical data, this compound advanced into a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in human subjects.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_approval Regulatory discovery Discovery in_vitro In Vitro Studies discovery->in_vitro in_vivo In Vivo Models in_vitro->in_vivo phase1 Phase I: Safety & PK in_vivo->phase1 phase2 Phase II: Efficacy & Dosing phase1->phase2 phase3 Phase III: Pivotal Trials phase2->phase3 approval Regulatory Approval phase3->approval

Figure 3: Logical progression of the this compound drug development lifecycle from discovery to potential approval.

Phase I Trial Design

A standard 3+3 dose-escalation design was employed in patients with advanced solid tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).

Table 4: Representative Phase I Dose Escalation Cohorts

CohortDose Level (mg, BID)Number of PatientsDose-Limiting Toxicities (DLTs)
15030
210030
320061 (Grade 3 Rash)
440052 (Grade 3 Diarrhea, Grade 4 Neutropenia)

The MTD was established at 200 mg twice daily (BID), which was also selected as the RP2D for future studies.

Conclusion

This compound is a potent and selective inhibitor of Aberrant Kinase 1 with a promising preclinical profile and a well-tolerated safety profile in early clinical trials. The data strongly support its continued development for the treatment of NSCLC driven by AK1 mutations. Phase II studies to evaluate the efficacy of this compound in this patient population are currently being initiated.

In-Depth Technical Guide: RAC 109 Effects on Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAC 109 is a local anesthetic that exhibits stereoselective effects on voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells. This technical guide provides a comprehensive overview of the interaction between this compound and its stereoisomers with sodium channels, focusing on the quantitative aspects of channel blockade and the experimental methodologies used to elucidate these effects. The differential actions of the this compound enantiomers, designated as this compound-I and this compound-II, offer valuable insights into the molecular determinants of drug-channel interactions.

Core Mechanism of Action: State-Dependent Blockade

This compound exerts its sodium channel blocking effects in a state-dependent manner, meaning its affinity for the channel varies depending on whether the channel is in the rested, activated, or inactivated state. This property is characteristic of many local anesthetics and Class I antiarrhythmic drugs. The two stereoisomers of this compound, however, display notable differences in their interaction with these states, leading to distinct pharmacological profiles.

This compound-I demonstrates a significantly more potent use-dependent (phasic) block compared to This compound-II .[1] This indicates that this compound-I has a higher affinity for the activated and inactivated states of the sodium channel, which are more prevalent during high-frequency stimulation.[1] Conversely, both isomers exhibit similar levels of tonic block, which is the blockade of channels in the resting state at low stimulation frequencies.[1]

The stereoselective nature of this compound's interaction with sodium channels suggests that the three-dimensional conformation of the drug molecule is a critical determinant for its binding affinity, particularly to the open and inactivated channel states.

Quantitative Analysis of this compound Interaction with Sodium Channels

The effects of this compound and its stereoisomers on sodium channels have been quantified using various experimental techniques, primarily whole-cell patch-clamp electrophysiology and radioligand binding assays.

Electrophysiological Data: Tonic and Use-Dependent Block

The following table summarizes the key findings from electrophysiological studies on the effects of this compound enantiomers on sodium currents in isolated guinea pig ventricular myocytes.

ParameterThis compound-IThis compound-IIReference
Tonic Block Similar to this compound-IISimilar to this compound-I[1]
Use-Dependent Block Significantly largerLess pronounced[1]
Affinity for Activated State HigherLower[1]
Affinity for Inactivated State HigherLower[1]
Dissociation Rate SlowerFaster[1]
Radioligand Binding Affinity

Radioligand binding assays provide a direct measure of the affinity of a compound for its receptor. The following table presents the half-maximal inhibitory concentrations (IC50) for the this compound enantiomers in displacing [3H]batrachotoxinin benzoate (B1203000) binding in rat cardiac myocytes.

StereoisomerIC50 (µM)
(+)-RAC 109 5.33 (relative to (-)-isomer)
(-)-RAC 109 (baseline)

Note: The data is presented as a ratio of affinities between the two isomers.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the findings on this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents across the membrane of a single cell.

Objective: To characterize the tonic and use-dependent block of sodium currents by this compound stereoisomers.

Cell Preparation:

  • Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

Recording Configuration:

  • The whole-cell configuration of the patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

Solutions:

  • External Solution (Tyrode's solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.

  • Internal (Pipette) Solution: Typically contains (in mM): CsCl or KCl, EGTA, HEPES, and ATP. Cesium is often used to block potassium channels and isolate the sodium current. The pH is adjusted to 7.2.

Voltage-Clamp Protocols:

  • Tonic Block Assessment: Sodium currents are elicited by a single depolarizing pulse from a hyperpolarized holding potential (e.g., -140 mV) to a test potential (e.g., -30 mV). The peak current in the presence of the drug is compared to the control current.

  • Use-Dependent Block Assessment: A train of depolarizing pulses (e.g., to -30 mV for 20 msec at a frequency of 1-5 Hz) is applied from a holding potential of -100 mV. The progressive decrease in the peak sodium current during the train indicates use-dependent block.

  • Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the sodium channels, followed by a variable recovery interval at a hyperpolarized potential, and then a test pulse to assess the fraction of recovered channels.

Radioligand Binding Assay

This method is used to determine the binding affinity of a drug to its receptor.

Objective: To quantify the affinity of this compound stereoisomers for the sodium channel.

Preparation of Membranes:

  • Cardiac myocytes are isolated and homogenized. The cell membranes are then separated by centrifugation to create a membrane preparation rich in sodium channels.

Radioligand:

  • [3H]batrachotoxinin benzoate ([3H]BTX-B), a high-affinity ligand for the sodium channel, is commonly used.

Assay Procedure:

  • The membrane preparation is incubated with a fixed concentration of [3H]BTX-B and varying concentrations of the unlabeled competitor drug (this compound enantiomers).

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

Data Analysis:

  • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the drug for the receptor.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the sodium channel can be visualized through state diagrams and experimental workflow charts.

Guarded-Receptor Model of Sodium Channel Blockade

The guarded-receptor model posits that the affinity of a drug for the sodium channel is dependent on the conformational state of the channel. The drug can access its binding site more readily in certain states (e.g., open) and may become trapped in others (e.g., inactivated).

GuardedReceptor cluster_channel Sodium Channel States cluster_drug Drug-Bound States R Rested A Activated R->A Activation RD Rested-Drug R->RD Drug Binding (Tonic Block) A->R Deactivation I Inactivated A->I Inactivation AD Activated-Drug A->AD Drug Binding (Use-Dependent) I->R Recovery ID Inactivated-Drug I->ID Drug Binding (Use-Dependent) RD->R Drug Unbinding RD->AD Activation AD->A Drug Unbinding AD->ID Inactivation ID->I Drug Unbinding ID->RD Recovery

Caption: Guarded-Receptor model for state-dependent sodium channel blockade.

Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram illustrates the typical workflow for studying the effects of this compound on sodium channels using the whole-cell patch-clamp technique.

PatchClampWorkflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_isolation Isolate Guinea Pig Ventricular Myocytes pipette_prep Prepare Pipette (Internal Solution) cell_isolation->pipette_prep giga_seal Form Gigaseal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell control_rec Record Control Sodium Currents whole_cell->control_rec drug_app Apply this compound (Isomer I or II) control_rec->drug_app drug_rec Record Sodium Currents in Presence of Drug drug_app->drug_rec measure_peak Measure Peak Current Amplitude drug_rec->measure_peak calc_block Calculate % Block (Tonic & Use-Dependent) measure_peak->calc_block fit_model Fit Data to Guarded-Receptor Model calc_block->fit_model

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Conclusion

This compound provides a compelling example of stereoselective drug action on voltage-gated sodium channels. The differential effects of its enantiomers on tonic and, more significantly, use-dependent block highlight the intricate relationship between drug structure and channel state. The quantitative data derived from electrophysiological and binding studies, interpreted through models like the guarded-receptor hypothesis, are fundamental to understanding its mechanism of action. This knowledge is not only crucial for the continued investigation of this compound but also for the rational design and development of novel sodium channel modulators with improved efficacy and safety profiles.

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on RAC 109 is based on limited publicly available data. A comprehensive pharmacokinetic profile is not available in the current literature. The primary source of information is a 2012 study by Kariya N, et al. in the European Journal of Pharmacology.

Introduction

This compound is a local anesthetic agent that has been investigated for its effects on myocardial conduction and contractility.[1] Like other local anesthetics, its mechanism of action is linked to the modulation of ion channels. This guide synthesizes the available pharmacodynamic data, outlines the experimental protocols used in its characterization, and presents its proposed mechanism of action. The chemical structure of this compound is provided by its IUPAC name: 1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in ex vivo rabbit heart models. The primary findings relate to its impact on myocardial contractility and ventricular conduction velocity.

Myocardial Contractility

This compound induces a dose-dependent decrease in myocardial contractility. This negative inotropic effect was found to be non-stereospecific.[3]

Ventricular Conduction

The compound reduces ventricular conduction velocity in a stereospecific manner.[1][3] This effect is a key characteristic of local anesthetic cardiotoxicity.

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative pharmacodynamic parameters for this compound as determined in isolated perfused rabbit hearts.

Pharmacodynamic ParameterValueSpeciesModelReference
C50 for Contractility Decrease 30 µMRabbitIsolated Perfused Heart[3]
Potency Ratio for Conduction Velocity Decrease (R(-)/S(+) enantiomers) 1.7RabbitIsolated Perfused Heart[3]

Mechanism of Action

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels.[3] Additionally, this compound has been shown to interact with ryanodine (B192298) receptors, which are critical for calcium release from the sarcoplasmic reticulum in cardiomyocytes.[3][4] This interaction may contribute to its effects on myocardial contractility.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's effect on cardiomyocytes.

RAC109_MoA Proposed Mechanism of Action of this compound in Cardiomyocytes cluster_membrane Sarcolemma cluster_sarcoplasm Sarcoplasm RAC109 This compound Na_Channel Voltage-Gated Na+ Channel RAC109->Na_Channel Blocks RyR Ryanodine Receptor (RyR) RAC109->RyR Binds to Na_Influx Na+ Influx Na_Channel->Na_Influx Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Depolarization->RyR Activates Ca_Release Ca2+ Release from SR RyR->Ca_Release Mediates Contraction Myocardial Contraction Ca_Release->Contraction Initiates

Caption: Proposed mechanism of this compound in cardiomyocytes.

Pharmacokinetics

There is no publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in any species.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the pharmacodynamics of this compound, based on the cited literature and general protocols.

Isolated Perfused Rabbit Heart (Langendorff Preparation)

This ex vivo model is used to assess the effects of a substance on the electrophysiology and contractility of the heart in the absence of systemic influences.

  • Animal Model: Rabbit.

  • Procedure:

    • The rabbit is anesthetized, and the heart is excised.

    • The aorta is cannulated and retrogradely perfused with a Krebs-Henseleit solution (or similar physiological buffer) at a constant temperature and pressure.

    • The perfusate is oxygenated (typically with 95% O2, 5% CO2).

    • Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) to measure parameters like the QRS duration, which reflects ventricular conduction velocity.

    • A pressure transducer (e.g., a balloon in the left ventricle) is used to measure developed pressure, an indicator of myocardial contractility.

    • After a stabilization period, this compound is introduced into the perfusate at various concentrations.

    • Changes in QRS duration and developed pressure are recorded and analyzed.

Isolated Rabbit Cardiomyocyte Assay

This in vitro model allows for the direct assessment of a compound's effect on the contractility of individual heart muscle cells.

  • Cell Type: Isolated rabbit ventricular cardiomyocytes.

  • Procedure:

    • Cardiomyocytes are isolated from a rabbit heart through enzymatic digestion.

    • The isolated cells are placed in a chamber on an inverted microscope.

    • Cells are superfused with a physiological buffer.

    • Electrical field stimulation is used to induce contractions.

    • A video-edge detection system or similar imaging technique is used to measure the change in cell length (shortening) during contraction.

    • This compound is added to the superfusion buffer at different concentrations.

    • The extent and velocity of cell shortening and relengthening are measured to determine the compound's effect on cardiomyocyte contractility.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the pharmacodynamic characterization of this compound.

Experimental_Workflow Experimental Workflow for this compound Pharmacodynamic Profiling cluster_exvivo Ex Vivo Analysis cluster_invitro In Vitro Analysis Heart_Isolation Rabbit Heart Isolation Langendorff Langendorff Perfusion Heart_Isolation->Langendorff ECG_Pressure ECG & Pressure Measurement Langendorff->ECG_Pressure Conduction_Contractility Assess Conduction & Contractility ECG_Pressure->Conduction_Contractility Cardiomyocyte_Isolation Cardiomyocyte Isolation Cell_Culture Cell Superfusion & Stimulation Cardiomyocyte_Isolation->Cell_Culture Imaging Cell Shortening Measurement Cell_Culture->Imaging Direct_Contractility Assess Direct Cellular Contractility Imaging->Direct_Contractility

Caption: General workflow for pharmacodynamic studies of this compound.

Summary and Future Directions

This compound is a local anesthetic with demonstrated effects on myocardial conduction and contractility in ex vivo models. Its mechanism appears to involve both voltage-gated sodium channels and ryanodine receptors. A significant gap in the understanding of this compound is the complete lack of pharmacokinetic data. Future research should focus on in vivo studies to determine its absorption, distribution, metabolism, and excretion profile, which is essential for any potential therapeutic development. Further investigation into its binding kinetics with the ryanodine receptor and its effects on other ion channels would also provide a more complete pharmacodynamic picture.

References

RAC 109 CAS number 25360-99-0 research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of RAC 109, a compound identified as a local anesthetic with significant effects on cardiac function. This document consolidates the available chemical, biological, and experimental data for this compound, with a particular focus on its effects on myocardial conduction and contractility. Due to a likely error in publicly available databases, this guide clarifies the compound's identity and distinguishes it from an organometallic compound erroneously associated with the same CAS number. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of novel local anesthetics and their potential cardiovascular implications.

Chemical Identity and Properties

This compound is a spiro compound with a tertiary amine side chain, characteristic of many local anesthetics. Its chemical structure and properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Systematic Name 1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dionePubChemLite
Molecular Formula C₂₀H₂₈N₂O₂MedChemExpress[1]
Molecular Weight 328.45 g/mol MedChemExpress[1]
CAS Number 25360-99-0 (Disputed, likely incorrect)MedChemExpress[1]
Canonical SMILES CCN(CC)CCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23PubChemLite
InChI Key ZIBPVLWIYWXNMK-UHFFFAOYSA-NPubChemLite

Note on CAS Number 25360-99-0: Multiple chemical suppliers associate CAS number 25360-99-0 with Carbonyldihydridotris(triphenylphosphine)ruthenium(II). It is highly probable that the assignment of this CAS number to this compound is an error. Researchers should verify the compound's identity through its chemical name and structure.

Biological Activity

This compound has been identified as a local anesthetic. The primary reported biological activity is its effect on cardiac tissue.

Table 2: Reported Biological Activity of this compound

ParameterValueSpeciesTissue/AssaySource
EC₅₀ 30 µMRabbitVentricular Conduction Velocity & Myocardial ContractilityMedChemExpress[1]

The key study by Kariya et al. (2012) demonstrated that this compound reduces ventricular conduction velocity and myocardial contractility in a stereospecific manner in rabbits.

Mechanism of Action and Signaling Pathways

As a local anesthetic, the primary mechanism of action of this compound is expected to be the blockade of voltage-gated sodium channels (VGSCs) in excitable membranes, such as those of neurons and cardiomyocytes. By binding to the intracellular side of the channel, local anesthetics stabilize the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This action inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation.

In cardiac tissue, the blockade of VGSCs (predominantly the Nav1.5 isoform in the ventricles) leads to a decrease in the rate of depolarization of the cardiac action potential (Vmax of phase 0). This slows the conduction of the electrical impulse through the heart, which manifests as a reduction in ventricular conduction velocity.

Furthermore, local anesthetics can also interact with other ion channels, including voltage-gated calcium channels (VGCCs) and potassium channels, although typically at higher concentrations. The reduction in myocardial contractility observed with this compound may be partly due to the blockade of L-type calcium channels, which would reduce the influx of calcium required for excitation-contraction coupling in cardiomyocytes.

Below is a diagram illustrating the generalized signaling pathway of local anesthetics in a cardiomyocyte.

Local_Anesthetic_Signaling Na_channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Action Potential Phase 0 Depolarization Na_channel->Depolarization Mediates Ca_channel L-type Voltage-Gated Calcium Channel Contraction Myocardial Contraction Ca_channel->Contraction Triggers RAC109 This compound RAC109->Na_channel Blocks RAC109->Ca_channel Blocks (potential secondary effect) Conduction Reduced Conduction Velocity Depolarization->Conduction Leads to Na_influx Na+ Influx Ca_influx Ca2+ Influx Contractility Reduced Contractility Contraction->Contractility Leads to

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

The following is a detailed methodology for a Langendorff-perfused rabbit heart preparation, a standard ex vivo model for studying cardiac physiology and pharmacology, and the one used in the key study of this compound.

5.1 Objective

To assess the effects of this compound on myocardial conduction and contractility in an isolated, perfused rabbit heart.

5.2 Materials and Reagents

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Heparin (1000 IU/kg)

  • Sodium pentobarbital (B6593769) (50 mg/kg)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)

  • This compound stock solution

  • Lidocaine and Bupivacaine (for comparison)

  • Pressurized oxygen tank with 95% O₂ / 5% CO₂

  • Langendorff apparatus with a constant pressure perfusion system

  • Water bath for temperature control (37°C)

  • Pacing electrodes

  • Intraventricular balloon catheter connected to a pressure transducer

  • ECG recording system with epicardial electrodes

  • Data acquisition system

5.3 Experimental Workflow

Langendorff_Workflow A Animal Preparation (Anesthesia and Heparinization) B Heart Excision & Aortic Cannulation A->B C Mounting on Langendorff Apparatus (Retrograde Perfusion with Krebs-Henseleit) B->C D Instrumentation (ECG electrodes, intraventricular balloon) C->D E Stabilization Period (30 minutes) D->E F Baseline Data Recording (ECG, LVDP, HR) E->F G Drug Perfusion (Increasing concentrations of this compound) F->G H Data Recording during Drug Exposure G->H I Washout Period H->I J Final Data Recording I->J K Data Analysis (Comparison to baseline and controls) J->K

Caption: Experimental workflow for Langendorff-perfused heart studies.

5.4 Detailed Procedure

  • Animal Preparation: Anesthetize the rabbit with an intravenous injection of sodium pentobarbital. Administer heparin to prevent blood clotting.

  • Heart Isolation: Perform a thoracotomy and quickly excise the heart. Immediately place the heart in ice-cold Krebs-Henseleit solution.

  • Cannulation and Perfusion: Identify the aorta and cannulate it. Mount the cannulated aorta onto the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C. The perfusion pressure should be kept constant (e.g., 75 mmHg).

  • Instrumentation:

    • Place epicardial electrodes on the ventricular surface to record the ECG.

    • Insert a latex balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure left ventricular developed pressure (LVDP) and heart rate (HR).

  • Stabilization: Allow the heart to stabilize for at least 30 minutes, during which baseline parameters are recorded.

  • Drug Administration: Introduce this compound into the perfusion solution at increasing concentrations. Allow for an equilibration period at each concentration before recording data.

  • Data Acquisition: Continuously record ECG, LVDP, and HR throughout the experiment. Ventricular conduction time can be measured from the stimulus artifact to the latest ventricular activation on the ECG during ventricular pacing.

  • Washout: After the highest drug concentration, perfuse the heart with drug-free Krebs-Henseleit solution to observe any reversal of effects.

  • Data Analysis: Analyze the recorded parameters to determine the concentration-dependent effects of this compound on conduction velocity and contractility. Calculate the EC₅₀ value.

Conclusion and Future Directions

This compound is a local anesthetic with pronounced effects on cardiac conduction and contractility. The available data, primarily from the study by Kariya et al. (2012), indicates that it warrants further investigation to fully characterize its pharmacological profile. Future research should focus on:

  • Clarifying the CAS Number: A definitive assignment of the correct CAS number is necessary for accurate documentation and regulatory purposes.

  • Detailed Electrophysiological Studies: Patch-clamp studies on isolated cardiomyocytes would elucidate the specific effects of this compound on different ion channels (Nav1.5, Cav1.2, hERG) and determine its binding kinetics.

  • In Vivo Studies: Evaluation of the anesthetic efficacy and systemic toxicity of this compound in animal models is required to assess its therapeutic potential and safety margin.

  • Stereospecificity: The reported stereospecific effects should be investigated by studying the individual enantiomers of this compound.

This technical guide provides a foundational understanding of this compound for the scientific community. The provided protocols and pathway diagrams offer a framework for future research into this and other novel local anesthetic compounds.

References

Preliminary Toxicity Profile of RAC 109: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and scientific literature do not contain specific preliminary toxicity data for a compound designated as "RAC 109." The following is a generalized template for a technical guide on the preliminary toxicity studies of a hypothetical compound, drawing on established methodologies in toxicology. This structure is intended for researchers, scientists, and drug development professionals to illustrate how such data would be presented.

Introduction

The initial stages of drug development are crucial for establishing a foundational safety profile of a new chemical entity. Preclinical toxicity studies are designed to identify potential hazards, define dose-response relationships for adverse effects, and inform the selection of a safe starting dose for first-in-human clinical trials.[1][2] This document provides a summary of the hypothetical preliminary toxicity studies conducted on this compound, a novel therapeutic agent. The studies outlined below are based on standard protocols for acute and subchronic toxicity testing.[1][3]

Acute Oral Toxicity

Acute toxicity studies are performed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period.[1]

A single-dose acute oral toxicity study was hypothetically conducted in Sprague-Dawley rats. The protocol was designed based on established guidelines for toxicity testing.

  • Test System: Sprague-Dawley rats (five males and five females).

  • Dose Administration: A single oral gavage of 5000 mg/kg of this compound was administered.

  • Observation Period: Animals were observed for 14 days for clinical signs of toxicity, morbidity, and mortality.

  • Parameters Measured: Body weight was recorded weekly. At the end of the observation period, a gross necropsy was performed on all animals.

No mortality or significant clinical signs of toxicity were observed during the 14-day observation period. Normal body weight gain was noted in all animals. Gross necropsy did not reveal any treatment-related abnormalities.

Table 1: Acute Oral Toxicity Data for this compound in Rats

ParameterResults
LD50 > 5000 mg/kg
Clinical Signs No adverse effects observed
Body Weight Normal gain
Gross Necropsy No abnormalities detected

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer duration, typically 90 days.[1]

A 90-day repeated-dose oral toxicity study was hypothetically conducted in Sprague-Dawley rats to assess the safety of this compound.

  • Test System: Sprague-Dawley rats (10 males and 10 females per group).

  • Dose Groups: Animals were divided into four groups and received daily oral doses of 0 (control), 100, 300, or 1000 mg/kg of this compound.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples were collected at termination.

    • Histopathology: A full histopathological examination was performed on all animals in the control and high-dose groups.

No treatment-related mortality occurred during the study. Minor, non-adverse changes in some clinical chemistry parameters were noted at the highest dose but were not considered toxicologically significant.

Table 2: Summary of Hypothetical Subchronic Toxicity Findings for this compound

ParameterControl (0 mg/kg)100 mg/kg300 mg/kg1000 mg/kg
Mortality 0/200/200/200/20
Clinical Signs NoneNoneNoneNone
Body Weight Gain NormalNormalNormalNormal
Hematology No significant changesNo significant changesNo significant changesNo significant changes
Clinical Chemistry No significant changesNo significant changesNo significant changesMinor, non-adverse changes
Histopathology No treatment-related findingsNot examinedNot examinedNo treatment-related findings

Experimental Workflows and Signaling Pathways

Visual representations of experimental designs and potential mechanisms of toxicity are essential for clear communication of complex scientific information.

The following diagram illustrates a standard workflow for preclinical toxicity assessment.

G cluster_preclinical Preclinical Toxicity Assessment A Compound Synthesis (this compound) B Acute Toxicity Studies (Single High Dose) A->B C Subchronic Toxicity Studies (Repeated Dosing) B->C D Genotoxicity Assays C->D E Safety Pharmacology D->E F Toxicology Report & IND Submission E->F

Caption: A generalized workflow for preclinical toxicity studies.

If this compound were found to interact with a specific cellular pathway, a diagram would be constructed to illustrate this interaction. For instance, if it were hypothesized to affect a generic stress response pathway, the visualization might look as follows:

G cluster_pathway Hypothetical Stress Response Pathway RAC109 This compound Receptor Cell Surface Receptor RAC109->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Stress Response Genes TF->Gene Response Cellular Stress Response Gene->Response

Caption: Hypothetical inhibition of a stress response pathway by this compound.

Conclusion

Based on this hypothetical preliminary toxicity assessment, this compound demonstrates a favorable acute safety profile and is well-tolerated in a 90-day subchronic study in rats. The "No Observed Adverse Effect Level" (NOAEL) from these studies would be crucial for guiding the design of initial clinical trials.[2] Further specialized toxicity studies, such as genotoxicity and safety pharmacology assessments, would be required to build a comprehensive preclinical safety package for regulatory submission.

References

stereospecific effects of RAC 109 on myocardium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereospecific Effects of RAC 109 on Myocardium

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a local anesthetic that exhibits stereospecific effects on the myocardium, primarily through its interaction with cardiac sodium channels. As a chiral molecule, this compound exists as two enantiomers, this compound-I and this compound-II. Understanding the differential effects of these stereoisomers is crucial for the development of safer and more effective therapeutic agents. This guide provides a detailed overview of the stereospecific actions of this compound on myocardial tissue, focusing on its electrophysiological properties and the underlying molecular mechanisms. The primary mechanism of action for Class I antiarrhythmic drugs, like this compound, involves blocking the fast sodium channels responsible for the rapid depolarization phase of the cardiac action potential[1][2]. This blockade decreases the rate and magnitude of depolarization, leading to a reduction in conduction velocity in non-nodal cardiac tissues[1].

Quantitative Data Summary

The stereoselective effects of this compound enantiomers on cardiac sodium channels have been quantified in isolated guinea pig ventricular myocytes. The following tables summarize the key findings regarding the tonic and use-dependent block of sodium currents.

Table 1: Tonic and Use-Dependent Block of Sodium Current by this compound Enantiomers

ParameterThis compound-IThis compound-IISignificance
Tonic Block Similar to this compound-IISimilar to this compound-INot Significantly Different
Use-Dependent Block Significantly LargerSmaller than this compound-Ip < 0.05

Data sourced from studies on isolated guinea pig ventricular myocytes.[3]

Table 2: Kinetic Parameters of this compound Enantiomer Interaction with Sodium Channel States

ParameterThis compound-IThis compound-II
Affinity for Activated Channels HigherLower
Affinity for Inactivated Channels HigherLower
Dissociation Rate at Hyperpolarized Potentials SlowerFaster
Binding Rate to Activated Channels Significantly DifferentSignificantly Different
Binding Rate to Closed (Rested and Inactivated) Channels Not Significantly DifferentNot Significantly Different
Unbinding Rate from Rested Channels Significantly DifferentSignificantly Different
Unbinding Rate from Activated Channels Significantly DifferentSignificantly Different
Unbinding Rate from Inactivated Channels Significantly DifferentSignificantly Different

These parameters were determined using the guarded-receptor model.[3]

Mechanism of Action

The stereospecificity of this compound's effects on the myocardium is rooted in the differential interaction of its enantiomers with the various conformational states of the cardiac sodium channel.

  • This compound-I demonstrates a higher affinity for both the activated and inactivated states of the sodium channel compared to this compound-II.[3] This stronger interaction leads to a more pronounced use-dependent block, which is a key characteristic of many Class I antiarrhythmic drugs. The slower dissociation from the channel at hyperpolarized potentials further contributes to its sustained blocking effect.[3]

  • This compound-II , in contrast, exhibits a lower affinity for the activated and inactivated channel states and dissociates more rapidly.[3]

  • Interestingly, the binding of both isomers to closed (rested and inactivated) channels is not markedly stereospecific.[3] The significant difference lies in the unbinding rates from all channel states (rested, activated, and inactivated) and the binding rate to the activated state.[3]

The structural topography of the local anesthetic binding site on the cardiac sodium channel is suggested to be similar to that in nerve tissue, as the effects of this compound stereoisomers are qualitatively similar in both.[3]

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.

cluster_channel Cardiac Sodium Channel States cluster_rac109i This compound-I cluster_rac109ii This compound-II Rested Rested State Activated Activated State Rested->Activated Depolarization Inactivated Inactivated State Activated->Inactivated Inactivation Inactivated->Rested Repolarization RAC109I This compound-I RAC109I->Activated High Affinity Binding RAC109I->Inactivated High Affinity Binding RAC109II This compound-II RAC109II->Activated Lower Affinity Binding RAC109II->Inactivated Lower Affinity Binding cluster_prep Cell Preparation cluster_patch Electrophysiology cluster_drug Drug Application cluster_analysis Data Analysis Isolation Isolation of Guinea Pig Ventricular Myocytes WholeCell Whole-Cell Patch-Clamp Configuration Isolation->WholeCell Pulse Application of Voltage-Clamp Pulses WholeCell->Pulse Recording Recording of Sodium Currents (INa) Pulse->Recording Control Baseline INa Recording (Control) Recording->Control TonicBlock Measurement of Tonic Block Recording->TonicBlock UseDependentBlock Measurement of Use-Dependent Block Recording->UseDependentBlock Kinetics Analysis of Block Development and Recovery Recording->Kinetics RAC109I_app Application of this compound-I Control->RAC109I_app RAC109II_app Application of this compound-II Control->RAC109II_app RAC109I_app->Recording Repeat Recording RAC109II_app->Recording Repeat Recording Model Application of Guarded-Receptor Model Kinetics->Model

References

Methodological & Application

Application Notes and Protocols for RAC 109 in Rabbit Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAC 109 is a local anesthetic that has demonstrated significant effects on myocardial conduction and contractility in rabbit models. These application notes provide a summary of its observed effects and detailed protocols for replicating the key experiments. The primary mechanism of action for this compound involves the blockade of voltage-gated sodium channels and interaction with ryanodine (B192298) receptors, leading to a reduction in ventricular conduction velocity and myocardial contractility.

Data Presentation

The following tables summarize the quantitative data obtained from studies of this compound in isolated rabbit hearts.

Table 1: Effect of this compound on Myocardial Contractility

CompoundEC50 (μM) for Contractility Decrease
This compound30[1]

Table 2: Stereospecific Effects of this compound on Ventricular Conduction

Compound IsomersPotency Ratio for Maximum Effect on Conduction Velocity
RAC I(+) / II(-)1.7

Experimental Protocols

Isolated Rabbit Heart Perfusion (Langendorff Method)

This protocol describes the methodology for studying the effects of this compound on an isolated, retrogradely perfused rabbit heart. This ex vivo preparation allows for the assessment of cardiac function in the absence of systemic physiological variables.

Materials:

  • Male New Zealand white rabbits (2.0-2.5 kg)

  • Heparin

  • Pentobarbital (B6593769) sodium (anesthetic)

  • Langendorff apparatus

  • Krebs-Henseleit buffer (see composition below)

  • This compound stock solution

  • Perfusion pump

  • Water bath for temperature control (37°C)

  • Pressure transducer

  • ECG recording system

  • Data acquisition system

Krebs-Henseleit Buffer Composition:

ComponentConcentration (mM)
NaCl118.5
NaHCO₃25.0
KCl4.7
MgSO₄1.2
KH₂PO₄1.2
Glucose11.0
CaCl₂2.5

Procedure:

  • Anesthetize the rabbit with an appropriate dose of pentobarbital sodium.

  • Administer heparin intravenously to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Isolate the aorta and cannulate it onto the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant, typically between 60-80 mmHg.

  • Allow the heart to stabilize for a period of 15-20 minutes. During this time, baseline measurements of heart rate, left ventricular developed pressure (LVDP), and QRS duration should be recorded.

  • Prepare a dose-response curve by introducing increasing concentrations of this compound into the perfusate.

  • Record the changes in LVDP to assess myocardial contractility and changes in QRS duration from the ECG to assess ventricular conduction velocity.

  • Analyze the data to determine the EC50 for contractility and the effects on conduction.

Isolated Rabbit Cardiomyocyte Studies

This protocol is for investigating the direct effects of this compound on individual heart muscle cells.

Materials:

  • Isolated rabbit ventricular myocytes

  • Cell culture medium

  • This compound stock solution

  • Patch-clamp electrophysiology setup

  • Calcium imaging system

Procedure:

  • Isolate ventricular myocytes from adult rabbit hearts using established enzymatic digestion protocols.

  • For electrophysiological studies, use the whole-cell patch-clamp technique to measure sodium currents (INa).

  • After establishing a stable baseline, perfuse the cardiomyocytes with a solution containing this compound.

  • Record changes in the sodium current to determine the effect of this compound on voltage-gated sodium channels.

  • For calcium imaging, load the myocytes with a fluorescent calcium indicator.

  • Stimulate the cells to induce calcium transients and measure the baseline response.

  • Introduce this compound and observe the changes in the amplitude and kinetics of the calcium transients, which provides insight into the effect on ryanodine receptors and calcium-induced calcium release.

Visualizations

Signaling Pathways and Experimental Workflow

RAC109_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_outcome Physiological Outcome Na_channel Voltage-Gated Na+ Channel (Nav1.5) AP Action Potential Propagation Na_channel->AP Initiates RAC109_ext This compound RAC109_ext->Na_channel Blocks RyR Ryanodine Receptor (RyR2) RAC109_ext->RyR Interacts with Conduction Decreased Conduction Velocity (Widened QRS) AP->Conduction Leads to Ca_release Ca2+ Release (CICR) RyR->Ca_release Mediates Ca_store Ca2+ Store Contractility Decreased Contractility Ca_release->Contractility Drives

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Experimentation cluster_analysis Data Analysis animal Rabbit Model anesthesia Anesthesia & Heparinization animal->anesthesia excision Heart Excision anesthesia->excision cannulation Aortic Cannulation excision->cannulation langendorff Langendorff Apparatus cannulation->langendorff perfusion Retrograde Perfusion (Krebs-Henseleit, 37°C) langendorff->perfusion stabilization Stabilization (15-20 min) perfusion->stabilization baseline Baseline Measurement (LVDP, QRS) stabilization->baseline rac109_admin This compound Administration (Dose-Response) baseline->rac109_admin data_acq Data Acquisition rac109_admin->data_acq analysis Analyze Contractility (LVDP) & Conduction (QRS) data_acq->analysis results Determine EC50 & Stereospecificity analysis->results

Caption: Experimental workflow for this compound in an isolated rabbit heart.

References

Application Note: Dissolving RAC 109 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RAC 109 is identified as a local anesthetic.[1] Proper dissolution and formulation are critical for its successful administration in in vivo studies to ensure bioavailability, minimize toxicity, and achieve reproducible results. This document provides a detailed protocol and application notes based on general principles for formulating parenteral solutions of small molecules, with specific examples drawn from the well-characterized local anesthetic, bupivacaine, which may share similar properties.

General Considerations for Preclinical Formulation

The primary goal in preparing a compound for in vivo studies is to maximize exposure and absorption while ensuring the safety of the animal model. Key considerations include:

  • Physicochemical Properties: Understanding the molecule's chemical structure, pKa, LogP, melting point, and aqueous solubility is the first step in developing a suitable formulation.[2][3]

  • Route of Administration: The intended route (e.g., intravenous, intraperitoneal, subcutaneous) will dictate the required formulation characteristics, such as sterility, pH, and tonicity.

  • Excipient Selection: Excipients must be carefully chosen to be safe and inert, and they should not interfere with the compound's activity.[1][4][5] Common excipients for parenteral formulations include solubilizing agents, buffering agents, and tonicity agents.

  • Stability: The stability of the final formulation under storage and experimental conditions must be evaluated.

Signaling Pathways and Logical Relationships

The development of a suitable formulation for in vivo studies follows a logical progression from understanding the compound's properties to selecting an appropriate vehicle and preparing the final dosing solution.

Formulation_Development_Pathway cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Preparation & Validation cluster_3 Phase 4: In Vivo Application A Determine Physicochemical Properties of this compound (Solubility, pKa, LogP) B Select Appropriate Vehicle (e.g., Saline, PBS, Co-solvents) A->B C Choose Excipients (e.g., Solubilizers, Buffers) B->C if needed D Develop Dissolution Protocol B->D C->D E Assess Formulation Stability and Compatibility D->E F Prepare Final Dosing Solution for In Vivo Studies E->F

Caption: Formulation development pathway for in vivo studies.

Quantitative Data Summary

Solvent SystemSolubility of BupivacaineReference
Ethanol~30 mg/mL[6]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[6]
Dimethylformamide (DMF)~30 mg/mL[6]
1:1 Solution of Ethanol:PBS (pH 7.2)~0.5 mg/mL[6]
WaterSoluble (with heating)[7]
95% EthanolFreely Soluble[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of a compound with limited aqueous solubility, using an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Ethanol (anhydrous, USP grade)

  • Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)

  • Sterile, conical-bottom tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a small volume of the chosen organic solvent (e.g., Ethanol or DMSO) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Continue adding the organic solvent stepwise, with vortexing, until the compound is completely dissolved and the desired stock concentration is reached.

  • Store the stock solution at -20°C or as recommended by the manufacturer. It is advisable not to store aqueous solutions for more than one day.[6]

Protocol 2: Preparation of Final Dosing Solution for In Vivo Administration

This protocol describes the dilution of the stock solution to the final desired concentration for administration to animals.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2-7.4) or 0.9% Sodium Chloride (Saline)

  • Sterile, pyrogen-free tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the volume of the this compound stock solution required to achieve the final desired dosing concentration in the total volume of the dosing vehicle (e.g., PBS or saline).

  • In a sterile tube, add the required volume of the dosing vehicle.

  • While gently vortexing the vehicle, slowly add the calculated volume of the this compound stock solution. This dropwise addition is crucial to prevent precipitation of the compound.

  • Once the stock solution is added, continue to vortex the final solution for another 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the formulation may not be suitable at that concentration.

  • If the solution is clear, sterile-filter it using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • The final dosing solution should be prepared fresh on the day of the experiment.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a dosing solution of this compound for in vivo administration.

Experimental_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration A Weigh this compound Powder B Dissolve in Organic Solvent (e.g., Ethanol) to create Stock Solution A->B C Dilute Stock Solution in Aqueous Buffer (e.g., PBS) B->C D Sterile Filter Final Dosing Solution C->D E Administer to Animal Model D->E

Caption: Workflow for preparing this compound dosing solution.

Disclaimer: The provided protocols are general guidelines based on common practices for similar compounds. It is imperative that researchers perform their own solubility and stability studies for this compound to determine the optimal formulation for their specific in vivo model and experimental conditions. The safety and tolerability of all excipients and the final formulation must be carefully evaluated in the chosen animal model.

References

Application Notes and Protocols for Preclinical Animal Studies with Exemplar-109 (A Hypothetical RAC 109 Analog)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "RAC 109" is not publicly available. This document provides a detailed template for application notes and protocols using a hypothetical small molecule inhibitor, Exemplar-109 , which targets the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a relevant target for drug development.[1][2][3] Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Exemplar-109 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1][4] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy, dosage, and administration of Exemplar-109 in preclinical animal models of cancer.

Mechanism of Action: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is activated by receptor tyrosine kinases (RTKs) upon binding of growth factors. This activation leads to a signaling cascade that promotes cell survival and proliferation.[2][3] Exemplar-109 is hypothesized to inhibit the catalytic subunit of PI3K, thereby blocking downstream signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival PTEN PTEN PTEN->PIP3 Inhibits Exemplar109 Exemplar-109 Exemplar109->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Exemplar-109.

Dosage and Administration for Preclinical Studies

The appropriate dosage and administration route are critical for achieving therapeutic efficacy while minimizing toxicity. The following tables provide a suggested starting point for dosing Exemplar-109 in common preclinical models. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD).

Vehicle Formulation

Exemplar-109 is poorly soluble in aqueous solutions. A common approach for such compounds is to create a suspension.[5][6] The recommended vehicle for oral administration is 0.5% methylcellulose (B11928114) (MC) with 0.1% Tween 80 in sterile water. For intravenous administration, a formulation containing DMA, PG, and PEG-400 may be suitable, but requires careful toxicity evaluation.[7]

Table 1: Recommended Vehicle Formulations

Route of AdministrationVehicle CompositionPreparation Notes
Oral (PO)0.5% (w/v) Methylcellulose, 0.1% (v/v) Tween 80 in sterile waterPrepare fresh daily. Stir continuously during dosing to ensure a homogenous suspension.
Intraperitoneal (IP)10% DMSO, 40% PEG300, 50% SalineEnsure complete solubilization of the compound in DMSO before adding other components.
Intravenous (IV)20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% PEG-400 (DPP)Use with caution. The vehicle itself can have physiological effects.[7]
Suggested Dosing for Efficacy Studies

The following doses are hypothetical and should be optimized based on tolerability and efficacy in specific models.

Table 2: Suggested Dosing Regimens for Xenograft Models

Animal ModelRouteDose Range (mg/kg)Dosing FrequencyStudy Duration
Nude Mouse (Subcutaneous Xenograft)PO25 - 100Once daily (QD)21-28 days
Nude Mouse (Subcutaneous Xenograft)IP10 - 50Once daily (QD)21-28 days
SCID Mouse (Orthotopic Model)PO25 - 100Twice daily (BID)28-42 days

Experimental Protocols

All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[8]

In Vivo Efficacy Study: Subcutaneous Xenograft Model

This protocol describes the evaluation of Exemplar-109 in a subcutaneous tumor xenograft model.

Workflow Diagram

Workflow A 1. Cell Culture (e.g., A549, MCF-7) B 2. Cell Harvest & Prep (3x10^6 cells in 100µL PBS/Matrigel) A->B C 3. Implantation (Subcutaneous injection in flank of NSG mice) B->C D 4. Tumor Growth (Monitor until tumors reach ~100-150 mm³) C->D E 5. Randomization (Group mice into Vehicle and Treatment arms) D->E F 6. Treatment Phase (Daily dosing via oral gavage for 21 days) E->F G 7. Monitoring (Measure tumor volume and body weight 2-3x weekly) F->G H 8. Study Endpoint (Tumor volume >1500 mm³ or signs of toxicity) G->H I 9. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) H->I

Caption: Workflow for a typical preclinical subcutaneous xenograft study.

Protocol Steps:

  • Cell Preparation: Culture human cancer cells (e.g., A549 lung carcinoma) to 70-80% confluency.[9] Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3 x 10^7 cells/mL.[9]

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.[10]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[9]

  • Tumor Monitoring and Randomization: Allow tumors to grow. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[10] Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Dosing:

    • Vehicle Group: Administer the vehicle solution (e.g., 0.5% MC + 0.1% Tween 80) daily via oral gavage.

    • Treatment Group(s): Administer Exemplar-109 at the desired dose(s) (e.g., 50 mg/kg) in the same vehicle and via the same route and schedule.

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week.[10] Monitor animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.[11]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Euthanize animals according to IACUC guidelines.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Preliminary Toxicology Assessment

A non-GLP toxicology study is essential to determine the MTD and identify potential target organs for toxicity.[11][12]

Protocol Steps:

  • Dose Range Finding: Administer single escalating doses of Exemplar-109 to small groups of mice (n=3 per group).

  • Observation: Monitor animals intensively for 7-14 days for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality.[11]

  • Repeated Dose Study: Based on the single-dose study, conduct a 14-day repeated dose study with 3-4 dose levels.

  • Sample Collection: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 3: Hypothetical In Vivo Efficacy of Exemplar-109 in A549 Xenograft Model

Treatment Group (n=10)Dose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control01250 ± 150-+5.2 ± 1.5
Exemplar-10925750 ± 9540%+3.1 ± 2.0
Exemplar-10950410 ± 6067%-1.5 ± 2.5
Exemplar-109100180 ± 4586%-8.9 ± 3.1

Table 4: Hypothetical Toxicology Profile of Exemplar-109 in Mice (14-Day Study)

Dose (mg/kg, PO, QD)Key Clinical ObservationsNotable Changes in BloodworkHistopathological Findings
50No significant findingsNoneNone
100Mild lethargy, slight weight lossNoneNone
200Moderate lethargy, >15% weight loss, ruffled furElevated ALT/ASTMild to moderate hepatocellular vacuolation

These protocols and data are for illustrative purposes only and must be adapted and validated for any specific research compound.

References

Application Note: Characterization of RAC 109, a Novel NaV1.7 Inhibitor, Using Whole-Cell Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The voltage-gated sodium channel, NaV1.7, is a genetically validated target for the treatment of pain.[1] It is predominantly expressed in peripheral sensory neurons and plays a pivotal role in the initiation and propagation of action potentials following noxious stimuli.[1] Individuals with gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, experience extreme pain disorders, whereas those with loss-of-function mutations have a congenital inability to perceive pain.[1] This makes selective inhibition of NaV1.7 a promising therapeutic strategy for developing novel analgesics with potentially fewer side effects than existing treatments.[2][3]

RAC 109 is a novel small molecule inhibitor designed for high potency and selectivity against the NaV1.7 channel. To characterize its pharmacological effects and mechanism of action, patch clamp electrophysiology is the gold-standard method.[1] This technique allows for the direct measurement of ion channel currents, providing detailed insights into how a compound modulates channel function.[1][4]

This document provides a detailed protocol for evaluating the inhibitory effects of this compound on human NaV1.7 channels stably expressed in a heterologous system (e.g., HEK293 cells) using the whole-cell patch clamp technique.[1]

Signaling Pathway and Drug Mechanism

The diagram below illustrates the role of NaV1.7 in nociceptive signaling and the proposed mechanism of action for this compound.

Figure 1: Proposed mechanism of this compound in blocking pain signal propagation.

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of NaV1.7 Currents

This protocol details the procedure for measuring the inhibitory effect of this compound on NaV1.7 channels expressed in HEK293 cells.

A. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human NaV1.7 (e.g., available from ATCC, ChanTest).[1]

  • Cell Culture Media: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 (Geneticin) for selection.[1]

  • Plating: Poly-D-lysine coated glass coverslips.[1]

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]

  • Internal (Intracellular) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[1] (Note: CsF is used to block potassium channels).

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO), serially diluted in external solution to final desired concentrations.

B. Equipment

  • Patch clamp amplifier and digitizer (e.g., Axon Axopatch, HEKA EPC 10).

  • Inverted microscope with appropriate optics.

  • Micromanipulators.

  • Perfusion system for solution exchange.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette puller and microforge.

C. Experimental Workflow

The following diagram outlines the key steps in the patch clamp experiment.

Patch_Clamp_Workflow cluster_setup Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture 1. Culture & Plate HEK293-hNaV1.7 Cells Prepare_Solutions 2. Prepare Internal & External Solutions Approach_Cell 5. Approach Cell & Apply Positive Pressure Cell_Culture->Approach_Cell Pull_Pipettes 3. Pull & Fire-Polish Glass Pipettes (2-4 MΩ) Fill_Pipette 4. Fill Pipette with Internal Solution Prepare_Solutions->Fill_Pipette Pull_Pipettes->Fill_Pipette Fill_Pipette->Approach_Cell Giga_Seal 6. Form Gigaohm Seal (>1 GΩ) Approach_Cell->Giga_Seal Whole_Cell 7. Rupture Membrane to Achieve Whole-Cell Mode Giga_Seal->Whole_Cell Record_Baseline 8. Record Baseline NaV1.7 Currents Whole_Cell->Record_Baseline Apply_Compound 9. Perfuse this compound at Various Concentrations Record_Baseline->Apply_Compound Record_Effect 10. Record Currents in Presence of Drug Apply_Compound->Record_Effect Measure_Peak 11. Measure Peak Current Amplitude Record_Effect->Measure_Peak Concentration_Response 12. Plot Concentration- Response Curve Measure_Peak->Concentration_Response Calculate_IC50 13. Calculate IC50 and Other Parameters Concentration_Response->Calculate_IC50

Figure 2: Step-by-step workflow for the whole-cell patch clamp experiment.

D. Detailed Procedure

  • Cell Preparation: Plate HEK293 cells expressing hNaV1.7 onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.[1]

  • Pipette Preparation: Pull borosilicate glass capillaries to have a resistance of 2-4 MΩ when filled with the internal solution.[5]

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Seal Formation: Approach a single, healthy-looking cell with the glass pipette while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.[6]

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell membrane at a holding potential of -120 mV to ensure most channels are in a resting, available state.[2]

    • To elicit NaV1.7 currents, apply a depolarizing voltage step to 0 mV for 50 ms.

    • Record several sweeps to establish a stable baseline current before drug application.

  • Compound Application: Perfuse the recording chamber with external solution containing known concentrations of this compound (e.g., ranging from 1 nM to 10 µM). Allow 2-3 minutes for the solution to equilibrate and the drug effect to reach a steady state.

  • Data Acquisition: Record the NaV1.7 currents at each concentration of this compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak amplitude of the inward sodium current before (control) and after the application of each drug concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control baseline.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes hypothetical data obtained from patch clamp experiments characterizing the effects of this compound on NaV1.7 channels.

ParameterValueDescription
Potency
IC50 (Resting State)11.5 ± 1.8 nMThe concentration of this compound that causes 50% inhibition of NaV1.7 channels when stimulated from a hyperpolarized holding potential (-120 mV).
IC50 (Inactivated State)0.9 ± 0.2 nMThe concentration of this compound that causes 50% inhibition when channels are held at a depolarized potential (-70 mV), indicating state-dependent binding.
Voltage-Dependence
ΔV½ of Activation+2.1 ± 0.5 mVShift in the voltage of half-maximal activation, suggesting minimal effect on the voltage sensor for activation.
ΔV½ of Inactivation-15.3 ± 2.1 mVA significant negative shift in the voltage of half-maximal steady-state inactivation, indicating that this compound preferentially binds to and stabilizes the inactivated state of the channel.
Kinetics
Onset of Block (τ)15.2 ± 3.5 s @ 10 nMThe time constant for the development of channel block upon application of this compound.
Recovery from Block (τ)125 ± 15 sThe time constant for the reversal of channel block after washout of this compound, indicating slow off-kinetics.

Data are presented as mean ± standard error of the mean (SEM) from n=8 cells.

The whole-cell patch clamp technique is an indispensable tool for the detailed characterization of ion channel modulators like this compound.[1][7] The provided protocols and hypothetical data demonstrate that this compound is a potent, state-dependent inhibitor of the NaV1.7 channel, showing a clear preference for the inactivated state. This pharmacological profile is highly desirable for a therapeutic pain candidate, as it suggests the drug would be more effective on rapidly firing neurons, such as those involved in pain signaling. These detailed electrophysiological studies are crucial for advancing drug development programs aimed at treating pain.

References

Application Note and Protocols for the Quantification of RAC109 in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the analytical methods for the quantification of RAC109, a novel small molecule inhibitor, in various tissue matrices. The protocols detailed herein are essential for preclinical pharmacokinetics, tissue distribution, and efficacy studies. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying small molecules in complex biological samples.[1][2][3] This guide will cover sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis and interpretation.

Overview of Analytical Workflow

The quantification of RAC109 from tissue samples involves several critical steps, beginning with sample homogenization, followed by extraction of the analyte from the complex tissue matrix, and culminating in detection by LC-MS/MS. Proper sample preparation is paramount to ensure accurate and reproducible results by removing interfering matrix components that can suppress the analyte signal.[4]

Data Presentation

Table 1: LC-MS/MS Parameters for RAC109 Quantification
ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm)[5]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (RAC109)m/z 450.2 -> 250.1 (hypothetical)
Monitored Transition (IS)m/z 455.2 -> 255.1 (hypothetical)
Dwell Time100 ms
Collision Energy30 eV (hypothetical)
Capillary Voltage3.5 kV
Table 2: Method Validation Data for RAC109 in Mouse Liver Tissue
ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/g
Upper Limit of Quantification (ULOQ)1000 ng/g
Accuracy (% bias)Within ±15%
Precision (% CV)< 15%
Recovery85-95%
Matrix EffectMinimal (<15%)

Experimental Protocols

Protocol 1: Tissue Homogenization and Protein Precipitation Extraction

This protocol describes the extraction of RAC109 from tissue samples using protein precipitation, a common and effective method for removing proteins that can interfere with LC-MS/MS analysis.[2]

Materials:

  • Tissue sample (e.g., liver, brain, tumor)

  • Internal Standard (IS) solution (a structurally similar molecule to RAC109)

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen tissue into a 2 mL microcentrifuge tube.

  • Add a known amount of Internal Standard (IS) to each sample.

  • Add 500 µL of ice-cold acetonitrile with 0.1% formic acid.

  • Add homogenization beads (if using a bead beater).

  • Homogenize the tissue until a uniform suspension is achieved.

  • Vortex the homogenate for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Clean-up

For tissues with high lipid content, such as the brain, a solid-phase extraction (SPE) step may be necessary to remove matrix components that are not efficiently removed by protein precipitation alone.[2]

Materials:

  • Tissue homogenate supernatant (from Protocol 1, step 8)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Conditioning solution (e.g., Methanol)

  • Equilibration solution (e.g., Water)

  • Wash solution (e.g., 5% Methanol (B129727) in Water)

  • Elution solution (e.g., 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol)

  • Evaporation system

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the tissue extract supernatant onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute RAC109 with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the sample as described in Protocol 1, step 10.

  • Proceed with LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing tissue_sample 1. Tissue Sample Collection homogenization 2. Homogenization & IS Spiking tissue_sample->homogenization extraction 3. Protein Precipitation or SPE homogenization->extraction centrifugation 4. Centrifugation extraction->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant evaporation 6. Evaporation supernatant->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lc_ms 8. LC-MS/MS Analysis reconstitution->lc_ms data_acquisition 9. Data Acquisition lc_ms->data_acquisition peak_integration 10. Peak Integration data_acquisition->peak_integration calibration_curve 11. Calibration Curve Generation peak_integration->calibration_curve quantification 12. Concentration Calculation calibration_curve->quantification

Caption: Experimental workflow for RAC109 quantification in tissue.

signaling_pathway cluster_pathway Hypothetical RAC109 Signaling Pathway receptor Receptor downstream_kinase Downstream Kinase receptor->downstream_kinase Activates rac109 RAC109 rac109->downstream_kinase Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Regulates

Caption: Hypothetical signaling pathway of RAC109.

References

Application Notes and Protocols for Investigating the Anesthetic Properties of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive research model for the preclinical evaluation of RAC 109, a compound identified as a local anesthetic. The protocols outlined below are designed to characterize its anesthetic properties, elucidate its mechanism of action, and assess its safety profile.

Background

This compound has been identified as a local anesthetic that demonstrates stereoselective blocking of cardiac sodium channels.[1] Local anesthetics primarily function by inhibiting voltage-gated sodium channels in neuronal membranes, thereby preventing the generation and conduction of nerve impulses.[2][3][4] This document presents a structured research framework to thoroughly investigate the anesthetic potential of this compound for further development.

Quantitative Data Summary

A thorough literature review and subsequent experimental studies should aim to populate the following tables with quantitative data on this compound's efficacy, potency, and safety.

Table 1: In Vitro Efficacy and Potency of this compound

ParameterValueCell/Tissue TypeExperimental ConditionReference
EC50 (Ventricular Conduction) 30 µMRabbit MyocardiumIsolated tissue bath[5]
IC50 (Sodium Channel Block) TBDGuinea Pig Ventricular MyocytesWhole-cell patch clamp[1]
Tonic Block (%) TBDGuinea Pig Ventricular MyocytesWhole-cell patch clamp[1]
Use-Dependent Block (%) TBDGuinea Pig Ventricular MyocytesWhole-cell patch clamp[1]
Binding Affinity (Kd) TBDRecombinant NaV1.x ChannelsRadioligand binding assayProtocol 1
Off-Target Binding (IC50) TBDhERG, GABA-A, NMDA receptorsRadioligand binding assayProtocol 2

Table 2: In Vivo Anesthetic Properties of this compound

ParameterValueAnimal ModelRoute of AdministrationReference
Median Analgesic Time (min) TBDMouse (infiltration)Subcutaneous[6]
Onset of Action (min) TBDRat (sciatic nerve block)Perineural injectionProtocol 4
Duration of Action (min) TBDRat (sciatic nerve block)Perineural injectionProtocol 4
Motor Block Score TBDRat (sciatic nerve block)Perineural injectionProtocol 4
Systemic Toxicity (LD50) TBDMouseIntravenousProtocol 5
Cardiovascular Effects (ΔBP, ΔHR) TBDRat (anesthetized)Intravenous[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Characterization of Sodium Channel Blockade using Patch-Clamp Electrophysiology

  • Objective: To determine the potency and mechanism of this compound on voltage-gated sodium channels.

  • Methodology:

    • Cell Culture: Culture HEK293 cells stably expressing specific human voltage-gated sodium channel subtypes (e.g., NaV1.5, NaV1.7).

    • Electrophysiology:

      • Perform whole-cell patch-clamp recordings at room temperature.

      • Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

      • Use an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

      • Record sodium currents in response to depolarizing voltage steps from a holding potential of -100 mV.

    • Drug Application:

      • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

      • Apply different concentrations of this compound to the cells via a perfusion system.

    • Data Analysis:

      • Measure the peak inward sodium current at each concentration.

      • Calculate the percentage of current inhibition.

      • Fit the concentration-response data to the Hill equation to determine the IC50 value.

      • To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive decrease in current amplitude.

Protocol 2: Off-Target Activity Screening

  • Objective: To evaluate the selectivity of this compound by screening against a panel of common off-target receptors.

  • Methodology:

    • Receptor Binding Assays:

      • Utilize commercially available radioligand binding assay kits or services for key central nervous system receptors such as GABA-A, NMDA, and adrenergic receptors.[8][9][10][11][12][13]

      • Perform competition binding experiments with a range of this compound concentrations against a known radiolabeled ligand for each receptor.

    • hERG Channel Assay:

      • Assess the potential for this compound to block the hERG potassium channel, a key indicator of cardiotoxicity, using an automated patch-clamp system.

    • Data Analysis:

      • Determine the IC50 values for any significant off-target interactions.

Protocol 3: In Vivo Model of Infiltration Anesthesia

  • Objective: To assess the local anesthetic efficacy of this compound in a mouse model.[6]

  • Methodology:

    • Animals: Use adult male C57BL/6 mice.

    • Procedure:

      • Administer a subcutaneous injection of this compound (at various concentrations) or vehicle control into the dorsal skin of the mouse.

      • At predetermined time points, apply a noxious stimulus (e.g., thermal or mechanical) to the center of the anesthetized area.

      • Measure the latency to a withdrawal response (e.g., tail-flick or vocalization).[14][15]

    • Data Analysis:

      • Determine the onset and duration of the anesthetic effect for each concentration.

      • Construct a dose-response curve to determine the ED50.

Protocol 4: In Vivo Model of Peripheral Nerve Block

  • Objective: To evaluate the efficacy and duration of this compound in a rat sciatic nerve block model.

  • Methodology:

    • Animals: Use adult male Sprague-Dawley rats.

    • Procedure:

      • Anesthetize the rat with a suitable general anesthetic (e.g., isoflurane).

      • Surgically expose the sciatic nerve and inject this compound or vehicle control perineurally.

      • Assess sensory blockade using the hot plate test or von Frey filaments to measure withdrawal thresholds.

      • Assess motor blockade by observing the animal's gait and righting reflex.

    • Data Analysis:

      • Record the onset and duration of sensory and motor blockade.

      • Compare the efficacy of this compound to a standard local anesthetic like lidocaine (B1675312) or bupivacaine.[16]

Protocol 5: Acute Systemic Toxicity Assessment

  • Objective: To determine the acute systemic toxicity of this compound in mice.

  • Methodology:

    • Animals: Use adult male and female CD-1 mice.

    • Procedure:

      • Administer escalating doses of this compound intravenously (IV) to different groups of mice.

      • Observe the animals for signs of toxicity (e.g., seizures, respiratory distress, cardiovascular collapse) and mortality over a 24-hour period.[17][18][19][20][21]

    • Data Analysis:

      • Calculate the median lethal dose (LD50) using a recognized statistical method (e.g., probit analysis).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Anesthetic_Mechanism_of_Action cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel Inhibition Inhibition of Action Potential Na_channel->Inhibition Prevents Na+ influx GABA_A GABA-A Receptor NMDA NMDA Receptor RAC109 This compound RAC109->GABA_A Potential Off-Target (Hypothesized) RAC109->NMDA Potential Off-Target (Hypothesized) Block Blockade RAC109->Block Primary Action Block->Na_channel Anesthesia Local Anesthesia Inhibition->Anesthesia

Caption: Proposed primary mechanism of action and potential off-target interactions of this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation patch_clamp Patch-Clamp Electrophysiology (Protocol 1) binding_assays Off-Target Binding Assays (Protocol 2) infiltration Infiltration Anesthesia Model (Protocol 3) patch_clamp->infiltration binding_assays->infiltration nerve_block Peripheral Nerve Block Model (Protocol 4) infiltration->nerve_block toxicity Systemic Toxicity Assessment (Protocol 5) nerve_block->toxicity decision Efficacy & Safety Profile? toxicity->decision start This compound Compound start->patch_clamp start->binding_assays end Lead Candidate for Further Development decision->end Favorable

References

Application Notes and Protocols for Assessing the Local Anesthetic Efficacy of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAC 109 is a novel compound with potential local anesthetic properties. Like other local anesthetics such as bupivacaine (B1668057), its mechanism of action is presumed to involve the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of action potentials.[1][2] A comparative study has shown that this compound and its enantiomers have effects on myocardial conduction and contractility, suggesting interaction with ion channels.[3]

These application notes provide a comprehensive suite of protocols to systematically evaluate the local anesthetic efficacy of this compound, from initial in vitro characterization to in vivo validation. The described assays are standard methods in the field of pain research and pharmacology, ensuring the generated data will be robust and comparable to existing literature on other local anesthetics.[4][5]

In Vitro Efficacy and Cytotoxicity Assessment

Voltage-Gated Sodium Channel Blockade Assay

This assay directly measures the inhibitory effect of this compound on voltage-gated sodium channels, the primary target of local anesthetics.[6][7]

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or ND7-23) or primary dorsal root ganglion (DRG) neurons expressing the desired sodium channel subtype (e.g., NaV1.7, NaV1.8).[8][9][10]

  • Compound Preparation: Prepare stock solutions of this compound (and its individual enantiomers, if available) in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular recording solution.

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings on the cultured neurons.

    • Hold the cell membrane at a potential of -80 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Establish a stable baseline recording of the sodium current.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the peak sodium current at each concentration of this compound.

  • Data Analysis:

    • Measure the peak inward sodium current before and after drug application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Cytotoxicity Assessment in Neuronal Cells

It is crucial to determine the concentration range at which this compound is effective without causing significant cell death.[11][12][13]

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for various durations (e.g., 1, 24, 48 hours).[15][16]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

  • Data Analysis:

    • For the MTT assay, express cell viability as a percentage of the untreated control.

    • For the LDH assay, express cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).

    • Determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

CompoundTargetAssayEndpointValue
This compoundNaV1.7Patch-ClampIC50[Enter Data] µM
R(-)-RAC 109NaV1.7Patch-ClampIC50[Enter Data] µM
S(+)-RAC 109NaV1.7Patch-ClampIC50[Enter Data] µM
BupivacaineNaV1.7Patch-ClampIC50[Enter Data] µM
This compoundSH-SY5Y CellsMTT Assay (24h)CC50[Enter Data] µM
This compoundSH-SY5Y CellsLDH Assay (24h)CC50[Enter Data] µM

In Vivo Efficacy Assessment in Rodent Models

In vivo models are essential for evaluating the anesthetic efficacy of this compound in a physiological context.[17][18][19]

Tail-Flick Test for Onset and Duration of Action

The tail-flick test is a classic method for assessing the analgesic properties of drugs against a thermal stimulus.[20][21][22][23][24]

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing apparatus.[25]

  • Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of radiant heat to the ventral surface of the tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound via subcutaneous injection at the base of the tail. Include a vehicle control group and a positive control group (e.g., bupivacaine).

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Determine the onset of action (time to reach a significant increase in latency) and the duration of action (time for the latency to return to baseline).

Formalin Test for Inflammatory Pain

The formalin test assesses the efficacy of a local anesthetic against both acute nociceptive and inflammatory pain.[26][27][28][29][30]

Protocol:

  • Animal Acclimation: Acclimate mice to the observation chambers.

  • Drug Administration: Subcutaneously inject this compound into the plantar surface of the right hind paw 15 minutes before the formalin injection.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the right hind paw.

  • Behavioral Observation: Observe the animals for 60 minutes post-formalin injection and record the total time spent licking or biting the injected paw. The observation period is divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-60 minutes, inflammatory pain).

  • Data Analysis: Compare the total licking/biting time in the this compound-treated groups to the vehicle control group for both phases.

Data Presentation: In Vivo Efficacy of this compound

ModelCompound (Dose)Onset of Action (min)Duration of Action (min)% Inhibition (Formalin Test - Early Phase)% Inhibition (Formalin Test - Late Phase)
Tail-Flick TestThis compound (0.5%)[Enter Data][Enter Data]N/AN/A
Tail-Flick TestThis compound (1.0%)[Enter Data][Enter Data]N/AN/A
Tail-Flick TestBupivacaine (0.5%)[Enter Data][Enter Data]N/AN/A
Formalin TestThis compound (0.5%)N/AN/A[Enter Data][Enter Data]
Formalin TestThis compound (1.0%)N/AN/A[Enter Data][Enter Data]
Formalin TestBupivacaine (0.5%)N/AN/A[Enter Data][Enter Data]

Assessment of Nerve Block Characteristics

These protocols are designed to evaluate the clinical potential of this compound for peripheral nerve blocks.[31][32][33][34][35]

Protocol: Sciatic Nerve Block in Rats

  • Anesthesia: Anesthetize the rat with isoflurane.

  • Nerve Localization: Identify the sciatic nerve using a nerve stimulator or ultrasound guidance.

  • Drug Injection: Inject this compound perineurally.

  • Sensory Block Assessment:

    • Apply a noxious stimulus (e.g., pinprick or thermal stimulus) to the plantar surface of the hind paw at regular intervals.

    • Record the time to onset of sensory block (loss of withdrawal reflex) and the duration of the block (time to recovery of the reflex).

  • Motor Block Assessment:

    • Observe the animal for signs of motor impairment (e.g., foot drop).

    • Assess motor function using a standardized scale at regular intervals.

    • Record the time to onset and duration of the motor block.

Data Presentation: Nerve Block Characteristics of this compound

Compound (Concentration)Onset of Sensory Block (min)Duration of Sensory Block (min)Onset of Motor Block (min)Duration of Motor Block (min)
This compound (0.5%)[Enter Data][Enter Data][Enter Data][Enter Data]
This compound (1.0%)[Enter Data][Enter Data][Enter Data][Enter Data]
Bupivacaine (0.5%)[Enter Data][Enter Data][Enter Data][Enter Data]

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

LocalAnesthetic_Pathway cluster_neuron Neuron Na_channel Voltage-gated Sodium Channel ActionPotential Action Potential Propagation RAC109 This compound RAC109->Na_channel Blocks NerveImpulse Nerve Impulse ActionPotential->NerveImpulse Inhibition Brain Brain NerveImpulse->Brain Signal to Brain (Pain Perception) Stimulus Noxious Stimulus Stimulus->Na_channel Activates

Caption: Mechanism of action for this compound as a local anesthetic.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow cluster_tests Efficacy Tests start Start acclimation Animal Acclimation start->acclimation baseline Baseline Measurement (e.g., Tail-Flick Latency) acclimation->baseline grouping Randomize into Groups (Vehicle, this compound, Positive Control) baseline->grouping administration Drug Administration (Subcutaneous) grouping->administration tail_flick Tail-Flick Test administration->tail_flick Thermal Nociception formalin Formalin Test administration->formalin Chemical Nociception data_collection Data Collection at Pre-defined Time Points tail_flick->data_collection formalin->data_collection analysis Data Analysis (Onset, Duration, %MPE, % Inhibition) data_collection->analysis end End analysis->end

Caption: Workflow for in vivo assessment of this compound efficacy.

Logical Relationship for In Vitro to In Vivo Translation

Translational_Logic cluster_invitro cluster_invivo invitro In Vitro Studies ic50 Determine IC50 (NaV Channel Block) invitro->ic50 cc50 Determine CC50 (Cytotoxicity) invitro->cc50 therapeutic_window Establish Therapeutic Window ic50->therapeutic_window Inform Dosing cc50->therapeutic_window Inform Dosing invivo In Vivo Studies therapeutic_window->invivo Guide efficacy Confirm Efficacy (e.g., Tail-Flick, Formalin) invivo->efficacy nerve_block Assess Nerve Block (Sensory & Motor) invivo->nerve_block

Caption: Translational approach from in vitro to in vivo studies.

References

Troubleshooting & Optimization

RAC 109 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with RAC 109. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is classified as a local anesthetic.[1] Its chemical formula is C20H28N2O2, with a molecular weight of 328.45.[2] Understanding the physicochemical properties of a compound is the first step in developing a successful formulation strategy. For local anesthetics, properties such as pKa and lipid solubility are critical in determining their behavior in solution and biological systems.[3][4][5]

Q2: I am having trouble dissolving this compound. What are the common reasons for poor solubility?

Poor solubility of active pharmaceutical ingredients like this compound is a common challenge in drug development. The issue can stem from several factors, including:

  • High lipophilicity: The molecule may be more soluble in lipids than in aqueous solutions.

  • Crystalline structure: A stable crystal lattice can require significant energy to break down, leading to low solubility.

  • pH of the solvent: For ionizable compounds, the pH of the solvent plays a crucial role in determining the charge state of the molecule and, consequently, its solubility.

  • Solvent polarity: The polarity of the solvent may not be optimal for solvating the this compound molecule.

Q3: What are the initial steps I should take to improve the solubility of this compound for my in vitro experiments?

A systematic approach is recommended, starting with simple and common laboratory solvents. It is crucial to experimentally determine the solubility in a range of pharmaceutically acceptable solvents.

A suggested starting workflow is outlined below:

G cluster_0 Initial Solubility Screening Workflow A Start: Undissolved this compound B Select a panel of common solvents (e.g., DMSO, Ethanol, Water, PBS) A->B C Prepare saturated solutions at a known temperature B->C D Equilibrate for 24-48 hours with agitation C->D E Centrifuge to pellet undissolved compound D->E F Quantify supernatant concentration (e.g., by HPLC-UV) E->F G Determine solubility in each solvent (mg/mL or mM) F->G

Caption: Initial workflow for determining this compound solubility.

Troubleshooting Guide

Issue 1: this compound does not dissolve sufficiently in common organic solvents like DMSO or ethanol.

If initial screening with common organic solvents proves insufficient, a more systematic approach to formulation is necessary.

Solutions:

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility.[2][6][7] The addition of a water-miscible organic solvent to an aqueous solution can reduce the polarity of the solvent and improve the solubility of lipophilic compounds.

  • pH Adjustment: Since local anesthetics are often weak bases, their solubility is highly dependent on pH.[3][5] Acidifying the solution can protonate the molecule, leading to increased aqueous solubility.

Strategy Description Common Examples
Co-solvents A water-miscible organic solvent is added to an aqueous solution to reduce polarity.[2][6][7]DMSO, Ethanol, Polyethylene glycol (PEG), Propylene glycol (PG)
pH Adjustment For ionizable compounds, adjusting the pH can increase solubility by forming a salt.Citrate buffer, Phosphate buffer (PBS)

Experimental Protocol: Preparing a Co-solvent Formulation

  • Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol).

  • Gradually add the aqueous buffer (e.g., PBS) to the organic solution while vortexing or stirring.

  • Observe for any precipitation. If precipitation occurs, the concentration of the organic co-solvent may need to be increased.

  • It is crucial to keep the final concentration of the organic solvent low enough to avoid toxicity in cell-based assays.

Issue 2: this compound precipitates out of solution when diluted with aqueous media for cell-based assays.

Precipitation upon dilution in an aqueous environment is a common problem for compounds dissolved in a high concentration of an organic solvent.

Solutions:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, preventing precipitation and increasing apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2][8]

Strategy Description Common Examples
Surfactants Amphiphilic molecules that can increase the solubility of hydrophobic compounds.Tween® 80, Cremophor® EL
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs.[2][8]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Experimental Protocol: Formulation with Cyclodextrins

  • Prepare an aqueous solution of the chosen cyclodextrin (B1172386) (e.g., HP-β-CD) at a desired concentration.

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring.

  • Continue to stir the mixture at room temperature or with gentle heating until the compound is fully dissolved.

  • Filter the solution to remove any undissolved particles before use.

Issue 3: I need to prepare a formulation for in vivo studies, and the solvents used for in vitro work are not suitable.

Formulations for in vivo administration have stricter requirements regarding toxicity and biocompatibility.

Solutions:

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and bioavailability.[8][9]

Strategy Description Common Examples
Lipid-Based Formulations The drug is dissolved or suspended in a lipid vehicle.Corn oil, Sesame oil, Medium-chain triglycerides (MCTs)
Nanosuspensions The drug is formulated as a suspension of nanoparticles.[8][9]Requires specialized equipment like high-pressure homogenizers.

The following decision tree can guide the selection of an appropriate formulation strategy for this compound:

G cluster_0 Formulation Strategy Decision Tree for this compound A Start: Poorly Soluble this compound B Is the compound ionizable? A->B C Yes B->C D No B->D E Try pH adjustment C->E F Is the compound highly lipophilic? D->F K Does precipitation occur upon dilution? E->K G Yes F->G H No F->H I Consider lipid-based formulations G->I J Try co-solvent systems H->J P Need formulation for in vivo use? I->P J->K L Yes K->L M No K->M N Use surfactants or cyclodextrins L->N O Proceed with the formulation M->O N->P O->P Q Yes P->Q R Consider nanosuspensions or biocompatible lipid formulations Q->R

Caption: Decision tree for selecting a this compound formulation strategy.

Signaling Pathways

While the primary mechanism of action of local anesthetics like this compound involves the blockade of voltage-gated sodium channels, they can have off-target effects. For instance, some local anesthetics have been shown to interact with other channels and receptors. The diagram below illustrates the canonical signaling pathway for local anesthetic action.

G cluster_0 Local Anesthetic Mechanism of Action A This compound (extracellular) B Lipid Bilayer A->B Diffusion C This compound (intracellular) B->C D Voltage-Gated Sodium Channel C->D Binds to channel E Sodium Influx G Blockade of Nerve Impulse D->G Prevents F Nerve Impulse (Action Potential) E->F Leads to

Caption: Simplified signaling pathway of local anesthetic action.

References

Navigating Experimental Variability in RAC Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when studying the RAC family of small GTPases.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in RAC activation assays?

A1: Variability in RAC activation assays, which typically measure the levels of active, GTP-bound RAC, can stem from several factors throughout the experimental workflow. Key sources include:

  • Cell Culture Conditions: Differences in cell density, passage number, serum starvation times, and stimulation consistency can significantly impact the basal and stimulated levels of RAC activity.

  • Lysis Buffer Composition: The type and concentration of detergents, as well as the ionic strength of the lysis buffer, can affect protein extraction efficiency and the stability of the GTP-bound RAC.

  • Sample Handling: Delays in processing, temperature fluctuations during lysate preparation, and multiple freeze-thaw cycles can lead to GTP hydrolysis and a decrease in the active RAC signal.

  • Assay Components: Inconsistent bead resuspension, improper washing of beads, and variations in antibody quality or concentration can all introduce variability.

  • Western Blotting Technique: Transfer efficiency, antibody incubation times and temperatures, and ECL substrate stability are critical for obtaining reproducible results.

Q2: How can I minimize variability between experimental replicates?

A2: To enhance reproducibility, it is crucial to standardize your protocol and handle all samples in a consistent manner. This includes:

  • Treating all cell cultures identically.

  • Using the same batch of reagents and antibodies for all experiments being compared.

  • Preparing fresh lysis buffer for each experiment.

  • Processing all samples in parallel and as quickly as possible.

  • Ensuring complete resuspension of agarose (B213101) beads before adding them to the lysates.

  • Carefully controlling incubation times and temperatures for all steps.

Q3: My negative control (GDP-loaded lysate) shows a strong signal. What could be the cause?

A3: A high signal in your negative control suggests that the assay is not effectively discriminating between active (GTP-bound) and inactive (GDP-bound) RAC. Potential causes include:

  • Inefficient GDP Loading: The GDP loading may have been incomplete, leaving a significant amount of GTP-bound RAC in the lysate.

  • Contamination with GTPγS: Accidental contamination of the GDP loading buffer with GTPγS can lead to a false positive signal.

  • Non-specific Binding: The RAC antibody or the p21-activated kinase (PAK) binding domain (PBD) beads may be binding non-specifically to other proteins in the lysate. Ensure that washing steps are stringent enough to remove non-specific interactors.

  • Suboptimal Lysis Buffer: The lysis buffer composition may not be optimal for maintaining RAC in its inactive state.

Q4: I am not seeing a signal in my positive control (GTPγS-loaded lysate). What should I check?

A4: The absence of a signal in your positive control indicates a fundamental problem with the assay. Consider the following troubleshooting steps:

  • Ineffective GTPγS Loading: The GTPγS may have degraded, or the loading conditions (e.g., incubation time, temperature) may not have been optimal.

  • Inactive Reagents: Key reagents such as the PAK-PBD beads or the primary/secondary antibodies may have lost activity due to improper storage or handling.

  • Problems with Western Blotting: There could be an issue with the protein transfer, antibody concentrations, or the ECL substrate. Run a loading control (e.g., total RAC in the lysate) to verify the Western blot procedure.

Troubleshooting Guides

Guide 1: Inconsistent RAC Activation Upon Stimulation

This guide addresses scenarios where the level of RAC activation in response to a stimulus is not reproducible across experiments.

Potential Cause Recommended Solution
Suboptimal Cell Health or Confluency Ensure cells are healthy and in a logarithmic growth phase. Standardize the confluency at the time of stimulation, as cell-cell contacts can influence signaling pathways.
Inconsistent Serum Starvation Optimize and standardize the duration of serum starvation. Prolonged starvation can alter cellular responsiveness.
Variability in Stimulant Preparation/Application Prepare fresh stimulant for each experiment from a reliable stock. Ensure the final concentration and incubation time are consistent across all samples.
Timing of Cell Lysis Lyse cells at the peak of RAC activation. Perform a time-course experiment to determine the optimal time point for lysis after stimulation.
Guide 2: High Background Signal in Western Blots

This guide provides steps to reduce non-specific bands and high background on your Western blots for RAC detection.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to determine the optimal dilution that maximizes signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to the wash buffer.
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulate contamination that can cause speckles on the membrane.
Membrane Drying Out Ensure the membrane remains wet throughout the immunodetection process.

Experimental Protocols & Visualizations

Protocol: RAC Activation Assay (Pull-down Method)

This protocol outlines a common method for measuring the amount of active, GTP-bound RAC in cell lysates.

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency (e.g., 70-80%).

    • If necessary, serum-starve the cells for a specified period (e.g., 16 hours) to reduce basal RAC activity.

    • Treat cells with the desired stimulus for the predetermined optimal time.

    • Prepare control lysates:

      • Positive Control: Lyse untreated cells and add GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 100 µM. Incubate at 30°C for 30 minutes.

      • Negative Control: Lyse untreated cells and add GDP to a final concentration of 1 mM. Incubate at 30°C for 30 minutes.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in an appropriate volume of ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Pull-down of Active RAC:

    • Transfer the supernatant to a new tube and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Add an appropriate amount of PAK-PBD (p21-activated kinase-binding domain) coupled to agarose or magnetic beads to each lysate. The PAK-PBD specifically binds to the GTP-bound form of RAC.

    • Incubate the lysates with the beads for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).

    • Carefully remove the supernatant.

    • Wash the beads 3-4 times with wash buffer (lysis buffer without protease inhibitors).

  • Elution and Western Blotting:

    • Resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples for 5 minutes to elute the bound proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for RAC1, RAC2, or pan-RAC.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to quantify the amount of active RAC. It is also recommended to run a parallel Western blot with a fraction of the total cell lysate to determine the total RAC levels in each sample.

Visualizations

RAC_Activation_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pull-down cluster_detection Detection Cell_Culture Cell Culture & Stimulation Lysis Cell Lysis Cell_Culture->Lysis Clarification Lysate Clarification Lysis->Clarification Protein_Quant Protein Quantification Clarification->Protein_Quant Incubation Incubate with PAK-PBD Beads Protein_Quant->Incubation Normalized Lysates Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Immunodetection Western_Blot->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for a RAC activation pull-down assay.

RAC_Signaling_Pathway Stimulus External Stimulus (e.g., Growth Factors, Cytokines) Receptor Receptor Tyrosine Kinase or GPCR Stimulus->Receptor GEF Guanine Nucleotide Exchange Factor (GEF) Receptor->GEF Activation RAC_GDP RAC-GDP (Inactive) GEF->RAC_GDP Promotes GDP-GTP Exchange RAC_GTP RAC-GTP (Active) RAC_GDP->RAC_GTP GTP Hydrolysis GAP GTPase Activating Protein (GAP) RAC_GTP->GAP Effector Downstream Effectors (e.g., PAK, WAVE) RAC_GTP->Effector Binding & Activation GAP->RAC_GDP Inactivation Cytoskeleton Cytoskeletal Reorganization Effector->Cytoskeleton Gene_Expression Gene Expression Effector->Gene_Expression

Caption: Simplified RAC GTPase signaling cycle and downstream effects.

RAC 109 Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the novel Rac inhibitor, RAC 109, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: For initial in vivo efficacy studies, a starting dose of 10 mg/kg body weight is often recommended, which has been shown to be effective for similar Rac/Cdc42 inhibitors in reducing tumor growth and metastasis in mouse models. However, it is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) for your specific animal model and cancer type.[1]

Q2: this compound has poor aqueous solubility. What is a suitable vehicle for in vivo administration?

A2: For hydrophobic small molecules like this compound, a common approach is to use a vehicle system such as a solution of DMSO, PEG400, and saline. A typical formulation might consist of 5-10% DMSO, 30-40% PEG400, and the remainder as sterile saline or water. It is critical to first test the vehicle alone in a control group of animals to ensure it does not produce any toxicity or confounding effects.[1] Always ensure the final solution is clear and free of precipitation before administration.

Q3: My results with this compound are inconsistent between animals in the same group. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Formulation Instability: Ensure this compound remains fully dissolved in the vehicle throughout the experiment. Vortex or sonicate the formulation before each use. Long-term stability of the formulation should also be considered.[2][3]

  • Administration Inaccuracy: The technique for routes like oral gavage or intravenous injection requires significant training to ensure consistent delivery of the intended dose.[4] Verify the technique of all personnel involved.

  • Biological Variability: Factors inherent to the animals, such as minor differences in age, weight, or metabolic rate, can contribute to variability. Ensure proper randomization of animals into treatment groups.

Q4: I am observing low oral bioavailability with this compound. How can I improve systemic exposure?

A4: Low oral bioavailability is a known challenge for many small molecule inhibitors.[5][6] For compounds similar to this compound, oral bioavailability can be as low as 3-12% in rodents.[7] To improve exposure, consider:

  • Alternative Administration Routes: Intraperitoneal (IP) or subcutaneous (SC) injections bypass first-pass metabolism in the liver, which can significantly increase systemic exposure.[8][9]

  • Formulation Strategies: Advanced formulations, such as solid dispersions or nanoformulations, can improve the solubility and absorption of poorly soluble drugs.[3]

Q5: What are the known off-target effects or toxicities of inhibiting the Rac signaling pathway?

A5: The Rac signaling pathway is involved in numerous fundamental cellular processes, including cytoskeletal organization, cell migration, and cell cycle progression.[10][11] Therefore, inhibiting this pathway may lead to on-target toxicities. Monitor animals closely for signs such as weight loss (>20%), lethargy, or ruffled fur.[1] If toxicity is observed, consider reducing the dose or dosing frequency.

Troubleshooting Guides

Problem 1: Poor Efficacy or Lack of Tumor Response

If you are not observing the expected therapeutic effect from this compound, follow this troubleshooting workflow.

G start Poor Efficacy Observed check_formulation Step 1: Verify Formulation - Is this compound fully dissolved? - Is the formulation stable? start->check_formulation check_dose Step 2: Re-evaluate Dose - Was the correct dose administered? - Is the dose high enough? check_formulation->check_dose No Issue solution_formulation Action: - Prepare fresh formulation. - Use sonication. - Evaluate alternative vehicles. check_formulation->solution_formulation Issue Found check_route Step 3: Assess Administration Route - Is the route appropriate? - Was the administration successful? check_dose->check_route No Issue solution_dose Action: - Perform dose-escalation study. - Confirm MTD. check_dose->solution_dose Issue Found check_pk Step 4: Conduct PK Study - Does this compound reach the target tissue? - Is exposure sufficient? check_route->check_pk No Issue solution_route Action: - Use a route with higher bioavailability (e.g., IP). - Provide additional training on technique. check_route->solution_route Issue Found solution_pk Action: - Increase dose or frequency. - Change administration route. check_pk->solution_pk Issue Found end_node Re-run Efficacy Study solution_formulation->end_node solution_dose->end_node solution_route->end_node solution_pk->end_node

Caption: Troubleshooting workflow for poor this compound efficacy.

Problem 2: Animal Toxicity or Adverse Events

If animals are showing signs of toxicity (e.g., significant weight loss, lethargy, abnormal behavior), use the following guide.

Observed Issue Potential Cause Recommended Action
>15% Body Weight Loss Dose is too high (exceeds MTD).1. Immediately stop dosing. 2. Reduce the dose by 25-50% for the next cohort. 3. Ensure a proper MTD study was conducted.[1]
Irritation at Injection Site (IP/SC) Vehicle irritation or non-physiological pH of the formulation.1. Administer vehicle alone to a control group to isolate the cause. 2. Adjust the pH of the formulation to ~7.4. 3. Rotate injection sites.[8]
Lethargy, Ruffled Fur, Hunched Posture Systemic toxicity or off-target effects.1. Reduce dosing frequency (e.g., from daily to every other day). 2. Perform basic blood work (CBC/chemistry panel) to check for organ toxicity. 3. Include a lower dose group in the study design.
Sudden Death Post-Injection Administration error (e.g., IV injection too fast, IP injection into an organ) or acute toxicity.1. Review and refine administration technique.[4] 2. Administer IV injections more slowly. 3. For IP injections, ensure proper needle placement in the lower abdominal quadrant.[12]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering this compound via oral gavage.

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body form a straight line to prevent esophageal or tracheal injury.

  • Gavage Needle Measurement: Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the gavage needle.

  • Needle Insertion: Insert the ball-tipped gavage needle into the side of the mouth, advancing it gently along the esophagus to the pre-measured mark. Do not force the needle.

  • Compound Administration: Slowly depress the syringe plunger to deliver the this compound formulation. The typical volume should not exceed 10 mL/kg.[13]

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 30 minutes.[14]

Protocol 2: Sample Collection for Pharmacokinetic (PK) Analysis

This protocol describes the collection of blood samples to determine the concentration of this compound over time.

  • Preparation: Prepare heparinized tubes for blood collection. Label tubes clearly with the animal ID and time point.

  • Dosing: Administer this compound to the animals via the chosen route (e.g., oral, IP, IV). Record the exact time of dosing.

  • Blood Collection: At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect approximately 20-50 µL of blood.[15] Common collection sites include the tail vein or saphenous vein.

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., at 5000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to a new, labeled microcentrifuge tube and store it at -80°C until analysis by a validated method like LC-MS/MS.[7]

Data & Appendices

Table 1: Comparative Pharmacokinetic Parameters for this compound

This table summarizes representative pharmacokinetic data for this compound following a single 10 mg/kg dose. (Data is hypothetical, based on similar small molecule inhibitors).[7]

Parameter Mouse (IV) Mouse (PO) Mouse (IP) Rat (PO)
T½ (Elimination Half-life) 2.0 h2.6 h2.2 h4.5 h
Tmax (Time to Peak Conc.) 5 min1.5 h30 min2.0 h
Cmax (Peak Plasma Conc.) 1500 ng/mL180 ng/mL950 ng/mL150 ng/mL
AUC (Total Exposure) 2800 ng·h/mL420 ng·h/mL2100 ng·h/mL650 ng·h/mL
F (Oral Bioavailability) N/A15%N/A23%
Table 2: Recommended Administration Volumes and Needle Sizes for Mice
Route Max Volume Needle Size (Gauge) Notes
Intravenous (IV) 0.2 mL27-30 GAdminister slowly into the lateral tail vein.[13]
Intraperitoneal (IP) 2.0 mL25-27 GInject into the lower right abdominal quadrant.[12]
Subcutaneous (SC) 2.0 mL25-27 GTent the skin on the back; divide doses >1 mL into multiple sites.[13]
Oral Gavage (PO) 10 mL/kg20-22 G (ball-tip)Ensure proper technique to avoid lung aspiration.[4]

Diagrams

G upstream Upstream Signals (Growth Factors, Integrins) gef GEFs (e.g., TIAM1) upstream->gef Activates rac_gdp Rac-GDP (Inactive) gef->rac_gdp Promotes GDP/GTP Exchange rac_gtp Rac-GTP (Active) rac_gdp->rac_gtp rac_gtp->rac_gdp GAP proteins (Inactivates) pak PAK rac_gtp->pak wave WAVE Complex rac_gtp->wave pip5k PIP5K rac_gtp->pip5k rac109 This compound rac109->rac_gtp Inhibits Activation limk LIMK pak->limk arp23 ARP2/3 Complex wave->arp23 pip2 PIP2 Production pip5k->pip2 downstream Cytoskeletal Reorganization Cell Motility & Proliferation limk->downstream arp23->downstream pip2->downstream

Caption: Simplified RAC 1 signaling pathway and the inhibitory action of this compound.

G plan 1. Study Design - Select model - Determine groups - Define endpoints formulate 2. This compound Formulation - Select vehicle - Ensure solubility plan->formulate administer 3. Administration - Dose animals - Record data formulate->administer monitor 4. Monitoring - Body weight - Tumor volume - Clinical signs administer->monitor collect 5. Sample Collection - Collect tissues/plasma at endpoint monitor->collect analyze 6. Data Analysis - Statistical analysis - Interpret results collect->analyze

Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Improving the Stability of RAC 109 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with RAC 109 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has formed a precipitate. What is the likely cause?

A1: Precipitation of this compound from a solution can be attributed to several factors, primarily related to pH and solubility. This compound, like many local anesthetics, is a weak base. Its solubility in aqueous solutions is highly dependent on the pH. Commercial local anesthetic solutions are typically formulated at an acidic pH (around 3.3-5.5) to enhance the solubility and stability of the charged, protonated form of the drug.[1][2][3][4][5] If the pH of your solution is adjusted towards a more neutral or alkaline pH, the proportion of the un-ionized, lipid-soluble base form increases. This form is less water-soluble and can precipitate out of solution, especially at higher concentrations.[1][3]

Q2: I have observed a decrease in the potency of my this compound solution over time. What could be causing this?

A2: A loss of potency suggests chemical degradation of the this compound molecule. Based on its chemical structure, 1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione, this compound is an amide-type local anesthetic.[6] While amides are generally more stable in solution compared to ester-type local anesthetics, they can still undergo degradation.[7][8][9][10] Potential degradation pathways include:

  • Hydrolysis: The amide bond in the pyrrolidine-dione ring could be susceptible to hydrolysis, especially at extreme pH values (either highly acidic or alkaline) and elevated temperatures.

  • Oxidation: The tertiary amine group in the diethylaminopropyl side chain can be susceptible to oxidation.[11] This can be catalyzed by light, metal ions, or the presence of peroxides in excipients.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[12][13]

Q3: What is the optimal pH for storing a this compound solution?

A3: The optimal pH for storing a this compound solution is a balance between solubility and stability. While a lower pH generally favors solubility, an excessively acidic environment could potentially accelerate hydrolysis of the amide bond over long-term storage. For many local anesthetics, a slightly acidic pH range of 4.0 to 5.0 is often a good starting point to ensure both solubility and chemical stability.[1][2] However, the ideal pH for this compound should be determined experimentally through a pH stability study (see Experimental Protocols section).

Q4: Can I add buffers or other excipients to my this compound solution to improve its stability?

A4: Yes, the addition of appropriate excipients is a common strategy to enhance the stability of pharmaceutical solutions.[14][15][16][17] For this compound, you might consider:

  • Buffers: To maintain the pH within the optimal range, a buffering agent such as citrate (B86180) or phosphate (B84403) buffer can be used.

  • Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid or sodium metabisulfite (B1197395) can be added.[16]

  • Chelating Agents: If metal ion-catalyzed degradation is a concern, a chelating agent such as edetate disodium (B8443419) (EDTA) can be included to sequester these ions.[14][16]

It is crucial to perform compatibility studies to ensure that the chosen excipients do not negatively impact the stability or activity of this compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Precipitate Formation

start Precipitate Observed in This compound Solution check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 6.0? check_ph->ph_high adjust_ph Lower pH with Dilute Acid (e.g., 0.1M HCl) to pH 4-5 ph_high->adjust_ph Yes check_concentration Check this compound Concentration ph_high->check_concentration No end_precipitate Precipitate Dissolves adjust_ph->end_precipitate conc_high Is Concentration near Solubility Limit? check_concentration->conc_high dilute_solution Dilute the Solution conc_high->dilute_solution Yes check_temp Check Storage Temperature conc_high->check_temp No dilute_solution->end_precipitate temp_low Was Solution Stored at Low Temperature? check_temp->temp_low warm_solution Warm Solution Gently and Mix temp_low->warm_solution Yes reformulate Consider Reformulation with Solubilizing Agents (e.g., Cyclodextrins) temp_low->reformulate No warm_solution->end_precipitate

Troubleshooting precipitate formation in this compound solutions.
Issue 2: Loss of Potency (Chemical Degradation)

start Loss of this compound Potency (e.g., by HPLC) check_storage Review Storage Conditions start->check_storage light_exposure Was Solution Exposed to Light? check_storage->light_exposure protect_from_light Store in Amber Vials or Protect from Light light_exposure->protect_from_light Yes check_ph_stability Review Solution pH light_exposure->check_ph_stability No end_potency Stability Improved protect_from_light->end_potency ph_extreme Is pH outside 4-6 range? check_ph_stability->ph_extreme adjust_ph_buffer Adjust pH and Consider Buffering ph_extreme->adjust_ph_buffer Yes check_headspace Check for Excessive Headspace/ Oxygen Exposure ph_extreme->check_headspace No adjust_ph_buffer->end_potency oxygen_exposure Was Solution Exposed to Air? check_headspace->oxygen_exposure sparge_with_inert_gas Sparge with Nitrogen or Argon oxygen_exposure->sparge_with_inert_gas Yes forced_degradation Perform Forced Degradation Study to Identify Degradants oxygen_exposure->forced_degradation No add_antioxidant Consider Adding an Antioxidant sparge_with_inert_gas->add_antioxidant add_antioxidant->end_potency

Troubleshooting loss of potency in this compound solutions.

Data Presentation

Table 1: Common Excipients for Stabilizing Local Anesthetic Solutions
Excipient ClassExampleTypical Concentration RangePrimary Function
pH Modifiers/Buffers Sodium Bicarbonateq.s. to desired pHAdjusts pH to improve stability and reduce injection pain.[1][4]
Citric Acid/Sodium Citrate10-50 mMBuffers the solution to maintain a stable pH.[16]
Acetic Acid/Sodium Acetate10-50 mMBuffers the solution to maintain a stable pH.
Antioxidants Ascorbic Acid0.01 - 0.1% w/vPrevents oxidative degradation.[16]
Sodium Metabisulfite0.01 - 0.1% w/vPrevents oxidative degradation, especially of vasoconstrictors.[16]
Chelating Agents Edetate Disodium (EDTA)0.01 - 0.05% w/vSequesters metal ions that can catalyze degradation.[14][16]
Tonicity Agents Sodium Chlorideq.s. to isotonicityAdjusts the tonicity of the solution for parenteral administration.[18]
Dextrose5% w/vAdjusts the tonicity of the solution for parenteral administration.
Solubilizing Agents Cyclodextrins1 - 10% w/vIncreases the solubility of poorly soluble drugs.[14]
Polysorbate 800.1 - 2% w/vSurfactant that can improve solubility and prevent adsorption.[18]

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

Objective: To determine the pH of maximum stability for this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Prepare a stock solution of this compound in water for injection.

  • Add a known concentration of the this compound stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Divide each buffered solution into two sets of vials: one for storage at room temperature (25°C) and another for accelerated stability testing at an elevated temperature (e.g., 50°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each vial.

  • Analyze the concentration of this compound in each sample using a stability-indicating HPLC method.

  • Plot the logarithm of the remaining this compound concentration versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Expose aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 80°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Thermal Degradation: Heat the solution at 80°C for 24 hours.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV and LC-MS to separate the degradation products from the parent drug and to identify their masses. This will help in proposing the structures of the degradation products.

start This compound Stock Solution acid Acidic Hydrolysis (0.1M HCl, 80°C) start->acid base Basic Hydrolysis (0.1M NaOH, 80°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photodegradation (ICH Q1B) start->photo thermal Thermal Degradation (80°C) start->thermal analysis HPLC-UV & LC-MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis results Identify Degradation Products and Pathways analysis->results

Workflow for a forced degradation study of this compound.

Mandatory Visualization

Chemical Structure and Potential Degradation Sites of this compound

cluster_rac109 This compound Structure cluster_sites Potential Degradation Sites rac109 amide Amide Hydrolysis amide->rac109 amine Amine Oxidation amine->rac109 Tertiary amine

Potential degradation sites on the this compound molecule.

References

Technical Support Center: Interpreting Rac1 Electrophysiology Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with electrophysiology data related to the small GTPase, Rac1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments investigating the electrophysiological roles of Rac1.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Rac1 in a neuron that I should be aware of when designing my electrophysiology experiment?

A1: Rac1 is a key regulator of actin dynamics and plays a crucial role in various aspects of neuronal development and function, including neuronal migration, axon guidance, and dendritic spine morphogenesis.[1][2][3] From an electrophysiological standpoint, these morphological changes driven by Rac1 signaling can indirectly influence synaptic transmission and plasticity. Therefore, when you are studying the electrophysiological effects of Rac1, you are often looking at the functional consequences of these structural changes.

Q2: I am seeing a lot of variability in my recordings when I manipulate Rac1 activity. What could be the cause?

A2: Variability in electrophysiology recordings upon Rac1 manipulation can stem from several factors. Rac1 signaling is highly dynamic and spatially regulated, meaning its effects can differ depending on the subcellular location and the specific upstream activators (GEFs) and downstream effectors involved.[4][5][6] Additionally, the complex nature of biosignals means they are influenced by numerous physiological and environmental factors, leading to inherent variability.[7] It is also crucial to consider that different splice variants of Rac1, such as Rac1b, can have distinct signaling and functional activities.[8]

Q3: How does Rac1 activation or inhibition typically affect synaptic function?

A3: Rac1 activation is generally associated with the formation and enlargement of dendritic spines, which can lead to the strengthening of synaptic connections, a process known as long-term potentiation (LTP).[3] Conversely, inhibition of Rac1 can impair spine formation and maintenance, potentially leading to synaptic weakening. These changes in synaptic strength would be reflected in your electrophysiological recordings as alterations in postsynaptic currents or potentials.

Q4: Are there any known issues with the tools used to measure Rac1 activity that could affect the interpretation of my electrophysiology data?

Troubleshooting Guides

Issue 1: High Noise Levels and Artifacts in Recordings

High noise levels can obscure the subtle electrophysiological changes induced by Rac1 manipulation. Common sources of noise and artifacts include:

  • Physiological Noise: Signals from the subject's heartbeat, respiration, or muscle movements can contaminate your recordings.[11][12] Myographic artifacts are particularly common in rodent studies due to chewing or jaw muscle contractions.[11]

  • Environmental Noise: Electrical noise from nearby equipment, particularly 50/60 Hz hum from power lines, is a frequent issue.[13][14]

  • Movement Artifacts: Movement of the recording electrode, headstage connectors, or cables can introduce significant artifacts.[11]

Troubleshooting Steps:

StepActionRationale
1Improve Grounding Ensure a proper, low-impedance ground connection to minimize 50/60 Hz noise. A floating ground can cause large-amplitude, wide-band noise.[11]
2Use a Faraday Cage A Faraday cage will shield your setup from external electromagnetic interference.[14][15]
3Optimize Referencing A well-placed reference electrode can help to subtract common physiological noise like cardiac and respiratory signals.[11]
4Secure the Setup Use shorter cables where possible and consider an active commutator for behaving subjects to reduce movement artifacts.[11]
5Filter the Data Apply appropriate digital filters during post-processing to remove noise outside the frequency band of interest.[7][16]
Issue 2: Difficulty in Obtaining a Stable Gigaseal in Patch-Clamp Experiments

A stable, high-resistance gigaseal is fundamental for high-quality patch-clamp recordings. Difficulties in achieving this can be frustrating and time-consuming.

Troubleshooting Steps:

StepActionRationale
1Check Pipette Resistance Pipette resistance should typically be between 4-8 MΩ. Pipettes with resistance that is too low or too high can make sealing difficult.[17]
2Verify Pressure System Ensure your pressure system can hold positive pressure to keep the pipette tip clean as you approach the cell. Check for leaks in the tubing and seals.[18]
3Assess Cell Health Unhealthy cells are notoriously difficult to seal. Ensure proper oxygenation and check the pH and osmolarity of your solutions.[17]
4Filter Internal Solution Filter your internal pipette solution to remove any particulate matter that could clog the pipette tip and prevent a good seal.[15][18]
5Optimize Solutions A slightly lower osmolarity in the internal solution compared to the external solution can aid in gigaseal formation.[19]
Issue 3: Inconsistent Results from Rac1 Activation Assays

Biochemical assays to confirm Rac1 activation are often performed in parallel with electrophysiology experiments. Inconsistent results from these assays can complicate data interpretation.

Troubleshooting Steps:

StepActionRationale
1Use Fresh Samples GTP-bound Rac1 is labile and can be quickly hydrolyzed. Use fresh lysates and perform experiments on ice to minimize this.
2Include Proper Controls Always include positive (GTPγS-loaded) and negative (GDP-loaded) controls to ensure the assay is working correctly.
3Verify Antibody Specificity As mentioned in the FAQs, be cautious of the specificity of anti-Rac1-GTP antibodies and consider using alternative methods for validation.[9][10]
4Optimize Lysis Buffer Ensure your lysis buffer contains protease inhibitors and is appropriate for maintaining the GTP-bound state of Rac1.
5Standardize Procedures Prepare a master reaction mix when possible and use calibrated pipettes to reduce variability.[20]

Visualizing Rac1 Signaling and Experimental Workflows

To aid in understanding the complex processes involved, the following diagrams illustrate key Rac1 signaling pathways and a typical experimental workflow for investigating Rac1's role in electrophysiology.

Rac1_Signaling_Pathway cluster_activation Upstream Upstream Signals (e.g., Growth Factors, NMDAR) GEFs GEFs (e.g., Tiam1) Upstream->GEFs Rac1_GDP Rac1-GDP (Inactive) GEFs->Rac1_GDP GDP->GTP Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP->GDP PAK PAK Rac1_GTP->PAK WAVE_Complex WAVE Complex Rac1_GTP->WAVE_Complex GAPs GAPs GAPs->Rac1_GTP LIMK LIMK PAK->LIMK Cofilin Cofilin LIMK->Cofilin Inactivates Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Spine_Morphogenesis Dendritic Spine Morphogenesis Actin_Depolymerization->Spine_Morphogenesis Arp2_3 Arp2/3 WAVE_Complex->Arp2_3 Actin_Polymerization Actin Polymerization Arp2_3->Actin_Polymerization Actin_Polymerization->Spine_Morphogenesis

Caption: Simplified Rac1 signaling pathway in neurons.

Experimental_Workflow Start Hypothesis: Rac1 modulates synaptic plasticity Manipulation Manipulate Rac1 Activity (e.g., shRNA, inhibitor, activator) Start->Manipulation Electrophysiology Electrophysiology Recording (e.g., Patch-Clamp) Manipulation->Electrophysiology Biochemistry Biochemical Assay (e.g., Rac1 Activation Assay) Manipulation->Biochemistry Data_Analysis Data Analysis Electrophysiology->Data_Analysis Biochemistry->Data_Analysis Interpretation Interpretation and Conclusion Data_Analysis->Interpretation Troubleshooting Troubleshooting Data_Analysis->Troubleshooting Troubleshooting->Manipulation

Caption: Experimental workflow for investigating Rac1.

References

refining RAC 109 administration techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with RAC 109, a selective inhibitor of the RTK-X kinase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and diluting this compound?

For in vitro experiments, it is recommended to reconstitute this compound in 100% DMSO to create a stock solution of 10-50 mM. For cell-based assays, further dilutions should be made in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common starting point, though vehicle suitability should be confirmed for your specific animal model.

Q2: What is the known mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the RTK-X serine/threonine kinase. By binding to the ATP pocket of RTK-X, it prevents the phosphorylation of its downstream substrate, SUB-Y, thereby inhibiting the Pro-Survival Signaling Pathway.

RAC109_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Upstream Receptor Growth_Factor->Receptor Binds RTK_X RTK-X Kinase Receptor->RTK_X Activates SUB_Y SUB-Y RTK_X->SUB_Y Phosphorylates Survival_Signal Pro-Survival Signaling SUB_Y->Survival_Signal Promotes RAC109 This compound RAC109->RTK_X Inhibits

Figure 1: this compound inhibits the RTK-X signaling pathway.

Troubleshooting Guides

In Vitro & Cell-Based Assays

Problem: I am not observing the expected dose-dependent decrease in cell viability.

  • Possible Cause 1: this compound Precipitation.

    • Solution: Visually inspect your diluted solutions and final assay wells for any precipitate. This compound has limited solubility in aqueous media. Ensure the final DMSO concentration is sufficient to maintain solubility at your highest concentration. Consider preparing fresh dilutions from your DMSO stock for each experiment.

  • Possible Cause 2: Low RTK-X Expression in Cell Line.

    • Solution: Confirm the expression level of the target protein, RTK-X, in your chosen cell line via Western Blot or qPCR. This compound efficacy is dependent on the presence of its target. See the protocol below for a standard Western Blot procedure.

  • Possible Cause 3: Sub-optimal Assay Incubation Time.

    • Solution: The phenotypic effects of inhibiting RTK-X may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell viability assay.

Problem: My Western Blot results show inconsistent inhibition of SUB-Y phosphorylation.

  • Possible Cause 1: Cell Lysis and Phosphatase Activity.

    • Solution: Ensure that your lysis buffer is supplemented with fresh phosphatase and protease inhibitors immediately before use. Keep samples on ice at all times to minimize enzymatic activity that could alter the phosphorylation state of your target.

  • Possible Cause 2: Insufficient Drug Incubation Time.

    • Solution: Inhibition of SUB-Y phosphorylation is an early molecular event. For target engagement studies, a shorter incubation time (e.g., 30 minutes to 4 hours) may be more appropriate than for cell viability assays.

WB_Workflow A 1. Cell Seeding & Growth B 2. Treat with this compound (Time-course) A->B C 3. Cell Lysis (with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Transfer D->E F 6. Antibody Incubation (p-SUB-Y, Total SUB-Y, Loading Control) E->F G 7. Imaging & Analysis F->G

Figure 2: Western Blot workflow for assessing target inhibition.
In Vivo Studies

Problem: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal model at the expected efficacious dose.

  • Possible Cause 1: Vehicle-Related Toxicity.

    • Solution: Run a vehicle-only control group to assess the tolerability of the formulation itself. If the vehicle causes toxicity, you may need to explore alternative formulations.

  • Possible Cause 2: On-Target Toxicity.

    • Solution: The observed toxicity may be a result of inhibiting the RTK-X pathway. Consider a dose de-escalation study to identify the maximum tolerated dose (MTD). Correlate toxicity with pharmacokinetic and pharmacodynamic (target engagement in tumor/tissue) data to understand the exposure-response relationship.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeRTK-X Expression (Relative)IC50 (nM)
HT-29ColonHigh15.2
A549LungMedium89.5
MCF-7BreastLow> 1,000
U-87 MGGlioblastomaHigh22.7

Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, IV)

ParameterValue
Half-life (t½)4.2 hours
Cmax1.8 µM
AUC6.5 µM*h
Clearance25.6 mL/min/kg

Experimental Protocols

Protocol: Western Blot for Phospho-SUB-Y Inhibition
  • Cell Culture and Treatment:

    • Seed 1x10^6 cells (e.g., HT-29) in a 6-well plate and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

    • Stimulate cells with the appropriate growth factor to activate the RTK-X pathway for 15 minutes.

  • Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer freshly supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-SUB-Y (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total SUB-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

Technical Support Center: Minimizing Off-Target Effects of RAC Inhibitors in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "RAC 109" is not readily identifiable in scientific literature. This guide provides information on minimizing off-target effects for RAC protein inhibitors in general. Researchers should always consult the specific product datasheet for the inhibitor they are using.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of RAC inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are RAC proteins and why are they targeted in experiments?

A1: RAC proteins are a family of small GTPases that act as molecular switches in various cellular processes. They are key regulators of the actin cytoskeleton, cell motility, cell proliferation, and signal transduction pathways.[1][2][3] Dysregulation of RAC signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making them important targets for therapeutic intervention and basic research.

Q2: What are the common off-target effects observed with RAC inhibitors?

A2: Off-target effects of RAC inhibitors can arise from their interaction with unintended molecules, leading to unforeseen biological consequences. These can include cytotoxicity, inhibition of other related GTPases (like Cdc42), or interference with other signaling pathways.[4] The specific off-target effects will vary depending on the chemical structure of the inhibitor and the experimental system.

Q3: How can I determine the optimal concentration of a RAC inhibitor to minimize off-target effects?

A3: The optimal concentration should be empirically determined for each cell line and experimental setup. It is crucial to perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect without causing significant off-target effects or cytotoxicity.[4]

Q4: What are essential controls to include in my experiments when using a RAC inhibitor?

A4: To ensure the observed effects are due to the specific inhibition of RAC, several controls are essential:

  • Vehicle Control: Treat cells with the solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration.[4]

  • Inactive Enantiomer/Analog Control: If available, use a structurally similar but biologically inactive version of the inhibitor.

  • Rescue Experiment: If possible, express a constitutively active or inhibitor-resistant mutant of the target RAC protein to see if it reverses the observed phenotype.[4]

  • Multiple Inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein to see if they produce a consistent phenotype.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cytotoxicity observed at effective concentrations. The inhibitor may have off-target effects on essential cellular processes.- Perform a dose-response experiment to find the lowest effective concentration. - Screen the inhibitor against a panel of related proteins to identify off-target interactions. - Test other RAC inhibitors with different chemical structures.[4]
Inconsistent or unexpected experimental results. - Compound instability or solubility issues. - Activation of compensatory signaling pathways.- Verify the solubility and stability of the inhibitor in your experimental media.[4] - Use western blotting to check for the activation of known compensatory pathways.[4]
Observed phenotype does not match the known function of RAC. The effect may be due to off-target binding.- Perform a target engagement assay to confirm the inhibitor is binding to RAC in your system. - Conduct a kinome-wide or proteome-wide screen to identify potential off-target binders.[5]

Key Experimental Protocols

Protocol 1: Dose-Response Curve for Determining Optimal Inhibitor Concentration

Objective: To identify the lowest concentration of the RAC inhibitor that produces the desired biological effect with minimal cytotoxicity.

Methodology:

  • Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of the RAC inhibitor in your cell culture media. A typical starting range might be from 100 µM down to 1 nM.

  • Treatment: Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) and your primary functional assay (e.g., migration assay, western blot for a downstream target).

  • Data Analysis: Plot the results as a dose-response curve to determine the EC50 (effective concentration for 50% of the maximal response) for your functional assay and the IC50 (inhibitory concentration for 50% viability) for cytotoxicity. The optimal concentration will be in the range where the functional effect is maximal, and cytotoxicity is minimal.

Protocol 2: Western Blotting to Validate On-Target and Off-Target Effects

Objective: To confirm that the RAC inhibitor is affecting its intended downstream signaling pathway and not others.

Methodology:

  • Cell Treatment: Treat cells with the predetermined optimal concentration of the RAC inhibitor and a vehicle control for the desired amount of time.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Probe one membrane with an antibody against a phosphorylated (activated) form of a known downstream effector of RAC (e.g., phospho-PAK).

    • Probe another membrane with an antibody against a key protein in a potentially related but distinct pathway (e.g., phospho-JNK) to check for off-target effects.[4]

    • Probe for total protein levels of the targets and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Detection and Analysis: Use an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities to assess the changes in protein phosphorylation.

Visualizing Experimental Logic and Pathways

RAC Signaling and Potential Off-Target Interference

RAC_Signaling_Pathway cluster_0 Upstream Activators cluster_1 RAC Signaling cluster_2 Downstream Effectors (On-Target) cluster_3 Potential Off-Target Pathways Growth Factors Growth Factors GEFs GEFs Growth Factors->GEFs RAC-GDP (Inactive) RAC-GDP (Inactive) GEFs->RAC-GDP (Inactive) Activates RAC-GTP (Active) RAC-GTP (Active) RAC-GDP (Inactive)->RAC-GTP (Active) PAK PAK RAC-GTP (Active)->PAK RAC_Inhibitor RAC Inhibitor RAC_Inhibitor->RAC-GTP (Active) Inhibits Other GTPases (e.g., Cdc42) Other GTPases (e.g., Cdc42) RAC_Inhibitor->Other GTPases (e.g., Cdc42) Potential Off-Target Other Kinases Other Kinases RAC_Inhibitor->Other Kinases Potential Off-Target Actin Cytoskeleton Actin Cytoskeleton PAK->Actin Cytoskeleton

Caption: RAC signaling pathway and potential off-target interactions of a RAC inhibitor.

Experimental Workflow for Troubleshooting Off-Target Effects

Troubleshooting_Workflow Start Experiment with RAC Inhibitor Observe_Phenotype Observe Cellular Phenotype Start->Observe_Phenotype Is_Phenotype_Expected Is Phenotype Consistent with RAC Inhibition? Observe_Phenotype->Is_Phenotype_Expected Yes Likely On-Target Effect Is_Phenotype_Expected->Yes Yes No Potential Off-Target Effect Is_Phenotype_Expected->No No Troubleshoot_Off_Target Troubleshoot Off-Target Effects No->Troubleshoot_Off_Target Dose_Response Perform Dose-Response and Cytotoxicity Assays Troubleshoot_Off_Target->Dose_Response Validate_Target Validate Target Engagement (e.g., Western Blot for p-PAK) Troubleshoot_Off_Target->Validate_Target Alternative_Inhibitor Test Alternative RAC Inhibitor Troubleshoot_Off_Target->Alternative_Inhibitor Rescue_Experiment Perform Rescue Experiment Troubleshoot_Off_Target->Rescue_Experiment Conclusion Confirm On-Target Effect Dose_Response->Conclusion Validate_Target->Conclusion Alternative_Inhibitor->Conclusion Rescue_Experiment->Conclusion

Caption: A logical workflow for troubleshooting potential off-target effects of RAC inhibitors.

References

addressing inconsistencies in RAC 109 research findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in research findings related to the anti-tuberculosis drug candidate SQ109. Our goal is to help researchers, scientists, and drug development professionals navigate the multifaceted mechanism of action of SQ109 and understand the nuances of its activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SQ109?

The primary and most widely accepted mechanism of action for SQ109 is the inhibition of the MmpL3 (Mycobacterial membrane protein Large 3) transporter.[1][2][3] MmpL3 is essential for the transport of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis, which is a critical component of the mycobacterial cell wall.[3] By inhibiting MmpL3, SQ109 disrupts cell wall synthesis, leading to bacterial cell death.[3]

Q2: We are observing cellular effects that don't seem to be directly related to cell wall disruption. What could be the reason for this?

While MmpL3 inhibition is the primary target, SQ109 is known to have multiple secondary mechanisms of action. These can lead to a variety of cellular effects. If your findings are inconsistent with a purely cell wall-disrupting agent, it is possible you are observing the results of one or more of these secondary activities.

Q3: What are the known secondary mechanisms of action for SQ109?

SQ109 has been shown to exhibit several other biological activities, which could contribute to its overall efficacy and potentially lead to varied experimental results. These include:

  • Proton Motive Force (PMF) Uncoupling: SQ109 can act as an uncoupler, dissipating both the pH gradient (ΔpH) and the membrane potential (Δψ) across the bacterial cell membrane.[1]

  • Inhibition of Menaquinone Biosynthesis: It has been demonstrated that SQ109 can inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain.[1]

  • Inhibition of Undecaprenyl Diphosphate (B83284) Phosphatase: Some research suggests that SQ109 may inhibit an ortholog of the mycobacterial undecaprenyl diphosphate phosphatase, which would also impact cell wall synthesis, but through a different pathway than MmpL3 inhibition.[1]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for M. tuberculosis

Possible Cause: Variations in experimental conditions can significantly influence the observed MIC of SQ109, especially given its multiple mechanisms of action.

Troubleshooting Steps:

  • Media Composition: The composition of the growth media can affect the proton motive force and the availability of nutrients. Ensure you are using a consistent and well-defined medium, such as Middlebrook 7H9 or 7H12, for all experiments.

  • pH of Media: Since SQ109 can act as a protonophore, the starting pH of your culture media can influence its efficacy. Standardize and report the pH of your media in all experiments.

  • Inoculum Density: A higher starting inoculum of bacteria may require a higher concentration of SQ109 to achieve complete inhibition. Ensure you are using a standardized inoculum size (e.g., McFarland standard) for all MIC assays.

  • Incubation Time: The bactericidal effect of SQ109 may be time-dependent. Ensure you are reading your MICs at a consistent and clearly defined time point.

Issue 2: Discrepancy between in vitro and in vivo efficacy

Possible Cause: The complex environment in a host organism can influence the activity and metabolism of SQ109.

Troubleshooting Steps:

  • Metabolism of SQ109: Be aware that SQ109 can be metabolized in vivo.[1] Consider if any observed discrepancies could be due to the activity of metabolites. It has been noted that SQ109 is metabolized in the liver, with major sites of oxygenation on the geranyl methylene (B1212753) group and the adamantyl carbon.[1]

  • Host Cell Interactions: When studying SQ109 in infected macrophages, consider that the intracellular environment may alter the drug's activity compared to broth cultures.

  • Pharmacokinetics: The bioavailability and tissue distribution of SQ109 will impact its in vivo efficacy. Refer to pharmacokinetic data to ensure relevant concentrations are being achieved at the site of infection in your animal model.

Quantitative Data Summary

ParameterOrganismValueReference
MIC M. tuberculosis H37Rv0.16 - 0.625 µg/mL[4]
MIC M. smegmatis1.56 µg/mL[1]
IC50 (ΔpH collapse) M. smegmatis1.9 µM[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of SQ109 Stock Solution: Prepare a 1 mg/mL stock solution of SQ109 in dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Bacterial Inoculum: Grow Mycobacterium tuberculosis in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the SQ109 stock solution in 7H9 broth to achieve final concentrations ranging from 0.01 µg/mL to 128 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible bacterial growth.

Visualizing SQ109's Mechanisms of Action

To clarify the multiple proposed mechanisms of SQ109, the following diagrams illustrate the key pathways.

SQ109_Primary_Mechanism cluster_cell Mycobacterium MmpL3 MmpL3 Transporter Mycolic_Acid Mycolic Acid Synthesis MmpL3->Mycolic_Acid precursor supply TMM_in Trehalose Monomycolate (intracellular) TMM_in->MmpL3 transport Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall contributes to SQ109 SQ109 SQ109->MmpL3 inhibits

Caption: Primary mechanism of SQ109: Inhibition of the MmpL3 transporter.

SQ109_Secondary_Mechanisms cluster_pmf Proton Motive Force cluster_menaquinone Menaquinone Biosynthesis SQ109 SQ109 PMF Membrane Potential (Δψ) pH Gradient (ΔpH) SQ109->PMF uncouples MenA_MenG MenA & MenG Enzymes SQ109->MenA_MenG inhibits ATP_Synthase ATP Synthesis PMF->ATP_Synthase Menaquinone Menaquinone MenA_MenG->Menaquinone synthesizes Electron_Transport Electron Transport Chain Menaquinone->Electron_Transport

Caption: Secondary mechanisms of SQ109: PMF uncoupling and menaquinone synthesis inhibition.

Experimental_Workflow_MIC start Start prep_sq109 Prepare SQ109 Stock start->prep_sq109 prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-well plate prep_sq109->serial_dilute inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Method Refinement for Consistent RAC Assay Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with RAC assays. The focus is on addressing specific issues that may be encountered during experimental workflows.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers to common problems encountered during RAC activation assays.

Frequently Asked Questions (FAQs)

Q1: My negative control (GDP-loaded lysate) shows a strong positive signal.

A1: This could be due to several factors:

  • Incomplete GDP Loading: The GDP loading may not have been efficient, leaving a significant portion of RAC in its active GTP-bound state. Ensure the loading buffer conditions and incubation times are optimal.

  • Contamination: The lysate may be contaminated with GTP or other activating molecules. Use fresh, high-quality reagents.

  • Antibody Specificity: The antibody used for detection may have some cross-reactivity with the inactive GDP-bound RAC. Verify the specificity of your antibody.

Q2: I am not observing a signal in my positive control (GTPγS-loaded lysate).

A2: This issue can arise from:

  • Inefficient GTPγS Loading: Similar to the GDP-loading issue, ensure that the conditions for GTPγS loading are correct to activate the RAC protein.

  • Reagent Degradation: GTPγS can degrade over time. Use freshly prepared or properly stored aliquots.

  • Problem with Detection Antibody: The primary or secondary antibody may not be working correctly. Test the antibodies on a positive control lysate via western blot directly.

Q3: I am observing high variability between my experimental replicates.

A3: High variability can be caused by:

  • Inconsistent Sample Handling: Ensure all samples are processed identically and in parallel as much as possible. This includes lysis, incubation times, and washing steps.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume variations.

  • Cell Culture Conditions: Variations in cell density, passage number, or stimulation conditions can lead to inconsistent RAC activation levels.

Q4: The signal in my experimental samples is very weak or absent.

A4: A weak or absent signal could be due to:

  • Low RAC Activation: The specific experimental treatment may not be effectively activating RAC.

  • Insufficient Lysate: Not enough total protein in the lysate will result in a low signal. It's recommended to use a sufficient amount of lysate for the pull-down assay.[1]

  • Rapid GTP Hydrolysis: RAC is a GTPase, and the active GTP-bound state can be transient. Work quickly and keep samples on ice to minimize GTP hydrolysis after cell lysis.

Quantitative Data Summary

The following table summarizes hypothetical data from a RAC1 activation assay, illustrating the kind of quantitative results researchers might obtain and analyze.

Sample IDTreatmentTotal RAC1 (Relative Units)Active RAC1 (GTP-bound) (Relative Units)Fold Change (Active/Total)
CTRL-1Vehicle1.020.150.15
CTRL-2Vehicle0.980.130.13
CTRL-3Vehicle1.050.160.15
TREAT-A-1Compound X (10 µM)0.990.450.45
TREAT-A-2Compound X (10 µM)1.010.490.49
TREAT-A-3Compound X (10 µM)0.970.430.44
TREAT-B-1Compound Y (10 µM)1.030.180.17
TREAT-B-2Compound Y (10 µM)0.960.150.16
TREAT-B-3Compound Y (10 µM)1.000.170.17

Experimental Protocols

Detailed Methodology for a RAC1 Activation Assay (Pull-down Method)

This protocol describes a common method for measuring the activation state of RAC1 by selectively pulling down the active, GTP-bound form.

Materials:

  • Cells of interest

  • Stimulating agent or inhibitor compound

  • Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)

  • PAK-PBD (p21-activated kinase-p21 binding domain) conjugated beads

  • GDP and GTPγS for controls

  • Anti-RAC1 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE gels and western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat with the stimulating agent or inhibitor for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells with ice-cold Lysis/Wash Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Control Preparation (Optional but Recommended):

    • Negative Control: Take an aliquot of lysate and incubate with 10 mM GDP for 30 minutes at 30°C.

    • Positive Control: Take an aliquot of lysate and incubate with 0.1 mM GTPγS for 30 minutes at 30°C.

  • Pull-down Assay:

    • Incubate an equal amount of protein from each sample and control with PAK-PBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active GTP-bound RAC1.

  • Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with an anti-RAC1 primary antibody.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensity to determine the relative amount of active RAC1 in each sample. Normalize to the total RAC1 in the input lysates.

Visualizations

RAC1 Signaling Pathway

RAC1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GEFs GEFs (e.g., Tiam1, Vav) RTK->GEFs GPCR GPCR GPCR->GEFs RAC1_GDP RAC1-GDP (Inactive) GEFs->RAC1_GDP GDP/GTP Exchange RAC1_GTP RAC1-GTP (Active) RAC1_GDP->RAC1_GTP GAPs GAPs RAC1_GTP->GAPs GTP Hydrolysis PAK PAK RAC1_GTP->PAK WAVE_complex WAVE Complex RAC1_GTP->WAVE_complex NFkB NF-κB Pathway RAC1_GTP->NFkB GAPs->RAC1_GDP JNK JNK Pathway PAK->JNK ARP23 Arp2/3 Complex WAVE_complex->ARP23 Actin Actin Polymerization ARP23->Actin Cell_Motility Cell Motility & Lamellipodia Formation Actin->Cell_Motility Gene_Expression Gene Expression (Proliferation, Survival) JNK->Gene_Expression NFkB->Gene_Expression

Caption: Overview of the RAC1 signaling cascade.

Experimental Workflow for RAC1 Activation Assay

RAC1_Assay_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant controls Prepare GDP/GTPγS Controls quant->controls pulldown Pull-down with PAK-PBD Beads quant->pulldown Experimental Samples controls->pulldown Control Samples wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (Anti-RAC1 Antibody) sds_page->western detect Chemiluminescent Detection western->detect analysis Data Analysis detect->analysis

Caption: Workflow for a RAC1 pull-down activation assay.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Inconsistent RAC Assay Results check_controls Are Controls (GDP/GTPγS) Behaving as Expected? start->check_controls no_signal Weak or No Signal in Experimental Samples? check_controls->no_signal Yes check_gdp Check GDP Loading & Reagent Quality check_controls->check_gdp No (High GDP Signal) high_variability High Variability Between Replicates? no_signal->high_variability Yes check_lysate Increase Lysate Amount & Check for GTP Hydrolysis no_signal->check_lysate No check_handling Standardize Sample Handling & Pipetting high_variability->check_handling Yes end Consistent Results high_variability->end No check_gtp Check GTPγS Loading & Antibody Function check_gdp->check_gtp check_activation Verify Stimulation Protocol check_lysate->check_activation check_cells Ensure Consistent Cell Culture Conditions check_handling->check_cells

Caption: A logical guide for troubleshooting RAC assays.

References

Validation & Comparative

A Comparative Guide to the Myocardial Effects of RAC 109 and Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the myocardial effects of the local anesthetic bupivacaine (B1668057) and the investigational compound RAC 109. The information presented is collated from preclinical experimental data to assist researchers in understanding their differential cardiac profiles.

Executive Summary

Bupivacaine, a widely used local anesthetic, is known for its cardiotoxicity, which is a significant concern in clinical practice. Its adverse myocardial effects are attributed to its potent blockade of cardiac sodium and calcium channels, as well as impairment of mitochondrial function. This compound, a compound also investigated for its anesthetic properties, has been studied for its cardiac effects, with some evidence suggesting a different profile compared to bupivacaine. This guide synthesizes the available experimental data to provide a comparative overview of their impact on myocardial electrophysiology, contractility, and cellular energetics.

Electrophysiological Effects

The primary mechanism of action for both bupivacaine and this compound is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of the cardiac action potential. However, the specifics of their interaction with these channels, including stereoselectivity, appear to differ.

Sodium Channel Blockade

Bupivacaine exhibits a "fast-in, slow-out" kinetic profile on cardiac sodium channels, leading to a cumulative block at physiological heart rates.[1] It has a high affinity for both the activated and inactivated states of the channel.[1][2] The R(+)-enantiomer of bupivacaine generally shows a higher potency in blocking the inactivated state of the sodium channel compared to the S(-)-enantiomer, which may contribute to its enhanced cardiotoxicity.[2][3]

This compound also demonstrates stereoselective effects on cardiac sodium channels. One of its stereoisomers, this compound-I, produces a significantly larger use-dependent block compared to its counterpart, this compound-II. This suggests a higher affinity for activated and inactivated channels and a slower dissociation rate for this compound-I.

Table 1: Comparative Effects on Cardiac Sodium Channels (NaV1.5)

ParameterBupivacaineThis compoundKey Observations
Mechanism Blocks fast sodium channels in a time- and voltage-dependent manner.[1]Blocks fast sodium channels with stereospecific use-dependent effects.Both compounds target cardiac sodium channels, a key mechanism of local anesthetic action and cardiotoxicity.
Kinetics "Fast-in, slow-out" with a slow recovery from block (τ ≈ 1557 ms).[1]Stereoisomer this compound-I shows slower dissociation from channels compared to this compound-II.Bupivacaine's slow kinetics contribute to its significant cardiotoxicity. Data for this compound's overall recovery kinetics is less defined in direct comparison.
IC50 (Inactivated State) ~2.18 - 4.51 µM[4]Not explicitly reported in direct comparison.Bupivacaine demonstrates high potency for the inactivated state of the sodium channel.
IC50 (Open Channel) ~69.5 µM[4]Not explicitly reported in direct comparison.
Stereoselectivity R(+)-bupivacaine is more potent in blocking the inactivated state than S(-)-bupivacaine.[2][3]This compound-I produces a larger use-dependent block than this compound-II.Both compounds exhibit stereoselective interactions with cardiac sodium channels.
Effects on Myocardial Conduction

The blockade of sodium channels by these agents leads to a decrease in ventricular conduction velocity, which can manifest as a widening of the QRS complex on an electrocardiogram.

A direct comparative study on isolated perfused rabbit hearts demonstrated that both bupivacaine and this compound decrease ventricular conduction in a stereospecific manner. The R(+)-enantiomer of bupivacaine had a more pronounced effect on slowing conduction compared to its S(-)-enantiomer. Similarly, one of the this compound stereoisomers was more potent in this regard.

Myocardial Contractility

The negative inotropic (depressant) effects of local anesthetics are a critical aspect of their cardiotoxicity. These effects are mediated through their influence on intracellular calcium dynamics and potentially direct actions on contractile proteins.

Intracellular Calcium Transients

Bupivacaine has been shown to dose-dependently inhibit the trans-sarcolemmal influx of Ca2+ in isolated rat ventricular myocytes, which can contribute to its negative inotropic effect.[1] At lower concentrations, the S(-)-enantiomer of bupivacaine can paradoxically increase the amplitude of calcium transients, possibly through the release of calcium from the sarcoplasmic reticulum.[5] In contrast, higher concentrations of bupivacaine suppress intracellular calcium oscillations.[3]

Direct comparative data on the effects of this compound on cardiomyocyte calcium transients is currently limited in the available literature.

Table 2: Comparative Effects on Myocardial Contractility and Calcium Dynamics

ParameterBupivacaineThis compoundKey Observations
Myocardial Contractility Decreases contractility non-stereospecifically in isolated rabbit hearts.Decreases contractility non-stereospecifically in isolated rabbit hearts.Both compounds exhibit a negative inotropic effect.
Intracellular Ca2+ Transients Dose-dependent inhibition of Ca2+ influx.[1] S(-)-enantiomer can increase Ca2+ transients at low concentrations.[5]Data not available in direct comparison.Bupivacaine's effect on calcium handling is complex and concentration-dependent.
Sarcoplasmic Reticulum (SR) Ca2+ Release Both enantiomers can induce Ca2+ release from the SR.[5]Data not available in direct comparison.This may contribute to the arrhythmogenic potential of bupivacaine.

Mitochondrial Effects

Mitochondria are vital for cardiomyocyte function, providing the necessary energy in the form of ATP for contraction and maintaining cellular homeostasis. Disruption of mitochondrial function is a key mechanism of drug-induced cardiotoxicity.

Mitochondrial Respiration

Bupivacaine is known to impair mitochondrial energy metabolism. It can uncouple oxidative phosphorylation and directly inhibit complexes I and III of the electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS) generation.[6] The IC50 for the inhibition of state III respiration with acylcarnitine substrates is in the range of 0.26-0.78 mM.[7]

There is a lack of published data specifically investigating the effects of this compound on cardiac mitochondrial respiration.

Table 3: Comparative Effects on Mitochondrial Function

ParameterBupivacaineThis compoundKey Observations
Mitochondrial Respiration Inhibits state III respiration, particularly with fatty acid substrates.[7] Uncouples oxidative phosphorylation and inhibits Complex I and III.[6]Data not available.Bupivacaine's mitochondrial toxicity is a significant contributor to its overall cardiotoxic profile.
IC50 (State III Respiration) 0.26 - 0.78 mM (substrate-dependent)[7]Not available.
ROS Production Enhances mitochondrial ROS production.[6]Data not available.Increased oxidative stress can lead to cardiomyocyte damage and apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.

Bupivacaine_Myocardial_Effects cluster_electrophysiology Electrophysiological Effects cluster_contractility Effects on Contractility cluster_mitochondria Mitochondrial Effects bupivacaine Bupivacaine na_channel Voltage-Gated Sodium Channels (NaV1.5) bupivacaine->na_channel Blocks (Fast-in, Slow-out) ca_channel L-type Calcium Channels bupivacaine->ca_channel Inhibits sr Sarcoplasmic Reticulum (SR) bupivacaine->sr Affects mitochondria Mitochondria bupivacaine->mitochondria action_potential Decreased Phase 0 Depolarization na_channel->action_potential conduction Decreased Conduction Velocity (QRS Widening) action_potential->conduction ca_influx Decreased Ca2+ Influx ca_channel->ca_influx contractility Decreased Myocardial Contractility ca_influx->contractility sr_release Altered SR Ca2+ Release sr->sr_release sr_release->contractility etc Electron Transport Chain (Complex I & III) mitochondria->etc Inhibits oxphos Uncouples Oxidative Phosphorylation mitochondria->oxphos atp Decreased ATP Production etc->atp ros Increased ROS Production etc->ros oxphos->atp

Caption: Signaling pathways of bupivacaine's myocardial effects.

Caption: Experimental workflow for assessing cardiotoxicity.

Experimental Protocols

Langendorff Isolated Heart Preparation

Objective: To assess the direct effects of compounds on whole heart function, independent of systemic influences.

Methodology:

  • Animal Preparation: A rodent (e.g., rat, rabbit, guinea pig) is anesthetized.

  • Heart Excision: The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow. This forces the aortic valve to close and directs the perfusate into the coronary arteries.

  • Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR). An electrocardiogram (ECG) can be recorded to assess conduction parameters (e.g., QRS duration, QT interval). Coronary flow can also be monitored.

  • Drug Administration: After a stabilization period, the compound of interest (this compound or bupivacaine) is added to the perfusate at various concentrations, and the resulting changes in cardiac parameters are recorded.

Isolated Cardiomyocyte Contractility and Calcium Transient Measurement

Objective: To evaluate the effects of compounds on the contractility and intracellular calcium dynamics of individual heart muscle cells.

Methodology:

  • Cardiomyocyte Isolation: Ventricular myocytes are isolated from an animal heart (e.g., rat) by enzymatic digestion.

  • Cell Loading: For calcium transient measurements, isolated cardiomyocytes are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Experimental Setup: The cardiomyocytes are placed in a chamber on the stage of an inverted microscope equipped for fluorescence imaging and cell dimension measurement. The cells are superfused with a physiological salt solution.

  • Stimulation: Cells are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).

  • Data Recording:

    • Contractility: Cell shortening is measured using video edge detection.

    • Calcium Transients: The fluorescence of the calcium indicator is measured to determine the intracellular calcium concentration changes during the contraction-relaxation cycle.

  • Drug Application: The compound is added to the superfusion solution, and the effects on cell shortening and calcium transients are recorded at different concentrations.

Mitochondrial Respiration Assay in Cardiomyocytes

Objective: To assess the impact of compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

  • Cell Culture: Cardiomyocytes (primary or cell line) are seeded in a specialized microplate (e.g., Seahorse XF plate).

  • Assay Preparation: The culture medium is replaced with a low-buffered assay medium, and the cells are equilibrated.

  • Mito Stress Test: A Seahorse XF Analyzer is used to measure the OCR in real-time. A "Mito Stress Test" is typically performed by sequentially injecting:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, to measure maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Drug Treatment: The assay is performed in the presence and absence of the test compound to determine its effect on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The available data indicates that both this compound and bupivacaine exert significant effects on myocardial electrophysiology and contractility, primarily through the blockade of cardiac sodium channels. Bupivacaine's cardiotoxicity is well-established and is further exacerbated by its detrimental effects on intracellular calcium homeostasis and mitochondrial function. While this compound also demonstrates potent effects on sodium channels with stereospecific characteristics, a comprehensive understanding of its comparative myocardial safety profile is limited by the lack of data on its effects on cardiomyocyte calcium transients and mitochondrial respiration. Further research in these areas is crucial for a complete risk-benefit assessment of this compound. This guide provides a framework for such investigations and highlights the key parameters for comparison.

References

A Comparative Guide to the Cardiac Effects of RAC 109 and Lidocaine in Rabbit Hearts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological and cardiodynamic effects of the local anesthetic RAC 109 and the well-established antiarrhythmic drug lidocaine (B1675312) on rabbit hearts. The information is compiled from a comprehensive review of available scientific literature, with a focus on experimental data from rabbit models.

Executive Summary

Both this compound and lidocaine are local anesthetics that exert their primary effects by blocking sodium channels in excitable tissues, including the myocardium. This action leads to alterations in cardiac conduction and contractility. A key study directly comparing these two compounds in isolated perfused rabbit hearts reveals that both drugs decrease ventricular conduction velocity and myocardial contractile force in a dose-dependent manner. Notably, the effects on conduction are stereospecific for both drugs, while the negative inotropic effects are not.

A significant challenge in providing a direct, comprehensive comparison of the electrophysiological profiles of this compound and lidocaine is the limited availability of data for this compound specifically in rabbit cardiac preparations. While extensive data exists for lidocaine's effects on rabbit heart action potential duration (APD) and effective refractory period (ERP), the most detailed electrophysiological studies on this compound have been conducted on guinea pig ventricular myocytes. Therefore, this guide will present the available comparative data on conduction and contractility in rabbit hearts, alongside the electrophysiological data for each drug, with the explicit caveat that the species for the detailed electrophysiological assessment of this compound is different.

Cardiodynamic and Electrophysiological Effects on Rabbit Hearts

Myocardial Conduction and Contractility

A direct comparison in isolated perfused rabbit hearts demonstrated that both this compound and lidocaine affect myocardial conduction and contractility.[1]

ParameterThis compoundLidocaineKey Findings
Ventricular Conduction Stereospecific decrease in velocityStereospecific decrease in velocityBoth drugs slow ventricular conduction. The effect is dependent on the stereoisomer used.[1]
Myocardial Contractility Non-stereospecific decreaseNot directly compared in the same study, but known to have negative inotropic effects.This compound's negative inotropic effect is not dependent on its stereoisomer.[1]
C50 for Contractility Decrease 30 µMNot reported in the comparative study.This represents the concentration at which half of the maximum negative inotropic effect is observed for this compound.[1]
Electrophysiological Effects

The following tables summarize the known electrophysiological effects of lidocaine on rabbit hearts and this compound on guinea pig myocytes. It is crucial to note the difference in species when interpreting these data.

Table 1: Electrophysiological Effects of Lidocaine on Rabbit Cardiac Preparations

ParameterEffectTissue TypeConcentrationReference
Action Potential Duration (APD) ShortensPurkinje fibers4.3 x 10⁻⁵ M[2]
Effective Refractory Period (ERP) ShortensAtrial & Ventricular Myocardium4.3 x 10⁻⁵ M[2]
Maximal Upstroke Velocity (Vmax) Decrease (frequency-dependent)Atrial & Ventricular Myocardium4.3 x 10⁻⁵ M[2]
Resting Membrane Potential No significant changeAtrial & Ventricular Myocardium4.3 x 10⁻⁵ M[2]

Table 2: Electrophysiological Effects of this compound on Guinea Pig Ventricular Myocytes

ParameterEffectKey FindingsConcentrationReference
Sodium Current (INa) Tonic and use-dependent blockRAC109-I (one of its stereoisomers) shows a significantly larger use-dependent block.[3]Not specified[3]
Affinity for Na+ Channel States Higher affinity for activated and inactivated channelsRAC109-I has a higher affinity and slower dissociation compared to RAC109-II.[3]Not specified[3]

Mechanism of Action: Sodium Channel Blockade

Both this compound and lidocaine are classified as Class I antiarrhythmic agents, which primarily act by blocking the voltage-gated sodium channels (Nav1.5) in the cardiac muscle. This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.

The interaction of these drugs with the sodium channel is state-dependent, meaning they have different affinities for the resting, open, and inactivated states of the channel. Both drugs are known to preferentially bind to the open and inactivated states, which contributes to their use-dependent and frequency-dependent effects.

Mechanism of Action of Local Anesthetics on Cardiac Sodium Channels cluster_0 Cardiac Action Potential cluster_1 Sodium Channel States Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4 Phase 4 Resting Resting Open Open Resting->Open Depolarization Repolarization Inactivated Inactivated Open->Inactivated Depolarization Repolarization Reduced Na+ Influx Reduced Na+ Influx Open->Reduced Na+ Influx Blockade Inactivated->Resting Depolarization Repolarization Prolonged Refractoriness Prolonged Refractoriness Inactivated->Prolonged Refractoriness Stabilization This compound & Lidocaine This compound & Lidocaine This compound & Lidocaine->Open Binds to open state This compound & Lidocaine->Inactivated Binds to inactivated state Decreased Vmax Decreased Vmax Reduced Na+ Influx->Decreased Vmax Leads to Suppression of Ectopic Foci Suppression of Ectopic Foci Prolonged Refractoriness->Suppression of Ectopic Foci Contributes to Slowed Conduction Slowed Conduction Decreased Vmax->Slowed Conduction Results in Experimental Workflow for Isolated Rabbit Heart Studies cluster_0 Data Recorded Rabbit Anesthesia & Heart Excision Rabbit Anesthesia & Heart Excision Aortic Cannulation Aortic Cannulation Rabbit Anesthesia & Heart Excision->Aortic Cannulation Langendorff Perfusion Setup Langendorff Perfusion Setup Aortic Cannulation->Langendorff Perfusion Setup Mounting Stabilization Period Stabilization Period Langendorff Perfusion Setup->Stabilization Period Perfusion with Krebs-Henseleit Baseline Recordings Baseline Recordings Stabilization Period->Baseline Recordings Drug Infusion (this compound or Lidocaine) Drug Infusion (this compound or Lidocaine) Baseline Recordings->Drug Infusion (this compound or Lidocaine) Data Acquisition Data Acquisition Drug Infusion (this compound or Lidocaine)->Data Acquisition Washout Period Washout Period Data Acquisition->Washout Period LVDP & dP/dt LVDP & dP/dt (Contractility) Data Acquisition->LVDP & dP/dt ECG (QRS Duration) ECG (QRS Duration) (Conduction) Data Acquisition->ECG (QRS Duration) Post-Drug Recordings Post-Drug Recordings Washout Period->Post-Drug Recordings Data Analysis Data Analysis Post-Drug Recordings->Data Analysis

References

Comparative Anesthetic Efficacy of RAC 109: A Multi-Species Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on hypothetical data for the novel anesthetic agent RAC 109 for illustrative purposes, as public domain information is unavailable. The data for comparator anesthetics is based on established scientific literature.

This guide provides a comparative analysis of the anesthetic properties of the novel compound this compound against commonly used anesthetics, Propofol and Ketamine, across various animal models. The data presented herein is intended to offer researchers and drug development professionals a comprehensive overview of this compound's potential anesthetic profile, supported by detailed experimental protocols and visual representations of its mechanism and experimental workflow.

Comparative Anesthetic Effects

The anesthetic efficacy of this compound was evaluated in mice, rats, and non-human primates (cynomolgus monkeys). Key parameters, including induction time, duration of anesthesia, and recovery time, were systematically compared with Propofol and Ketamine.

Table 1: Comparative Anesthetic Parameters in Rodents

ParameterSpeciesThis compound (10 mg/kg, IV)Propofol (10 mg/kg, IV)Ketamine (100 mg/kg, IP)
Induction Time (seconds) Mouse35 ± 545 ± 7180 ± 30
Rat40 ± 650 ± 8210 ± 25
Duration of Anesthesia (minutes) Mouse25 ± 415 ± 330 ± 5
Rat30 ± 518 ± 435 ± 6
Recovery Time (minutes) Mouse10 ± 28 ± 245 ± 8
Rat12 ± 310 ± 350 ± 10

Table 2: Comparative Anesthetic Parameters in Non-Human Primates

ParameterSpeciesThis compound (5 mg/kg, IV)Propofol (5 mg/kg, IV)Ketamine (10 mg/kg, IM)
Induction Time (seconds) Cynomolgus60 ± 1075 ± 12300 ± 45
Duration of Anesthesia (minutes) Cynomolgus45 ± 825 ± 640 ± 7
Recovery Time (minutes) Cynomolgus20 ± 515 ± 460 ± 12

Mechanism of Action: Hypothetical Signaling Pathway

This compound is hypothesized to be a positive allosteric modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Its binding to a unique site on the receptor is thought to enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in sedation and anesthesia.

RAC109_Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A->Chloride_Channel maintains closed state Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A->Chloride_Channel_Open conformational change Hyperpolarization Neuronal Hyperpolarization (Anesthetic Effect) GABA GABA GABA->GABA_A binds RAC109 This compound RAC109->GABA_A binds (allosteric site) Chloride_Channel_Open->Hyperpolarization Cl- influx

Caption: Hypothetical signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Rodent Anesthesia Model
  • Animal Models: Male and female C57BL/6 mice (8-10 weeks old) and Sprague-Dawley rats (250-300g) were used. Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration:

    • This compound and Propofol were administered intravenously (IV) via the tail vein.

    • Ketamine was administered intraperitoneally (IP).

  • Assessment of Anesthetic Effects:

    • Induction Time: Time from drug administration to the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).

    • Duration of Anesthesia: Time from the loss to the spontaneous recovery of the righting reflex.

    • Recovery Time: Time from the recovery of the righting reflex to the resumption of normal exploratory behavior.

Non-Human Primate Anesthesia Model
  • Animal Models: Adult male cynomolgus monkeys (Macaca fascicularis) weighing 4-6 kg were used. Animals were fasted for 12 hours prior to the experiment with free access to water.

  • Drug Administration:

    • This compound and Propofol were administered intravenously (IV) via a saphenous vein catheter.

    • Ketamine was administered intramuscularly (IM).

  • Monitoring and Assessment:

    • Continuous monitoring of heart rate, blood pressure, and oxygen saturation was performed using a veterinary multiparameter monitor.

    • Anesthetic depth was assessed by the loss of the palpebral (blink) reflex.

    • Induction Time: Time from drug administration to the loss of the palpebral reflex.

    • Duration of Anesthesia: Time from the loss to the return of the palpebral reflex.

    • Recovery Time: Time from the return of the palpebral reflex to the animal being able to sit upright unsupported.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative anesthetic studies conducted.

Anesthetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure Animal_Acclimation Animal Acclimation Baseline_Vitals Baseline Physiological Measurements Animal_Acclimation->Baseline_Vitals Randomization Randomization into Treatment Groups Baseline_Vitals->Randomization Drug_Admin Drug Administration (this compound, Propofol, Ketamine) Randomization->Drug_Admin Anesthetic_Monitoring Anesthetic Monitoring (Induction, Duration) Drug_Admin->Anesthetic_Monitoring Physio_Monitoring Continuous Physiological Monitoring Drug_Admin->Physio_Monitoring Recovery_Monitoring Recovery Monitoring Anesthetic_Monitoring->Recovery_Monitoring Data_Collection Data Collection and Analysis Physio_Monitoring->Data_Collection Recovery_Monitoring->Data_Collection

Caption: Standard experimental workflow for comparative anesthetic evaluation.

RAC 109: A Comparative Efficacy Analysis with Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAC 109 is a local anesthetic agent that has been investigated for its effects on nerve and muscle tissue. This guide provides a comparative analysis of this compound's efficacy, drawing on available preclinical data and comparing it with established local anesthetics. Due to the limited publicly available data on the in vivo nerve-blocking properties of this compound, this comparison focuses primarily on its effects on myocardial tissue and its interaction with sodium channels, with inferences to its potential local anesthetic activity.

Comparative Efficacy Data

Available research provides some insight into the potency of this compound in comparison to bupivacaine, primarily in the context of myocardial effects.

CompoundParameterValueSpeciesTissue
This compound C50 (Negative Inotropic Effect)30 µM[1]RabbitMyocardium
Bupivacaine C50 (Negative Inotropic Effect)23 µM[1]RabbitMyocardium

Note: The C50 value represents the concentration of the drug that induces a response halfway between the baseline and maximum effect. In this context, it indicates the potency in reducing myocardial contractility. A lower C50 suggests higher potency.

Mechanism of Action and Signaling Pathway

Local anesthetics, including this compound, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing signal transmission along nociceptive nerve fibers, local anesthetics produce a transient and reversible loss of sensation.

The stereoisomers of this compound have been shown to produce a stereoselective block of cardiac sodium channels, with the this compound-I isomer exhibiting a significantly larger use-dependent block compared to the this compound-II isomer. This suggests that the binding of this compound to the sodium channel is conformationally sensitive. Notably, the effects of this compound stereoisomers on cardiac sodium channels are reported to be qualitatively similar to their effects on sodium channels in nerve tissue, implying a comparable binding site and mechanism of action in both tissue types.

Below is a diagram illustrating the general signaling pathway of local anesthetics.

LocalAnestheticPathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaChannel_rest Voltage-Gated Na+ Channel (Resting) NaChannel_open Voltage-Gated Na+ Channel (Open) NaChannel_rest->NaChannel_open Activation NaChannel_inactivated Voltage-Gated Na+ Channel (Inactivated) NaChannel_open->NaChannel_inactivated Inactivation ActionPotential Action Potential Propagation NaChannel_open->ActionPotential Na+ Influx NaChannel_inactivated->NaChannel_rest Repolarization LA_unionized This compound (Unionized) LA_ionized This compound (Ionized) LA_unionized->LA_ionized Penetrates Membrane & Equilibrates ReceptorSite Receptor Site LA_ionized->ReceptorSite Binds ReceptorSite->NaChannel_open Blocks Na+ Influx BlockedImpulse Blocked Nerve Impulse ActionPotential->BlockedImpulse NerveImpulse Nerve Impulse NerveImpulse->NaChannel_rest Depolarization Stimulus

Local Anesthetic Signaling Pathway

Experimental Protocols

Objective: To determine the onset, duration, and potency of sensory and motor nerve blockade of a test local anesthetic (e.g., this compound) compared to a standard local anesthetic (e.g., lidocaine (B1675312) or bupivacaine).

Animals: Adult male Sprague-Dawley rats (250-300g).

Procedure:

  • Anesthesia: The rat is lightly anesthetized with an inhalational anesthetic (e.g., isoflurane).

  • Sciatic Nerve Location: The sciatic nerve in the hind limb is located using a nerve stimulator, which elicits a motor response (e.g., foot twitch) at a low current.

  • Injection: A precise volume of the local anesthetic solution (test compound or control) is injected perineurally (around the nerve).

  • Assessment of Motor Block: Motor function is assessed at regular intervals by observing the animal's ability to use its hind limb or by measuring grip strength.

  • Assessment of Sensory Block: Sensory blockade is evaluated by applying a noxious stimulus (e.g., thermal or mechanical) to the plantar surface of the hind paw and observing the withdrawal reflex.

  • Data Analysis: The onset of block is defined as the time from injection to the absence of a response. The duration of the block is the time from onset until the return of normal sensory and motor function. Potency (e.g., ED50) can be determined by testing a range of concentrations and constructing a dose-response curve.

Below is a workflow diagram for a typical preclinical local anesthetic efficacy study.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assessment Efficacy Assessment cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia) NerveLoc Sciatic Nerve Localization AnimalPrep->NerveLoc Injection Perineural Injection (this compound vs. Control) NerveLoc->Injection MotorAssess Motor Block Assessment Injection->MotorAssess SensoryAssess Sensory Block Assessment Injection->SensoryAssess DataCollection Data Collection (Onset, Duration) MotorAssess->DataCollection SensoryAssess->DataCollection DoseResponse Dose-Response Curve Generation DataCollection->DoseResponse Comparison Comparative Efficacy Analysis DoseResponse->Comparison

Preclinical Efficacy Workflow

Conclusion

The available data on this compound indicates that it possesses local anesthetic properties, with a mechanism of action consistent with other drugs in its class — the blockade of voltage-gated sodium channels. The stereoselective nature of its interaction with cardiac sodium channels, which is reportedly similar in nerve tissue, presents an interesting avenue for further research and development. However, a comprehensive understanding of its comparative efficacy as a local anesthetic for nerve blocks is hampered by the lack of published in vivo studies detailing its onset, duration, and potency in neuronal models. Further research is required to fully elucidate the clinical potential of this compound as a local anesthetic and to establish its efficacy and safety profile in comparison to currently used agents like lidocaine and bupivacaine.

References

Unraveling "RAC 109": A Multifaceted Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

The term "RAC 109" does not correspond to a single, uniquely identifiable research finding. Initial investigations reveal that "this compound" is an ambiguous identifier, potentially referring to several distinct areas of scientific research, a chemical compound, or a clinical trial designation. To provide a meaningful comparison and cross-validation of research findings, it is crucial to first clarify the specific subject of interest.

Below are the different interpretations of "this compound" identified from publicly available information:

1. RXI-109: A Therapeutic for Retinal Scarring

A prominent candidate for "this compound" is RXI-109 , a drug developed by RXi Pharmaceuticals. RXI-109 was investigated for its potential to reduce the progression of subretinal fibrosis in patients with advanced neovascular age-related macular degeneration (AMD). A Phase 1/2 clinical trial (NCT02599064) was conducted to evaluate the safety, tolerability, and clinical activity of intravitreal injections of RXI-109.[1][2] In August 2018, RXi Pharmaceuticals announced positive results from this trial, indicating that the primary objective of safety and tolerability was met.[2]

2. This compound: A Local Anesthetic

"this compound" is also the designation for a chemical compound with local anesthetic properties. Research has shown that this compound can reduce ventricular conduction velocity and myocardial contractility in rabbits in a stereospecific manner, with an EC50 of 30 μM.[3] This suggests its potential application in studies related to cardiac function and local anesthesia.

3. SQ109: An Antitubercular Drug Candidate

While the name is slightly different, it is possible that "this compound" could be a misnomer for SQ109 , a novel antitubercular drug candidate. SQ109 has a distinct mechanism of action and has undergone Phase I and early Phase II clinical trials where it was found to be safe and well-tolerated.[4] It is being developed to address the growing threat of drug-resistant tuberculosis.

4. "Rac" as a Pharmacokinetic Parameter

In the context of a clinical trial for the drug PF-06826647 for plaque psoriasis (NCT03210961), "Rac" is used as an abbreviation for the Observed Accumulation Ratio .[5] This ratio is a pharmacokinetic parameter calculated as the area under the curve (AUC) at steady state divided by the AUC after a single dose. It is a measure of how much a drug accumulates in the body with repeated dosing. In this context, "109" does not appear to be associated with this parameter.

5. Rac Family of Proteins in Cellular Signaling

The term "Rac" is widely known in cell biology as a family of small GTP-binding proteins that play a crucial role in regulating the actin cytoskeleton, cell proliferation, and activation of the Jun kinase (JNK) cascade.[6][7][8] Research in this area is extensive and focuses on the signaling pathways and downstream effectors of Rac proteins. However, "this compound" does not appear to be a standard nomenclature for a specific protein or pathway within this family.

Given the multiple and unrelated research areas associated with "this compound", a direct cross-validation and comparison as requested cannot be performed without further specification. To proceed, please clarify which of the following "this compound" research findings you are interested in:

  • RXI-109 for retinal scarring.

  • The local anesthetic This compound .

  • The antitubercular drug SQ109 .

  • The pharmacokinetic parameter Rac (Observed Accumulation Ratio) .

  • A specific finding related to the Rac family of signaling proteins .

  • Another research topic not listed above.

Once the specific subject is identified, a comprehensive comparison guide with detailed experimental protocols, quantitative data, and pathway visualizations can be developed.

References

A Comparative Analysis of RAC 109 Stereoisomers: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the stereoisomers of RAC 109, a local anesthetic with stereospecific effects on myocardial conduction. By examining the available experimental data, this document aims to elucidate the pharmacological differences between the this compound enantiomers, offering valuable insights for research and development in the field of local anesthetics and antiarrhythmic drugs.

Data Presentation: Quantitative Comparison of this compound Stereoisomers

The pharmacological properties of the this compound stereoisomers exhibit significant differences, particularly in their interaction with cardiac sodium channels. The following table summarizes the key quantitative data from published studies.

ParameterThis compound IsomerValueReference
Effect on Myocardial Conduction
Potency Ratio (I/II) for QRS WideningRAC I(+) vs. RAC II(-)1.7[1]
Effect on Myocardial Contractility
C50 for Negative Inotropic EffectRacemic this compound30 µM[1]
Stereospecificity-Non-stereospecific[1]
Sodium Channel Blockade
Use-Dependent BlockRAC109-ISignificantly larger than RAC109-II[2]
Affinity for Activated/Inactivated ChannelsRAC109-IHigher than RAC109-II[2]
Dissociation from ChannelsRAC109-ISlower than RAC109-II[2]
Binding to Cardiac Sodium Channels
Affinity Ratio (IC50 (+)-isomer/IC50 (-)-isomer)(+) vs. (-)5.33

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound stereoisomers.

Measurement of Myocardial Conduction and Contractility in Isolated Rabbit Hearts

This protocol, based on the work of Kariya et al. (2012), is designed to assess the effects of this compound stereoisomers on cardiac function.

1. Animal Preparation:

  • Male New Zealand White rabbits are used.

  • Hearts are rapidly excised and mounted on a Langendorff apparatus.

2. Perfusion:

  • Hearts are perfused with a modified Krebs-Henseleit solution.

  • The solution is maintained at a constant temperature and gassed with 95% O2 and 5% CO2.

3. Electrophysiological Measurements:

  • A pair of electrodes is placed on the epicardial surface of the left ventricle to record the electrocardiogram (ECG).

  • The QRS duration is measured as an indicator of ventricular conduction time.

4. Contractility Measurement:

  • A latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP).

  • LVDP serves as an index of myocardial contractility.

5. Drug Administration:

  • Increasing concentrations of the this compound stereoisomers are added to the perfusate.

  • ECG and LVDP are recorded at each concentration to determine dose-response relationships.

Whole-Cell Patch-Clamp Technique for Sodium Current Measurement

This electrophysiological technique, as described by Clarkson and Hondeghem (1985), allows for the direct measurement of sodium currents in isolated cardiac myocytes.[2]

1. Cell Isolation:

  • Single ventricular myocytes are isolated from guinea pig hearts using enzymatic digestion.

2. Patch-Clamp Recording:

  • The whole-cell configuration of the patch-clamp technique is employed.

  • A glass micropipette filled with an internal solution is sealed onto the membrane of a single myocyte.

  • The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

3. Voltage Control and Data Acquisition:

  • The membrane potential is clamped at a holding potential (e.g., -140 mV).

  • Depolarizing voltage pulses are applied to elicit sodium currents.

  • The resulting currents are recorded and analyzed to determine the effects of the this compound stereoisomers on channel kinetics, including tonic and use-dependent block.

Radioligand Binding Assay for Sodium Channel Affinity

This biochemical assay, based on the methodology of Valenzuela et al. (1995), is used to determine the binding affinity of the this compound stereoisomers to cardiac sodium channels.

1. Membrane Preparation:

  • Cardiac membranes are prepared from rat ventricular tissue.

2. Radioligand:

  • [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), a high-affinity ligand for the sodium channel, is used.

3. Binding Assay:

  • Cardiac membranes are incubated with a fixed concentration of [3H]BTX-B in the presence of varying concentrations of the unlabeled this compound stereoisomers.

  • The reaction is allowed to reach equilibrium.

4. Separation and Quantification:

  • Bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) are determined to calculate the binding affinity of each stereoisomer.

Synthesis and Chiral Separation of this compound Stereoisomers

A specific, detailed protocol for the synthesis and chiral separation of this compound stereoisomers could not be located in the publicly available scientific literature. Generally, the synthesis of such piperidine (B6355638) derivatives could involve the reaction of a substituted piperidone with an appropriate organometallic reagent, followed by further functional group manipulations. The chiral resolution of the resulting racemic mixture would typically be achieved using techniques such as:

  • Diastereomeric salt formation: Reacting the racemic base with a chiral acid to form diastereomeric salts that can be separated by crystallization.

  • Chiral chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Mandatory Visualization

Signaling Pathway of this compound Stereoisomers

RAC109_Mechanism Mechanism of Action of this compound Stereoisomers on Cardiac Sodium Channels cluster_membrane Cardiomyocyte Membrane cluster_states Channel States cluster_isomers This compound Stereoisomers Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Rested Rested Activated Activated Rested->Activated Depolarization Inactivated Inactivated Activated->Inactivated Inactivation Na_Influx Action Potential Propagation Activated->Na_Influx Na+ Influx Inactivated->Rested Repolarization RAC_I RAC109-I (+) RAC_I->Activated High Affinity (Use-Dependent Block) RAC_I->Inactivated High Affinity RAC_I->Na_Influx Strong Inhibition RAC_II RAC109-II (-) RAC_II->Activated Lower Affinity RAC_II->Inactivated Lower Affinity RAC_II->Na_Influx Weaker Inhibition

Caption: Mechanism of this compound stereoisomers on cardiac sodium channels.

Experimental Workflow for Comparative Analysis

Experimental_Workflow General Workflow for Comparative Analysis of Stereoisomers cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis & Comparison Synthesis Racemic this compound Synthesis Separation Chiral Separation (e.g., HPLC) Synthesis->Separation Isomer_I This compound Isomer I Separation->Isomer_I Isomer_II This compound Isomer II Separation->Isomer_II Binding Radioligand Binding Assay Isomer_I->Binding Electrophysiology Patch-Clamp Electrophysiology Isomer_I->Electrophysiology Langendorff Isolated Heart (Langendorff) Isomer_I->Langendorff Isomer_II->Binding Isomer_II->Electrophysiology Isomer_II->Langendorff Data_Analysis Quantitative Data Analysis Binding->Data_Analysis Electrophysiology->Data_Analysis Langendorff->Data_Analysis Comparison Comparative Analysis Report Data_Analysis->Comparison

Caption: General experimental workflow for comparing stereoisomers.

References

A Comparative Safety Profile of RAC 109 and Existing Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the safety profile of the novel local anesthetic RAC 109 against established anesthetics such as bupivacaine (B1668057) and lidocaine (B1675312). The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical data to inform future research and development.

Executive Summary

This compound, a novel local anesthetic, demonstrates a distinct safety profile when compared to commonly used agents like bupivacaine and lidocaine. Preclinical studies indicate that while this compound shares the primary mechanism of action with other local anesthetics—blockade of voltage-gated sodium channels—it exhibits stereospecific effects on myocardial conduction and contractility. This suggests a potential for a differentiated cardiac safety profile. However, a comprehensive understanding of its systemic toxicity, particularly neurotoxicity and its therapeutic index, requires further investigation as publicly available data is limited. This guide synthesizes the current data, details relevant experimental methodologies, and provides a framework for comparative assessment.

Mechanism of Action

Local anesthetics function by reversibly blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of action potentials and nociceptive signals.

Signaling Pathway of Local Anesthetics

The primary mechanism involves the blockade of the intracellular pore of the sodium channel.

General Signaling Pathway of Local Anesthetics cluster_membrane Neuronal Membrane Na_Channel_R Voltage-Gated Na+ Channel (Resting State) Na_Channel_O Voltage-Gated Na+ Channel (Open State) Na_Channel_I Voltage-Gated Na+ Channel (Inactive State) Na_Channel_O->Na_Channel_I Inactivates Block Channel Blockade Na_Channel_O->Block Binding Site Accessible Na_Channel_I->Na_Channel_R Repolarization Depolarization Depolarization Depolarization->Na_Channel_R Opens Repolarization Repolarization LA_ext Local Anesthetic (Extracellular) LA_int Local Anesthetic (Intracellular) LA_ext->LA_int Diffusion LA_int->Block No_AP Inhibition of Action Potential Block->No_AP

Caption: General mechanism of local anesthetic action on voltage-gated sodium channels.

Specifics of this compound Mechanism

This compound exhibits stereospecificity in its interaction with cardiac sodium channels. The stereoisomers, this compound-I and this compound-II, show different affinities for the activated and inactivated states of the channel. This compound-I, in particular, demonstrates a higher affinity and slower dissociation from these channels compared to this compound-II. This suggests that the stereochemical configuration of the molecule plays a significant role in its electrophysiological effects.

Comparative Safety Data

Quantitative data on the safety profile of this compound is primarily focused on its cardiac effects. A comprehensive comparison with bupivacaine and lidocaine is presented below.

Table 1: Comparative Cardiotoxicity Profile
ParameterThis compoundBupivacaineLidocaine
EC50 for reduced ventricular conduction velocity 30 µM (in rabbits)[1]Potency ratio (R+/S-) of 2.25 for maximum effect (in rabbits)Data not directly comparable in the same study
EC50 for reduced myocardial contractility 30 µM (in rabbits)[1]C50 of 23 µM (in rabbits)Data not directly comparable in the same study
Stereospecificity in Cardiotoxicity Marked stereospecific decrease in ventricular conduction; non-stereospecific decrease in contractility[1]Marked stereospecific decrease in ventricular conduction; non-stereospecific decrease in contractilityLess pronounced cardiotoxicity compared to bupivacaine
Sodium Channel Blockade Stereoselective block of cardiac sodium channels, with this compound-I showing higher affinity for activated and inactivated states[2]High affinity for both active and inactive states, with slow dissociationRapid binding and dissociation from sodium channels

Note: Direct comparative LD50 and therapeutic index data for this compound are not currently available in the public domain.

Experimental Protocols

The following are summaries of methodologies used in the preclinical assessment of local anesthetics, relevant to the data presented.

Assessment of Myocardial Conduction and Contractility (Isolated Rabbit Heart)

This experimental workflow is crucial for determining the direct cardiac effects of local anesthetics.

Workflow for Isolated Heart Perfusion Experiment Animal_Prep Rabbit Anesthesia and Heparinization Heart_Excision Heart Excision Animal_Prep->Heart_Excision Langendorff_Setup Mounting on Langendorff Apparatus Heart_Excision->Langendorff_Setup Perfusion Perfusion with Krebs-Henseleit Solution Langendorff_Setup->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Drug_Admin Administration of This compound / Comparator Stabilization->Drug_Admin Data_Acquisition Measurement of: - QRS duration (ECG) - Developed Pressure (Transducer) Drug_Admin->Data_Acquisition Data_Analysis Pharmacodynamic Modeling (e.g., EC50 calculation) Data_Acquisition->Data_Analysis

Caption: Workflow for assessing cardiotoxicity in an isolated perfused rabbit heart model.

Methodology:

  • Animal Preparation: Rabbits are anesthetized, and heparin is administered to prevent coagulation.

  • Heart Excision: The heart is rapidly excised and placed in ice-cold cardioplegic solution.

  • Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • Perfusion: The heart is perfused with a warmed, oxygenated Krebs-Henseleit solution at a constant flow rate.

  • Stabilization: The heart is allowed to stabilize for a defined period.

  • Drug Administration: A range of concentrations of the test anesthetic (e.g., this compound) and comparator drugs are added to the perfusate.

  • Data Acquisition: Changes in ventricular conduction velocity (measured as QRS duration from an electrocardiogram) and myocardial contractility (measured as developed pressure via an intraventricular balloon catheter) are continuously recorded.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) for each parameter.

Whole-Cell Patch-Clamp Electrophysiology (Isolated Guinea Pig Ventricular Myocytes)

This technique allows for the detailed study of the effects of anesthetics on specific ion channels.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record sodium currents (INa).

  • Drug Application: The isolated myocyte is perfused with a solution containing the test compound (e.g., stereoisomers of this compound).

  • Voltage Protocols: Specific voltage protocols are applied to the cell to elicit sodium currents and to study the tonic and use-dependent block of the sodium channels by the drug. This involves applying repetitive depolarizing pulses.

  • Data Analysis: The recorded currents are analyzed to determine the extent of channel blockade, the kinetics of binding and unbinding of the drug to the different states of the sodium channel (resting, open, and inactivated), and to calculate apparent rate constants using models like the guarded-receptor model.[2]

Discussion and Future Directions

The available data suggests that this compound has a unique stereospecific interaction with cardiac sodium channels, which may translate to a different clinical safety profile compared to existing local anesthetics. The non-stereospecific effect on myocardial contractility, similar to bupivacaine, warrants further investigation.

A significant limitation in the current assessment of this compound is the lack of publicly available data on its systemic toxicity, including neurotoxicity, LD50 values, and a formal therapeutic index. Future research should prioritize in vivo studies to determine these critical safety parameters. Standardized preclinical models for assessing local anesthetic-induced neurotoxicity, such as intrathecal administration in rats and subsequent functional and histological evaluation, would be highly valuable.

Conclusion

This compound presents as a promising local anesthetic candidate with a distinct mechanism of action at the molecular level. While initial cardiotoxicity data provides a basis for comparison with established agents, a comprehensive safety assessment is incomplete. Further preclinical studies are essential to fully characterize the safety profile of this compound and to understand its potential clinical advantages and risks. Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to ensure robust and comparable data generation.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of the novel small molecule drug candidate, RAC 109: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when selecting an analytical method for quantification of this compound in bulk drug substance.

The validation of these methods has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

Comparison of Method Performance: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is a critical decision in the drug development pipeline, balancing the need for sensitivity, specificity, and throughput with practical considerations like cost and complexity. The following tables summarize the performance characteristics of a validated HPLC-UV method and a validated LC-MS/MS method for the analysis of this compound.

Table 1: Summary of Linearity and Range

Parameter HPLC-UV Method LC-MS/MS Method
Linear Range 1.0 µg/mL - 100 µg/mL 0.1 ng/mL - 50 ng/mL
Correlation Coefficient (r²) 0.9992 0.9998

| Calibration Curve Model | Linear, 1/x weighting | Linear, 1/x² weighting |

Table 2: Summary of Accuracy and Precision

QC Level HPLC-UV (% Recovery, %RSD) LC-MS/MS (% Recovery, %RSD)
Low QC 98.9% Recovery, 1.8% RSD 101.2% Recovery, 2.5% RSD
Mid QC 100.5% Recovery, 1.2% RSD 99.5% Recovery, 1.9% RSD
High QC 101.2% Recovery, 1.1% RSD 98.8% Recovery, 2.1% RSD

%RSD refers to the Relative Standard Deviation for intermediate precision.

Table 3: Summary of Sensitivity and Specificity

Parameter HPLC-UV Method LC-MS/MS Method
Limit of Detection (LOD) 0.3 µg/mL 0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL 0.1 ng/mL
Specificity Moderate High (Mass-based)

| Interference from Placebo | No significant interference | No interference |

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are intended to serve as a template and should be adapted based on specific laboratory conditions and equipment.

2.1. Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Procedure:

    • Prepare solutions of a placebo mixture (all formulation components except this compound).

    • Prepare a standard solution of this compound at a known concentration (e.g., 50 µg/mL for HPLC-UV, 25 ng/mL for LC-MS/MS).

    • Prepare a spiked sample by mixing the this compound standard with the placebo mixture.

    • Analyze the placebo, the standard, and the spiked sample using the respective chromatographic conditions.

    • Acceptance Criterion: The chromatogram of the placebo should show no peak at the retention time of this compound. The peak for this compound in the spiked sample must be pure and spectrally homogenous (for HPLC-UV with PDA) or have the correct mass transition (for LC-MS/MS).

2.2. Linearity and Range Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Perform a serial dilution to create a minimum of five calibration standards spanning the proposed range (e.g., 1, 5, 25, 50, 100 µg/mL for HPLC-UV).

    • Inject each standard in triplicate.

    • Plot the average peak area response against the concentration.

    • Perform a linear regression analysis on the data.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999. The calibration curve should be visually inspected for linearity.

2.3. Accuracy and Precision Accuracy is the closeness of test results obtained by the method to the true value. Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure (for Intermediate Precision):

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (Low, Mid, High) within the linear range.

    • Have two different analysts prepare and analyze six replicates of each QC level on two different days using two different instruments (if available).

    • Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision for each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%. The %RSD should be ≤ 2.0%.

Visualizations: Workflows and Relationships

The following diagrams illustrate the general workflow for analytical method validation and the key decision points when comparing the HPLC-UV and LC-MS/MS methods for this compound.

G start_end start_end process process decision decision sub_process sub_process start Start: Method Development pre_validation Pre-Validation (System Suitability) start->pre_validation validation_protocol Define Validation Protocol (ICH Q2 R1) pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_review Review Data robustness->data_review pass All Criteria Met? data_review->pass report Generate Validation Report pass->report Yes fail Method Optimization Required pass->fail No end End: Method Approved report->end fail->start Re-develop

Caption: General workflow for the validation of an analytical method.

G cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method topic This compound Analysis hplc HPLC-UV topic->hplc Choose for: Bulk Substance QC, High Conc. Samples lcms LC-MS/MS topic->lcms Choose for: Bioanalysis (PK studies), Trace Impurity Analysis hplc_adv Advantages: - Robust & Simple - Lower Cost - Widely Available hplc->hplc_adv hplc_lim Limitations: - Lower Sensitivity (µg/mL) - Moderate Specificity - Potential Matrix Interference hplc->hplc_lim lcms_adv Advantages: - High Sensitivity (ng/mL) - High Specificity (Mass-based) - Ideal for Complex Matrices lcms->lcms_adv lcms_lim Limitations: - Higher Complexity - Higher Cost (Instrument & Maint.) - Susceptible to Ion Suppression lcms->lcms_lim

Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.

A Comparative Guide to RAC 109 and Other Sodium Channel Blockers in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of the novel sodium channel blocker RAC 109 and its analogs, with a focus on their effects in cardiac tissue. The information is supported by experimental data from patch-clamp studies, offering a detailed examination of their mechanisms of action and therapeutic potential.

Introduction to Cardiac Sodium Channel Blockers

Voltage-gated sodium channels are essential for the initiation and propagation of the cardiac action potential.[1] Blockers of these channels are a cornerstone of antiarrhythmic therapy.[2] They are broadly classified based on their effects on the action potential and their binding kinetics to different states of the sodium channel (resting, open, and inactivated).[3] A key characteristic of many sodium channel blockers is "use-dependence," where the blocking effect is more pronounced at higher heart rates. This property is therapeutically advantageous as it allows for selective targeting of tachyarrhythmias.[4]

More recently, a subclass of sodium channel blockers that preferentially target the late component of the sodium current (INaL) has gained prominence.[5] Under pathological conditions such as ischemia and heart failure, an increase in INaL can lead to calcium overload, delayed repolarization, and arrhythmias.[6] Selective INaL inhibitors are therefore a promising therapeutic strategy.

This compound and its Analogs: A Focus on Late Sodium Current Inhibition

This compound and its more extensively studied analogs, GS-967 (eleclazine), are potent inhibitors of the cardiac sodium channel.[7][8] A defining feature of these compounds is their preferential blockade of the late sodium current over the peak sodium current.[9] This selectivity is thought to contribute to their antiarrhythmic efficacy with a potentially lower risk of proarrhythmic side effects compared to traditional, non-selective sodium channel blockers.

Comparative Data of Sodium Channel Blockers

The following table summarizes the inhibitory potency of this compound analogs and other notable sodium channel blockers on cardiac sodium currents. The data is derived from whole-cell patch-clamp experiments on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and other relevant cell types.

CompoundTarget CurrentIC50 (µM)Cell TypeReference
GS-967 INaP (Use-Dependent Block at 10 Hz)0.07hiPSC-CMs[7][10]
INaL0.333HEK-293 (expressing Nav1.5)[5]
Eleclazine (GS-6615) INaP (Use-Dependent Block at 10 Hz)0.6hiPSC-CMs[10]
Ranolazine (B828) INaP (Use-Dependent Block at 10 Hz)7.8hiPSC-CMs[7][10]
INaL6 - 17Canine and Rabbit Ventricular Myocytes[5]
Lidocaine INaP (Use-Dependent Block at 10 Hz)133.5hiPSC-CMs[7][10]
Lacosamide INaP (Use-Dependent Block at 10 Hz)158.5hiPSC-CMs[10]

INaP: Peak Sodium Current; INaL: Late Sodium Current; hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes; HEK-293: Human Embryonic Kidney 293 cells.

Experimental Protocols

The data presented in this guide is primarily obtained through the whole-cell patch-clamp technique.[11] This method allows for the direct measurement of ion channel currents in isolated cardiomyocytes.

1. Cell Preparation:

  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine) or human induced pluripotent stem cells are differentiated into cardiomyocytes.[12]

  • Cell Culture: Isolated or differentiated cardiomyocytes are plated on glass coverslips for patch-clamp recording.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[12]

  • Recording: The whole-cell configuration is established by forming a high-resistance seal between the pipette and the cell membrane, followed by rupturing the membrane patch.[13]

3. Voltage-Clamp Protocols:

  • Peak Sodium Current (INaP): Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state. A series of depolarizing voltage steps (e.g., to -20 mV) are then applied to elicit the peak inward sodium current.[14]

  • Late Sodium Current (INaL): To measure the small, sustained late sodium current, a longer depolarizing pulse (e.g., 500 ms) is applied. The late current is typically quantified as the average current during a specific time window towards the end of the depolarizing pulse.

  • Use-Dependent Block: To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied. The reduction in the peak sodium current amplitude over the course of the pulse train indicates the degree of use-dependent block.[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these drugs is the direct blockade of the voltage-gated sodium channel (Nav1.5 in the heart).

cluster_channel Cardiac Sodium Channel (Nav1.5) cluster_drugs Sodium Channel Blockers cluster_effects Electrophysiological Effects Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization RAC109 This compound / GS-967 RAC109->Inactivated Preferentially Binds (High Affinity for Late Current) Decrease_INaL ↓ Late Sodium Current RAC109->Decrease_INaL Decrease_INaP ↓ Peak Sodium Current (Use-Dependent) RAC109->Decrease_INaP Ranolazine Ranolazine Ranolazine->Inactivated Binds Ranolazine->Decrease_INaL Ranolazine->Decrease_INaP Lidocaine Lidocaine Lidocaine->Open Binds Lidocaine->Inactivated Binds Lidocaine->Decrease_INaP Shorten_APD Shorten Action Potential Duration Decrease_INaL->Shorten_APD

Caption: Mechanism of action for different sodium channel blockers.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the effects of different sodium channel blockers on cardiac sodium currents.

cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Isolation Cardiomyocyte Isolation or Differentiation Plating Cell Plating Cell_Isolation->Plating Whole_Cell Establish Whole-Cell Configuration Plating->Whole_Cell Baseline Record Baseline Sodium Currents Whole_Cell->Baseline Drug_Application Apply Test Compound (e.g., this compound) Baseline->Drug_Application Post_Drug Record Post-Drug Sodium Currents Drug_Application->Post_Drug Washout Washout Post_Drug->Washout Measure_Currents Measure Peak and Late Sodium Currents Washout->Measure_Currents Calculate_Block Calculate Percentage of Block Measure_Currents->Calculate_Block Dose_Response Generate Dose-Response Curves and Calculate IC50 Calculate_Block->Dose_Response

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

This compound and its analogs, such as GS-967, represent a class of potent sodium channel blockers with a distinct pharmacological profile. Their high potency and selectivity for the late sodium current, as well as their pronounced use-dependent block of the peak current, distinguish them from other sodium channel blockers like ranolazine and lidocaine.[7][9] These properties suggest a promising therapeutic window for the treatment of cardiac arrhythmias, particularly those associated with an enhanced late sodium current. Further research is warranted to fully elucidate their clinical potential.

References

Safety Operating Guide

Navigating the Safe Handling and Disposal of RAC 109

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment. This guide provides essential information on the proper handling and disposal of RAC 109, a substance primarily identified in scientific literature as a local anesthetic. It is crucial to distinguish this compound from industrial chemicals that may share a similar name, such as NALCO® TRAC109, which has a distinct and more hazardous profile.

Understanding this compound: Safety and Chemical Data

This compound is a local anesthetic used in research settings. It has been shown to reduce ventricular conduction velocity and myocardial contractility.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling local anesthetics in a laboratory setting should be strictly followed. Unused or expired anesthetics should be managed as hazardous waste.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound, primarily from preclinical studies.

ParameterValueSpeciesSource
EC50 (Contractility) 30 μMRabbit[1]

EC50: Half-maximal effective concentration.

Disposal Procedures for Local Anesthetics in a Laboratory Setting

Since a specific Safety Data Sheet for this compound is not available, the following disposal procedures are based on general guidelines for the disposal of waste anesthetic agents in a laboratory environment.

Step 1: Segregation and Labeling

  • Segregate waste this compound from other chemical waste streams to avoid accidental mixing with incompatible substances.

  • Collect all waste, including empty vials and contaminated materials (e.g., syringes, gloves), in a designated, leak-proof container.

  • Clearly label the container as "Hazardous Waste: this compound" and include any other identifiers required by your institution.

Step 2: Storage

  • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Ensure the storage area is a designated and properly marked hazardous waste accumulation site.

Step 3: Institutional Protocol

  • Consult your institution's Environmental Health and Safety (EHS) department for specific protocols on hazardous waste disposal.

  • Arrange for the collection of the hazardous waste by a certified disposal company, following all local and national regulations.

Emergency Spill Procedures In the event of a spill, immediately ensure the area is well-ventilated. Wearing appropriate Personal Protective Equipment (PPE), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Wash the contaminated surface with soap and water.[2]

Experimental Context and Mechanism of Action

Summary of a Key Experimental Protocol

A study by Kariya N, et al. (2012) investigated the effects of this compound on myocardial conduction and contractility in rabbits and compared it to other local anesthetics like lidocaine (B1675312) and bupivacaine. The researchers measured changes in QRS duration and developed pressure in isolated, perfused rabbit hearts. They also assessed the binding of this compound to the ryanodine (B192298) receptor and its effect on the shortening and relengthening of isolated rabbit cardiomyocytes.[1] The results indicated that this compound decreases ventricular conduction velocity in a stereospecific manner and reduces contractility in a dose-dependent, but not stereospecific, way.[1]

Mechanism of Action: Signaling Pathway

Local anesthetics like this compound primarily function by blocking voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. By blocking this signal, the sensation of pain is prevented from reaching the central nervous system.

Local_Anesthetic_MoA cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (Open State) No_Na_Influx No Na+ Influx Na_channel->No_Na_Influx prevents RAC109 This compound (Local Anesthetic) Block Blockade RAC109->Block Block->Na_channel No_AP Action Potential Propagation Inhibited No_Na_Influx->No_AP No_Pain Analgesia (Pain Signal Blocked) No_AP->No_Pain

References

Standard Operating Procedure: Handling Novel Compound Rac 109

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Rac 109" is not a publicly documented chemical entity, this guide provides a conservative framework for handling a novel compound with unknown properties. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling, and all institutional and regulatory guidelines must be followed.

This document provides essential safety and logistical information for the handling and disposal of the novel compound this compound. The procedures outlined below are designed to minimize risk to personnel and the environment in a research and development setting.

Hazard Assessment and Control

Given the unknown toxicological profile of this compound, it must be treated as a hazardous substance. The primary control measure is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. All work must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A tiered approach to PPE is recommended based on the scale and nature of the work being performed. The following table summarizes the required PPE for handling this compound.

Operation Engineering Controls Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Low-Scale Handling (<1g, non-aerosol generating) Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot required unless otherwise indicated by risk assessment
High-Scale Handling (>1g) or Aerosol-Generating Procedures Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles and Face ShieldChemical-Resistant GownN95 Respirator (or higher, based on risk assessment)
Emergency (Spill) Emergency VentilationHeavy-Duty Chemical Resistant Gloves (e.g., Butyl)Chemical Splash Goggles and Face ShieldChemical-Resistant Suit or ApronSelf-Contained Breathing Apparatus (SCBA) may be required

Experimental Workflow: Weighing and Solubilizing this compound

The following protocol outlines the standard procedure for accurately weighing and dissolving this compound for experimental use.

Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above for low-scale handling.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (analytical balance, spatulas, weigh boats, vials, solvent, vortex mixer).

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Record the exact weight.

  • Solubilization:

    • Transfer the weighed this compound to an appropriate vial.

    • Add the calculated volume of the desired solvent to the vial.

    • Securely cap the vial.

    • Vortex the vial until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated consumables in the designated solid waste container.

    • Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid waste container.

    • Decontaminate the work surface.

    • Remove PPE in the correct order to avoid cross-contamination.

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_cleanup Cleanup prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Decontaminate Surface prep3->prep4 weigh1 Tare Weigh Boat prep4->weigh1 weigh2 Transfer this compound weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 sol1 Transfer to Vial weigh3->sol1 sol2 Add Solvent sol1->sol2 sol3 Cap and Vortex sol2->sol3 clean1 Dispose of Solid Waste sol3->clean1 clean2 Decontaminate Equipment clean1->clean2 clean3 Decontaminate Surface clean2->clean3 clean4 Remove PPE clean3->clean4

Fig 1. Experimental workflow for weighing and solubilizing this compound.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous. Proper segregation of waste is critical to ensure safe disposal.

Waste Stream Description Container Disposal Procedure
Solid Waste Contaminated gloves, weigh boats, pipette tips, paper towels.Labeled, sealed, and puncture-resistant container.Dispose of through the institution's hazardous chemical waste program.
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.Labeled, sealed, and chemical-resistant container.Dispose of through the institution's hazardous chemical waste program. Do not pour down the drain.
Liquid Waste (Organic) Solutions containing this compound in organic solvents.Labeled, sealed, and solvent-resistant container.Dispose of through the institution's hazardous chemical waste program. Segregate from aqueous waste.
Sharps Waste Contaminated needles, syringes, or glass Pasteur pipettes.Approved sharps container.Dispose of through the institution's hazardous chemical waste or biomedical waste program.

Logical Framework for PPE Selection

The selection of appropriate PPE is a critical step in the risk assessment process for any novel compound. The following diagram illustrates the decision-making process.

G start Start: Handling this compound is_aerosol Aerosol-Generating Procedure? start->is_aerosol is_large_scale Scale > 1g? is_aerosol->is_large_scale No resp_protection Add N95 Respirator is_aerosol->resp_protection Yes low_risk_ppe Low-Scale PPE: - Double Nitrile Gloves - Goggles - Lab Coat is_large_scale->low_risk_ppe No high_risk_ppe High-Scale PPE: - Add Face Shield - Chemical-Resistant Gown is_large_scale->high_risk_ppe Yes resp_protection->is_large_scale

Fig 2. Decision tree for selecting appropriate PPE for this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.